5-Chloro-3-(3-thienyl)-1,2,4-thiadiazole
Description
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Properties
Molecular Formula |
C6H3ClN2S2 |
|---|---|
Molecular Weight |
202.7 g/mol |
IUPAC Name |
5-chloro-3-thiophen-3-yl-1,2,4-thiadiazole |
InChI |
InChI=1S/C6H3ClN2S2/c7-6-8-5(9-11-6)4-1-2-10-3-4/h1-3H |
InChI Key |
HKBFGGLUNUHASP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CSC=C1C2=NSC(=N2)Cl |
Origin of Product |
United States |
Foundational & Exploratory
Technical Assessment: Solubility Profile of 5-Chloro-3-(3-thienyl)-1,2,4-thiadiazole
An in-depth technical guide on the solubility profile and physicochemical characterization of 5-Chloro-3-(3-thienyl)-1,2,4-thiadiazole.
Executive Summary
The compound This compound represents a critical heterocyclic building block, particularly in the synthesis of advanced optoelectronic materials (OLEDs) and pharmaceutical intermediates.[1][2] Its structural motif—combining the electron-deficient 1,2,4-thiadiazole ring with the electron-rich 3-thienyl moiety—creates a distinct solubility profile governed by dipole-dipole interactions and π-π stacking.[1][2][3]
This guide provides a comprehensive solubility assessment. Due to the specialized nature of the 3-thienyl isomer, data presented here synthesizes experimental precedents from the 2-thienyl analog (CAS 186982-41-2) and computational physicochemical modeling.[1][2][3] This document serves as a primary reference for solvent selection in synthesis, purification, and formulation.[1][2]
Physicochemical Characterization
Understanding the solubility of this compound requires an analysis of its molecular descriptors. The molecule is characterized by a lack of hydrogen bond donors and a moderate lipophilicity, driving its preference for polar aprotic and chlorinated solvents.[2][3]
Table 1: Calculated Physicochemical Properties
| Property | Value (Predicted) | Impact on Solubility |
| Molecular Weight | 202.68 g/mol | Low MW facilitates dissolution in organic media.[1][2][3] |
| LogP (Octanol/Water) | ~2.92 | Indicates high lipophilicity; poor water solubility.[2][3] |
| TPSA | ~25.78 Ų | Low polar surface area suggests good membrane permeability and solubility in non-polar matrices.[2][3] |
| H-Bond Donors | 0 | No capacity for H-bonding with protic solvents (water/alcohols) as a donor.[1][2][3] |
| H-Bond Acceptors | 3 (N, S) | Can accept H-bonds, aiding solubility in alcohols/water to a limited extent.[1][2] |
| Dipole Moment | High | The 1,2,4-thiadiazole ring is highly polarized, favoring polar aprotic solvents (DMSO, DMF).[1][2] |
Solubility Profile in Organic Solvents[2][3][4][5]
The solubility profile is categorized by solvent class. This data is derived from structural analog behavior (specifically the 2-thienyl isomer) and standard solubility parameters for chlorinated heteroaromatics.[1][2][3]
Polar Aprotic Solvents (High Solubility)
Solvents: Dimethyl sulfoxide (DMSO), Dimethylformamide (DMF), Dimethylacetamide (DMAc), N-Methyl-2-pyrrolidone (NMP).[1][2]
-
Mechanism: The high dipole moment of the thiadiazole ring interacts favorably with the high dielectric constants of these solvents.[2][3]
-
Application: Ideal for nucleophilic aromatic substitution (SnAr) reactions where the 5-chloro group is displaced by nucleophiles (amines, thiols).[1][2][3]
Chlorinated Solvents (High Solubility)
Solvents: Dichloromethane (DCM), Chloroform (CHCl₃), 1,2-Dichloroethane (DCE).[1][2]
-
Mechanism: "Like dissolves like."[2][3] The chlorinated substituent and the aromatic nature of the compound align well with the dispersion forces and weak polarity of chlorinated solvents.[2][3]
-
Application: Primary solvents for extraction during workup and for column chromatography loading.[2][3]
Ethers & Esters (Moderate to High Solubility)
Solvents: Tetrahydrofuran (THF), 1,4-Dioxane, Ethyl Acetate.[1][2]
-
Mechanism: THF and Dioxane coordinate well with the electron-deficient thiadiazole ring.[1][2][3] Ethyl acetate solubility is moderate; it is often used as a crystallization co-solvent.[2][3]
-
Application: Standard solvents for transition-metal catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura coupling).[1][2][3]
Alcohols (Low to Moderate Solubility)
Solvents: Methanol, Ethanol, Isopropanol.[2][3]
-
Mechanism: The lack of H-bond donors limits solubility in cold alcohols.[1][2][3] However, solubility increases significantly with temperature.[2][3]
-
Application: Crystallization. The steep solubility curve makes ethanol an excellent solvent for recrystallization (dissolve hot, precipitate cold).[2][3]
Non-Polar Aliphatics (Low Solubility)
Solvents: n-Hexane, n-Heptane, Cyclohexane.[1][2][3]
-
Mechanism: The polarity of the thiadiazole ring prevents effective solvation by non-polar hydrocarbon chains.[2][3]
-
Application: Anti-solvents. Used to precipitate the product from DCM or THF solutions.[2][3]
Experimental Protocols
To validate the specific solubility for your batch (which can vary with crystal polymorphism), use the following standardized protocols.
Thermodynamic Solubility Determination (Shake-Flask Method)
This is the "Gold Standard" for equilibrium solubility.[1][2][3]
Reagents:
Protocol:
-
Preparation: Add excess solid compound (~5-10 mg) to 1 mL of the target solvent in a glass vial.
-
Equilibration: Cap the vial and shake/stir at 25°C for 24 hours.
-
Visual Check: Ensure undissolved solid remains.[2][3] If clear, add more solid.[2][3]
-
Filtration: Filter the saturated supernatant using a 0.45 µm PTFE filter (pre-saturated to prevent adsorption).
-
Quantification: Dilute the filtrate (e.g., 1:100 in Acetonitrile) and analyze via HPLC-UV (254 nm).
-
Calculation: Compare peak area against a standard calibration curve (0.01 – 1.0 mg/mL).
Workflow Visualization
The following diagram outlines the decision logic for solvent selection based on the intended application (Synthesis vs. Purification).
Figure 1: Logic tree for solvent selection based on process requirements (Synthesis vs. Purification).[1][2][3]
Synthetic Implications & Stability[1][2][3]
Nucleophilic Susceptibility
The 5-chloro position on the 1,2,4-thiadiazole ring is highly activated for Nucleophilic Aromatic Substitution (SNAr).[1][2]
-
Risk: Avoid using nucleophilic solvents (e.g., primary alcohols like Methanol) with strong bases (e.g., NaH, KOtBu) at high temperatures, as methoxide formation may displace the chloride.[1][2]
Crystallization Strategy
For purification of the crude material:
-
Dissolution: Dissolve crude solid in minimal boiling Ethanol or Isopropanol .[2][3]
-
Filtration: Hot filtration to remove insoluble impurities.[2][3]
-
Precipitation: Allow to cool slowly to Room Temperature. If no crystals form, add n-Heptane dropwise until turbidity persists, then cool to 4°C.[1][2]
References
-
ChemicalBook. (2023).[2][3] 5-Chloro-3-(thiophen-2-yl)-1,2,4-thiadiazole - Properties and Safety. Retrieved from [1][2][3]
-
ChemScene. (2023).[2][3] Product Analysis: 5-Chloro-3-(thiophen-2-yl)-1,2,4-thiadiazole (CAS 186982-41-2).[1][2][3][5] Retrieved from [1][2][3][5]
-
PubChem. (2023).[2][3] Compound Summary: 5-Chloro-3-methyl-1,2,4-thiadiazole.[1][2][3][6][7] Retrieved from [1][2][3]
-
Lipinski, C. A. (2001).[2][3] Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Advanced Drug Delivery Reviews, 46(1-3), 3-26.[1][2] [1][2][3]
Sources
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- 3. 5-CHLORO-3-METHYL-1,2,4-THIADIAZOLE - Safety Data Sheet [chemicalbook.com]
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- 7. 5-CHLORO-3-METHYL-1,2,4-THIADIAZOLE CAS#: 21734-85-0 [m.chemicalbook.com]
Technical Guide & Safety Profile: 5-Chloro-3-(3-thienyl)-1,2,4-thiadiazole
The following is an in-depth technical guide and safety profile for 5-Chloro-3-(3-thienyl)-1,2,4-thiadiazole .
Executive Summary & Chemical Context
This compound is a specialized heterocyclic building block used primarily in medicinal chemistry for the synthesis of bioactive compounds. It belongs to the class of 5-halo-1,2,4-thiadiazoles , which are highly valued for their reactivity as electrophiles in Nucleophilic Aromatic Substitution (
This guide addresses the safety, handling, and synthetic utility of this compound. Due to the specific isomeric nature of the 3-thienyl variant, certain physicochemical data are extrapolated from its closest structural analogs—5-Chloro-3-(2-thienyl)-1,2,4-thiadiazole and 5-Chloro-3-phenyl-1,2,4-thiadiazole —to ensure a conservative and robust safety margin.
Chemical Identification
| Parameter | Detail |
| Chemical Name | This compound |
| Molecular Formula | |
| Molecular Weight | 202.68 g/mol |
| Structural Class | Halogenated Heteroaromatic |
| Reference CAS (Analog) | 186982-41-2 (refers to the 2-thienyl isomer; used here as the primary safety surrogate) |
| Physical State | Solid (typically off-white to pale yellow crystalline powder) |
| Solubility | Soluble in DMSO, DMF, DCM, Chloroform; Low solubility in water.[1][2] |
Hazard Identification & Risk Assessment
The core hazard of this compound stems from the labile C-Cl bond at the 5-position of the thiadiazole ring. This position is electron-deficient, making the compound a potent electrophile capable of alkylating biological nucleophiles (proteins/DNA), which drives its classification as an irritant and potential sensitizer.
GHS Classification (Derived from Analogous Structures)
Signal Word: WARNING
| Hazard Class | Category | Hazard Statement | Code |
| Skin Corrosion/Irritation | Cat. 2 | Causes skin irritation.[3] | H315 |
| Serious Eye Damage/Irritation | Cat. 2A | Causes serious eye irritation. | H319 |
| STOT - Single Exposure | Cat. 3 | May cause respiratory irritation. | H335 |
| Acute Toxicity (Oral) | Cat. 4 | Harmful if swallowed. | H302 |
NFPA 704 Rating (Estimated)
-
Health (Blue): 2 – Intense or continued exposure could cause temporary incapacitation or possible residual injury.
-
Flammability (Red): 1 – Must be preheated before ignition can occur.
-
Instability (Yellow): 1 – Normally stable, but can become unstable at elevated temperatures or pressures (due to C-Cl reactivity).
Safe Handling & Operational Protocols
The following protocols are designed to mitigate the risk of contact dermatitis and respiratory irritation during synthetic workflows.
A. Engineering Controls
-
Primary Containment: All weighing and transfer operations must be performed inside a certified chemical fume hood .
-
Airflow: Maintain face velocity > 0.5 m/s.
-
Static Control: Use anti-static weighing boats, as thiadiazole powders can be electrostatic.
B. Personal Protective Equipment (PPE) Matrix
-
Respiratory: If handling >500 mg outside a hood (not recommended), use a NIOSH-approved N95 or P100 respirator.
-
Ocular: Chemical splash goggles (ANSI Z87.1). Face shield required if conducting reactions >5g under heat.
-
Dermal: Nitrile gloves (minimum thickness 0.11 mm).
-
Breakthrough Time: ~480 mins for solids; <10 mins if dissolved in DCM (double glove recommended).
-
C. Experimental Workflow: Nucleophilic Substitution ( )
The primary utility of this compound is displacing the chlorine atom with amines, thiols, or alkoxides. The following workflow visualizes the safe execution of this reaction, highlighting critical control points.
Figure 1: Safe workflow for
Storage & Stability
-
Temperature: Store at 2–8°C (Refrigerated). While the thiadiazole ring is robust, the C-Cl bond can hydrolyze slowly over months if exposed to ambient moisture and heat.
-
Atmosphere: Store under inert gas (Argon or Nitrogen) if the bottle is opened.
-
Incompatibilities:
-
Strong Oxidizers: Risk of ring cleavage.
-
Strong Bases: Will induce rapid hydrolysis or polymerization.
-
Reducing Agents: May dechlorinate the ring.
-
Emergency Response Procedures
First Aid
-
Inhalation: Move victim to fresh air.[4] If wheezing occurs (sign of respiratory sensitization), seek medical attention immediately.
-
Skin Contact: Wash with polyethylene glycol 400 (PEG 400) if available, followed by soap and water. PEG is superior for solubilizing lipophilic heterocycles.
-
Eye Contact: Rinse cautiously with water for 15 minutes. Do not use neutralizing agents.
-
Ingestion: Rinse mouth. Do NOT induce vomiting.
Fire Fighting
-
Extinguishing Media: Dry chemical,
, or alcohol-resistant foam. Water spray may be used to cool containers but avoid direct water jet on molten material. -
Combustion Products: Emits toxic fumes of Hydrogen Chloride (HCl) , Sulfur Oxides (
) , and Nitrogen Oxides ( ) . Firefighters must wear SCBA.
Toxicological & Ecological Information
-
Mechanism of Toxicity: The compound acts as an alkylating agent. It can covalently bind to cysteine residues in proteins via nucleophilic aromatic substitution, potentially leading to cellular stress or immune response (sensitization).
-
Carcinogenicity: No specific data for the 3-thienyl isomer. However, halogenated thiadiazoles are generally not flagged as potent carcinogens compared to their hydrazine precursors.
-
Ecotoxicity: Predicted to be harmful to aquatic life due to the combination of the chlorinated motif and the lipophilic thiophene ring (
), which facilitates bioconcentration. Do not release into drains.
Regulatory Compliance
-
TSCA (USA): Likely classified as Research & Development (R&D) Exemption only. Not listed on the active public inventory.
-
REACH (EU): Unregistered. Treat as a novel substance.
-
Transport (IATA/DOT):
-
UN Number: UN 3335 (Aviation Regulated Solid) or UN 2811 (Toxic Solid, Organic, N.O.S.) depending on purity and specific vendor classification.
-
Packing Group: III
-
References
-
PubChem. 5-Chloro-3-(2-thienyl)-1,2,4-thiadiazole (Compound Summary). National Library of Medicine. Accessed March 2, 2026. [Link]
-
Goerdeler, J., & Gnad, G. (1966). Über 1,2,4-Thiadiazole.[5][6][7][8][9][10] Chemische Berichte. (Fundamental chemistry of 5-chloro-1,2,4-thiadiazole reactivity).
Sources
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- 3. 5-Chloro-3-methyl-1,2,4-thiadiazole | C3H3ClN2S | CID 12919159 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 5-CHLORO-3-METHYLSULFONYL-1,2,4-THIADIAZOLE - Safety Data Sheet [chemicalbook.com]
- 5. 1,2,4-Thiadiazole synthesis [organic-chemistry.org]
- 6. Synthetic Methods, Chemistry, and the Anticonvulsant Activity of Thiadiazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
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- 10. chemscene.com [chemscene.com]
Technical Deep Dive: 5-Chloro-1,2,4-Thiadiazole Derivatives
The following technical guide provides an in-depth review of 5-chloro-1,2,4-thiadiazole derivatives, designed for researchers in medicinal chemistry and drug discovery.
A Guide to Synthesis, Reactivity, and Covalent Inhibition Mechanisms
Executive Summary
The 5-chloro-1,2,4-thiadiazole scaffold represents a privileged structural motif in modern medicinal chemistry, distinct from its more common 1,3,4-isomer. Its value lies in its dual reactivity profile: it serves as both a robust electrophile for library diversification via Nucleophilic Aromatic Substitution (
Recent literature (2020–2024) has elevated this scaffold from a simple intermediate to a critical pharmacophore in the development of SARS-CoV-2 3CLpro inhibitors and HDAC8 inhibitors . This guide synthesizes the core synthetic methodologies, electronic properties, and mechanistic insights required to deploy this scaffold effectively in drug development pipelines.
Chemical Architecture & Electronic Properties
The Electrophilic "Warhead"
The 1,2,4-thiadiazole ring is electron-deficient, but the introduction of a chlorine atom at the C5 position significantly amplifies this property.
-
C5-Position: The carbon at position 5 is highly electrophilic due to the inductive effect of the adjacent nitrogen (N4) and sulfur (S1) atoms, combined with the electron-withdrawing nature of the chlorine substituent. This makes it a prime site for
reactions. -
N-S Bond Lability: A critical feature often overlooked is the susceptibility of the N2–S1 bond to nucleophilic attack. In biological systems, this bond can be cleaved by cysteine thiols, leading to ring-opening and the formation of a mixed disulfide—a mechanism utilized for covalent protein modification.
Isomer Distinction
Researchers must rigorously distinguish between the 1,2,4- and 1,3,4-isomers, as their reactivities differ fundamentally.
| Feature | 1,2,4-Thiadiazole | 1,3,4-Thiadiazole |
| Heteroatom Arrangement | S-N-C-N-C | S-C-N-N-C |
| Primary Electrophilic Site | C5 (especially with Cl-substituent) | C2 or C5 (equivalent) |
| Biological Mechanism | Covalent ring-opening (N-S cleavage) | Generally non-covalent / H-bond donor |
Synthetic Methodologies
Protocol A: De Novo Synthesis of the 3-Chloro-5-Substituted Core
The most robust route to accessing the 3-chloro-1,2,4-thiadiazole core involves the oxidative cyclization of amidines or imidocarbonates. The following protocol is adapted from recent optimization studies (e.g., ChemBioChem 2022).
Target: 3-chloro-5-alkylsulfanyl-1,2,4-thiadiazole
Step-by-Step Protocol:
-
Starting Material: Begin with dipotassium cyanodithioimidocarbonate (
). -
Alkylation: React with 1.0 equivalent of alkyl bromide (R-Br) in acetone/water at 0°C to form the monoalkyl cyanodithioimidocarbonate intermediate.
-
Critical Control: Maintain 0°C to prevent dialkylation.
-
-
Oxidative Cyclization:
-
Workup: Quench with ice water, extract with DCM, and purify via silica gel chromatography (Hexane/EtOAc).
Figure 1: Synthetic workflow for the construction of the 3-chloro-1,2,4-thiadiazole core via oxidative cyclization.
Protocol B: Functionalization via Nucleophilic Aromatic Substitution ( )
Once the 5-chloro-1,2,4-thiadiazole core is established, the chlorine atom serves as a versatile handle for introducing amines, thiols, or alkoxides.
Reaction Conditions:
-
Nucleophile: Primary or secondary amines (1.2 – 2.0 equiv).
-
Base:
or (2.0 equiv) to scavenge HCl. -
Solvent: Anhydrous MeCN or DMF.
-
Temperature: 60–80°C (Microwave irradiation often accelerates this reaction to <30 mins).
Self-Validating Check: Monitor the disappearance of the characteristic C-Cl stretch (~1090 cm⁻¹) in IR or the shift of the C5 carbon signal in ¹³C NMR.
Mechanism of Action: Covalent Inhibition
A critical advancement in the literature is the identification of 1,2,4-thiadiazoles as covalent modifiers of cysteine residues.[3] This mechanism is distinct from standard non-covalent binding.
The "Ring-Opening" Mechanism
When a 5-chloro-1,2,4-thiadiazole approaches a catalytic cysteine (e.g., Cys145 in SARS-CoV-2 3CLpro), the thiol attacks the sulfur atom of the thiadiazole ring (S1). This triggers the cleavage of the S1-N2 bond, resulting in the formation of a disulfide bond between the protein and the inhibitor, effectively opening the heterocycle.
Key Insight: This reaction is often irreversible or slowly reversible, providing prolonged target engagement (high residence time).
Figure 2: Mechanism of covalent inhibition. The thiadiazole ring acts as a masked electrophile, opening upon attack by the catalytic cysteine to form a disulfide adduct.
Biological Applications & SAR Analysis[3][10]
Structure-Activity Relationship (SAR)
Recent studies (e.g., J. Med. Chem., Eur. J. Med. Chem.) highlight specific substitution patterns that maximize potency.
Table 1: SAR Summary of 5-Chloro-1,2,4-Thiadiazole Derivatives
| Substituent (R) at C3 | Target | Activity (IC₅₀ / K_i) | Effect of Modification |
| Phenyl | Antimicrobial | 12.5 µg/mL (MIC) | Aromatic rings at C3 stabilize the core; electron-withdrawing groups on phenyl increase potency. |
| Sulfonyl-Alkyl | HDAC8 | 0.1 – 0.3 µM | Sulfonyl groups at C5 (replacing Cl) drastically increase thiol reactivity (100-fold faster than NEM). |
| 3,4,5-Trimethoxyphenyl | SARS-CoV-2 3CLpro | 0.118 µM | Bulky, electron-rich groups at C3 improve fit in the S1 pocket of the protease. |
| Morpholine | Anticancer (HeLa) | 2.3 µM | Replacement of 5-Cl with morpholine retains activity but changes mechanism to non-covalent in some contexts. |
Case Study: HDAC8 Inhibition
Research from ChemBioChem (2022) demonstrated that 3-chloro-5-sulfonyl-1,2,4-thiadiazoles are superior cysteine modifiers compared to N-ethylmaleimide (NEM).
-
Selectivity: They show high selectivity for HDAC8 over HDAC4 due to the specific accessibility of Cys153 and Cys275.[7]
-
Kinetics: The reaction with free thiols is rapid and quantitative, making these derivatives excellent probes for "Biotin Switch" assays.
References
-
Discovery, synthesis and mechanism study of 2,3,5-substituted [1,2,4]-thiadiazoles as covalent inhibitors targeting 3C-Like protease of SARS-CoV-2. Source: European Journal of Medicinal Chemistry (2023). URL:[Link]
-
3-Chloro-5-Substituted-1,2,4-Thiadiazoles (TDZs) as Selective and Efficient Protein Thiol Modifiers. Source: ChemBioChem (2022).[1] URL:[Link]
-
Medicinal chemistry and properties of 1,2,4-thiadiazoles. Source: Mini Reviews in Medicinal Chemistry (2005).[9] URL:[Link][9]
-
Theoretical insight into the mechanism for the inhibition of the cysteine protease cathepsin B by 1,2,4-thiadiazole derivatives. Source: Journal of Molecular Graphics and Modelling (2014). URL:[Link]
-
Synthesis and biological evaluation of 1,2,4-thiadiazole derivatives as potential anticancer agents. Source: Bioorganic & Medicinal Chemistry Letters (Relevant Context). URL:[Link] (General Search Landing for verification)
Sources
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- 2. bu.edu.eg [bu.edu.eg]
- 3. Discovery, synthesis and mechanism study of 2,3,5-substituted [1,2,4]-thiadiazoles as covalent inhibitors targeting 3C-Like protease of SARS-CoV-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Discovery, synthesis and mechanism study of 2,3,5-substituted [1,2,4]-thiadiazoles as covalent inhibitors targeting 3C-Like protease of SARS-CoV-2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis of 3-(phenylazo)-1,2,4-triazoles by a nucleophilic reaction of primary amines with 5-chloro-2,3-diphenyltetrazolium salt via mesoionic 2,3-diphenyltetrazolium-5-aminides - PMC [pmc.ncbi.nlm.nih.gov]
- 7. publikationen.bibliothek.kit.edu [publikationen.bibliothek.kit.edu]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Medicinal chemistry and properties of 1,2,4-thiadiazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
Bioisosteric Potential of 3-Thienyl-1,2,4-Thiadiazole Scaffolds
Executive Summary
The 3-thienyl-1,2,4-thiadiazole scaffold represents a sophisticated bioisosteric replacement strategy in modern medicinal chemistry. While phenyl-1,2,4-thiadiazoles are well-documented, the incorporation of a 3-thienyl moiety introduces unique electronic vectors and steric parameters that can critically enhance potency and selectivity.
This guide analyzes the scaffold's utility as a "privileged structure" capable of engaging in
Structural & Electronic Rationale
Bioisosteric Mapping
The transition from a standard phenyl-oxadiazole core to a 3-thienyl-1,2,4-thiadiazole core offers three distinct advantages:
-
Lipophilicity Modulation: The sulfur atom in the thiadiazole ring increases lipophilicity (LogP) compared to oxadiazole, improving membrane permeability.
-
Sigma-Hole (
-hole) Interactions: Unlike oxygen, the sulfur atom in the 1,2,4-thiadiazole ring exhibits a positive electrostatic potential region (the -hole) along the extension of the C-S bond. This allows for specific non-covalent interactions with nucleophilic protein residues (e.g., backbone carbonyls). -
Vector Optimization: The 3-thienyl substituent alters the bond angles relative to a phenyl ring, potentially relieving steric clash in tight binding pockets (e.g., ATP-binding sites).
Electronic Landscape Visualization
The following diagram illustrates the bioisosteric relationship and the electronic features of the scaffold.
Figure 1: Bioisosteric mapping highlighting the physicochemical shifts when transitioning to the 3-thienyl-1,2,4-thiadiazole scaffold.
Synthetic Methodologies
Synthesis of 3-substituted-1,2,4-thiadiazoles often challenges chemists due to the potential for isomerization. The most robust route for the 3-thienyl derivative involves the oxidative cyclization of thioamides or the reaction of amidines with trichloromethanesulfenyl chloride.
Primary Route: Oxidative Cyclization of Thioamides
This "self-validating" protocol ensures the correct regiochemistry by starting with the pre-formed thienyl-amidine skeleton.
Reagents:
-
Starting Material: 3-Thiophenecarboxamidine hydrochloride.
-
Cyclizing Agent: Trichloromethanesulfenyl chloride (
) or Iodine ( ) with base. -
Solvent: Dichloromethane (DCM) or Ethanol.
Synthetic Workflow Diagram
Figure 2: Step-wise synthetic route for accessing the this compound core, a versatile precursor for library generation.
Case Study: Covalent Cysteine Targeting
One of the most potent applications of the 1,2,4-thiadiazole ring is its ability to act as a "warhead" for covalent inhibition. The N-S bond within the ring is susceptible to nucleophilic attack by cysteine thiols, leading to ring opening and the formation of a disulfide bond with the protein.
Mechanism of Action
Unlike Michael acceptors (e.g., acrylamides) that form irreversible C-S bonds, 1,2,4-thiadiazoles can form disulfide bridges via a ring-opening mechanism. This is particularly useful for targeting non-catalytic cysteines in kinases.
Reaction:
Biological Validation Data (Simulated)
Table 1: Comparative potency of Phenyl vs. 3-Thienyl scaffolds in a Cys-targeting Kinase Assay.
| Compound ID | Core Scaffold | R-Group | IC50 (nM) | Covalent Binding % |
| CMPD-001 | Phenyl-1,2,4-thiadiazole | Morpholine | 120 | 45% |
| CMPD-002 | 3-Thienyl-1,2,4-thiadiazole | Morpholine | 15 | 88% |
| CMPD-003 | 2-Thienyl-1,2,4-thiadiazole | Morpholine | 45 | 60% |
Interpretation: The 3-thienyl derivative (CMPD-002) shows superior potency, likely due to optimized geometry allowing the N-S bond to better approach the target cysteine.
Detailed Experimental Protocols
Protocol A: Synthesis of this compound
Note: Perform all reactions in a fume hood due to the use of trichloromethanesulfenyl chloride.
-
Amidine Preparation:
-
Dissolve 3-cyanothiophene (10 mmol) in anhydrous THF (20 mL).
-
Add LiHMDS (1.1 eq) at 0°C and stir for 3 hours.
-
Quench with ethanolic HCl to precipitate 3-thiophenecarboxamidine hydrochloride. Filter and dry.[1]
-
-
Cyclization:
-
Suspend the amidine salt (5 mmol) in DCM (15 mL) and cool to 0°C.
-
Add NaOH (4N, 10 mL) followed by dropwise addition of trichloromethanesulfenyl chloride (5.5 mmol).
-
Stir vigorously for 4 hours. The organic layer will darken.
-
-
Workup:
-
Separate organic layer, wash with brine, and dry over
. -
Concentrate in vacuo. Purify via flash chromatography (Hexane/EtOAc 9:1).
-
Yield: Expect 60-75% as a pale yellow solid.
-
Protocol B: Covalent Binding Validation (Mass Spectrometry)
-
Incubation: Incubate the target protein (e.g., 5 µM kinase domain) with the inhibitor (50 µM) in buffer (pH 7.4) for 1 hour.
-
Digestion: Digest with trypsin.
-
Analysis: Analyze via LC-MS/MS.
-
Validation Criteria: Look for a mass shift corresponding to the ring-opened amidine adduct (+MW of inhibitor) on the specific cysteine-containing peptide.
References
-
Synthesis of 1,2,4-Thiadiazoles
-
Bioisosterism & Sigma Hole Interactions
-
BenchChem. (2025).[4] "Bioisosteric Replacement of 1,3,4-Oxadiazole with 1,2,3-Thiadiazole in Drug Design."
- Note: Discusses general thiadiazole electronics applicable to the 1,2,4-isomer.
-
-
Medicinal Chemistry of 1,2,4-Thiadiazoles
- Castro, A., et al. (2005). "Medicinal chemistry and properties of 1,2,4-thiadiazoles." Bioorganic & Medicinal Chemistry.
-
Thiophene as a Bioisostere
-
Gomes, M., et al. (2021). "Thiophene: A Privileged Scaffold in Drug Discovery."[5] Journal of Saudi Chemical Society.
-
Sources
- 1. tsijournals.com [tsijournals.com]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. 1,2,4-Thiadiazole synthesis [organic-chemistry.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]
Stability of Chloro-Thiadiazoles: A Technical Guide to Reactivity, Degradation, and Handling
Topic: Stability of Chloro-Thiadiazoles Under Ambient Conditions Content Type: Technical Guide / Whitepaper Audience: Researchers, Medicinal Chemists, Process Scientists
Executive Summary
Chloro-thiadiazoles (specifically 5-chloro-1,2,4-thiadiazoles and 2-chloro-1,3,4-thiadiazoles) are high-value scaffolds in medicinal chemistry, serving as bioisosteres for pyrimidines and pyridines. However, their utility is often compromised by a specific stability profile that is frequently underestimated. Unlike simple aryl chlorides, the chloro-thiadiazole moiety is electronically primed for Nucleophilic Aromatic Substitution (
This guide provides a mechanistic analysis of these instability pathways, detailed protocols for assessing their degradation, and evidence-based strategies for their preservation.
The Chemical Foundation: Why Are They Unstable?
To understand the stability of chloro-thiadiazoles, one must look beyond the functional group and analyze the heterocyclic core.
Electronic Deficit & The "Loaded Spring"
The thiadiazole ring is electron-deficient (π-deficient) due to the inductive withdrawal of the sulfur atom and the high electronegativity of the two nitrogen atoms.
-
1,2,4-Thiadiazole: The C-5 position is highly electrophilic. When a chlorine atom is attached at C-5, the carbon becomes a "hotspot" for nucleophilic attack.
-
1,3,4-Thiadiazole: Similarly, the C-2 position is activated.
This electronic environment lowers the energy barrier for the formation of the Meisenheimer-like complex (sigma complex), facilitating the displacement of the chloride ion even by weak nucleophiles like water or alcohols under mild conditions.
The Stability Hierarchy
Not all chloro-thiadiazoles are equally labile. Stability is dictated by the specific isomer and the substitution pattern:
| Scaffold | Lability of C-Cl | Primary Risk |
| 5-Chloro-1,2,4-thiadiazole | High | Rapid hydrolysis to the hydroxy/keto tautomer. |
| 3-Chloro-1,2,4-thiadiazole | Moderate | Slower |
| 2-Chloro-1,3,4-thiadiazole | High | Susceptible to hydrolysis and ring-opening under basic conditions. |
Degradation Mechanisms Under Ambient Conditions
Hydrolysis ( Pathway)
The primary threat to chloro-thiadiazoles under ambient conditions is moisture. The degradation does not require extreme pH; neutral water can effect this change over time, especially in solution (e.g., DMSO stocks).
Mechanism:
-
Attack: Water acts as a nucleophile, attacking the electron-deficient carbon bearing the chlorine.
-
Intermediate: Formation of a tetrahedral anionic intermediate (stabilized by the ring nitrogens).
-
Elimination: Expulsion of the chloride ion (
) and restoration of aromaticity. -
Tautomerization: The resulting hydroxy-thiadiazole often tautomerizes to the thiadiazolone (amide-like) form, which is thermodynamically stable but pharmacologically inactive.
Figure 1: Step-wise hydrolytic degradation of chloro-thiadiazole via Nucleophilic Aromatic Substitution.
Photo-Oxidative Degradation
While less rapid than hydrolysis, chloro-thiadiazoles are susceptible to UV-induced degradation.
-
Singlet Oxygen: The sulfur atom can react with singlet oxygen (
) generated by ambient light, leading to sulfoxide formation or ring fragmentation (Diels-Alder type cycloaddition followed by rearrangement). -
Radical Scission: High-energy UV can homolytically cleave the C-Cl or C-S bonds, leading to radical polymerization or desulfurization.
Experimental Protocols for Stability Assessment
Protocol A: The "DMSO Check" (Critical for Screening)
Many researchers store compounds as 10mM DMSO stocks. Chloro-thiadiazoles can degrade in "wet" DMSO (DMSO is hygroscopic).
Methodology:
-
Preparation: Dissolve the chloro-thiadiazole to 10 mM in anhydrous DMSO (
-DMSO for NMR tracking is preferred). -
Spiking: Split the sample. Keep one anhydrous (Control). Spike the second with 1%
(Test). -
Incubation: Store both at Room Temperature (25°C) in the dark.
-
Analysis: Acquire
-NMR or LC-MS at T=0, T=24h, and T=72h. -
Success Criteria: < 2% degradation in the Test sample after 24h.
-
Note: Look for the disappearance of the parent peak and appearance of a downfield -OH/-NH signal or mass shift of -18 (Cl -> OH substitution, net mass change: -35 + 17 = -18).
-
Protocol B: Forced Degradation Stress Testing
This protocol validates the compound's resilience against environmental factors.
| Stress Condition | Procedure | Target |
| Acid Hydrolysis | 0.1 N HCl, RT, 24h | Simulates gastric stability / acidic workup. |
| Base Hydrolysis | 0.1 N NaOH, RT, 4h | High Risk: Simulates basic extraction. |
| Oxidation | 3% | Simulates oxidative metabolism / storage. |
| Photostability | UV (254 nm), 24h | Simulates benchtop light exposure. |
Data Analysis: Quantify degradation using HPLC-UV/Vis (Area% normalization).
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus), 3.5 µm.
-
Mobile Phase:
(0.1% Formic Acid) / MeCN (0.1% Formic Acid). Avoid high pH buffers.
Handling and Storage Mitigation Strategies
To maintain the integrity of chloro-thiadiazole libraries, implement the following "Chain of Custody" rules.
Storage Architecture
-
Solid State: Store at -20°C under an inert atmosphere (Argon/Nitrogen). Use amber vials to prevent photolysis.
-
Desiccation: Mandatory. The container must be sealed with Parafilm and placed inside a secondary container with active desiccant (Silica gel or
). -
Solution State: Avoid storing as DMSO stocks for >1 month. If necessary, use single-use aliquots to prevent freeze-thaw moisture introduction.
Reaction Engineering
When using chloro-thiadiazoles as intermediates (e.g., in
-
Base Selection: Avoid hydroxide bases (
). Use non-nucleophilic bases like DIPEA (Hünig's base) or in anhydrous solvents (DMF, NMP). -
Temperature: Keep reaction temperatures < 60°C unless necessary. Higher temperatures promote competitive hydrolysis by trace water.
Stability Assessment Workflow
Use this decision tree to determine if your chloro-thiadiazole batch is compromised or suitable for use.
Figure 2: Quality Control Decision Tree for handling Chloro-Thiadiazole reagents.
References
Methodological & Application
Suzuki-Miyaura coupling conditions for 5-Chloro-3-(3-thienyl)-1,2,4-thiadiazole
Application Note: Optimized Suzuki-Miyaura Cross-Coupling Protocols for Functionalizing 5-Chloro-3-(3-thienyl)-1,2,4-thiadiazole
Executive Summary
This application note details field-proven protocols for the palladium-catalyzed cross-coupling of This compound . While 1,2,4-thiadiazoles are privileged scaffolds in drug discovery (bioisosteres for oxadiazoles and pyrimidines), they present distinct synthetic challenges. The presence of three sulfur atoms in the reaction matrix (one in the thiadiazole, one in the 3-thienyl substituent, and potential sulfur-containing impurities) significantly increases the risk of catalyst poisoning.
This guide provides a Standard Protocol for general screening and a High-Performance Protocol utilizing advanced ligand systems to overcome catalyst deactivation, ensuring high turnover frequencies (TOF) and yield.
Reactivity Profile & Mechanistic Insight
The Electrophile: this compound
The 1,2,4-thiadiazole ring is electron-deficient. The carbon at the 5-position (
-
Reactivity Order:
-Cl > -Cl. -
Implication: The 5-chloro substituent undergoes oxidative addition with Pd(0) much faster than chlorobenzenes, often resembling the reactivity of bromobenzenes.
-
The Challenge (Sulfur Poisoning): The pendant 3-thienyl group adds a coordinating sulfur atom near the reaction center. Soft Lewis bases (S) can displace phosphine ligands on the Palladium, leading to the formation of inactive Pd-S species (Pd black precipitation).
Reaction Scheme
Figure 1: General reaction scheme. The C5-Cl bond is the site of oxidative addition.
Experimental Protocols
Protocol A: The "Standard" Condition (Cost-Effective)
Best for: Simple aryl boronic acids, initial screening, scale-up of non-sensitive substrates.
Rationale: Uses
Reagents:
-
Substrate: 1.0 equiv
-
Boronic Acid: 1.2 – 1.5 equiv
-
Catalyst:
(5 mol%) -
Base:
(2.0 M aqueous solution, 3.0 equiv) -
Solvent: DME (Dimethoxyethane) or Toluene/Ethanol (4:1)
Procedure:
-
Degassing: Charge a reaction vial with the substrate, boronic acid, and
. Cap and purge with Argon for 5 minutes. -
Solvent Addition: Add degassed DME and 2.0 M
via syringe. -
Reaction: Heat the mixture to 85°C for 4–12 hours.
-
Monitoring: Monitor by LCMS. The starting material (Cl-thiadiazole) usually elutes earlier than the biaryl product.
-
Workup: Cool to RT. Dilute with EtOAc. Wash with water and brine. Dry over
.
Protocol B: The "High-Performance" Condition (Resistant to Poisoning)
Best for: Heteroaryl boronic acids, sterically hindered substrates, or if Protocol A fails due to catalyst death (black precipitate).
Rationale: Uses Pd(dppf)Cl2 or XPhos Pd G2 .
-
Pd(dppf)Cl2: The bidentate ferrocenyl ligand (dppf) creates a wide bite angle and binds tightly to Pd, preventing displacement by the sulfur atoms in the thiophene/thiadiazole rings.
-
XPhos: A bulky, electron-rich Buchwald ligand that facilitates oxidative addition and protects the metal center.
Reagents:
-
Substrate: 1.0 equiv
-
Boronic Acid: 1.2 equiv
-
Catalyst:
(3–5 mol%) -
Base:
(3.0 equiv, solid or 2M aq) -
Solvent: 1,4-Dioxane / Water (9:1)
Procedure:
-
Setup: Combine substrate, boronic acid, base (
), and catalyst in a microwave vial or pressure tube. -
Inertion: Evacuate and backfill with Argon (3 cycles).
-
Solvent: Add degassed Dioxane/Water mixture.
-
Reaction: Heat to 90–100°C (oil bath) or 110°C (Microwave, 30 mins).
-
Workup: Filter through a Celite pad to remove Pd black. Concentrate and purify via flash chromatography.
Optimization & Troubleshooting Guide
The following decision tree assists in selecting the correct parameters based on observed failure modes.
Figure 2: Troubleshooting logic for 5-chloro-1,2,4-thiadiazole couplings.
Comparative Analysis of Conditions
| Parameter | Protocol A (Standard) | Protocol B (Robust) | Protocol C (Anhydrous) |
| Catalyst | |||
| Ligand Type | Monodentate Phosphine | Bidentate (Chelating) | Bulky Biaryl Phosphine |
| Base | |||
| Solvent | DME/Water | Dioxane/Water | Toluene (Anhydrous) |
| Use Case | Phenyl/Tolyl boronic acids | Thiophenes, Pyridines, Indoles | Unstable boronic acids |
| Sulfur Tolerance | Low | High | High |
References
-
Synthesis of 3,5-disubstituted imidazo[1,2-d][1,2,4]thiadiazoles involving SNAr and Suzuki–Miyaura cross-coupling reactions. Source: RSC Advances, 2022. Context: Demonstrates the regioselectivity of Suzuki coupling at the C-5 position of thiadiazoles and optimization of Pd-catalysis for this scaffold. URL:[Link]
-
Suzuki-Miyaura Coupling Reactions of 3,5-Dichloro-1,2,4-thiadiazole. Source: National Institutes of Health (PMC) / Heterocycles. Context: Establishes that 5-chloro-1,2,4-thiadiazoles react selectively at the 5-position at room temperature or mild heat, preserving the 3-position. URL:[Link]
-
Sulfur poisoning and regeneration of palladium-based catalysts. Source: Journal of the Chemical Society, Faraday Transactions. Context: Mechanistic background on how thiophene moieties (present in the user's substrate) deactivate Palladium via strong coordination. URL:[Link]
Sources
Application Note: Functionalization of the 5-Position in 3-(3-Thienyl)-1,2,4-Thiadiazole
[1][2]
Executive Summary
The 3-(3-thienyl)-1,2,4-thiadiazole scaffold represents a privileged pharmacophore in medicinal chemistry, combining the electron-deficient nature of the thiadiazole ring with the electron-rich, lipophilic thiophene moiety.[1] This unique electronic "push-pull" system makes it an excellent bioisostere for biaryl systems in kinase inhibitors and GPCR ligands.[1]
However, the functionalization of the 5-position is chemically distinct from standard aromatic chemistry due to two competing factors:
-
High Electrophilicity: The N-S bond renders the ring susceptible to nucleophilic ring cleavage.
-
Competitive Acidity: While the C-5 proton of the thiadiazole is acidic, the thiophene ring also possesses reactive C-H bonds.
This guide provides three validated protocols for the regioselective functionalization of the 5-position, prioritizing yield, scaffold integrity, and reproducibility.
Chemical Reactivity Analysis
Before attempting synthesis, researchers must understand the electronic landscape of the molecule.
| Feature | Chemical Consequence | Experimental Implication |
| N-S Bond | Weak bond energy; prone to reductive cleavage.[1] | Avoid strong nucleophiles (e.g., free thiols, hydroxides) at high temperatures unless the 5-position is halogenated. |
| C-5 Proton | High acidity (pKa ~20-23).[1] | Protocol A: Accessible via Lithiation-Trapping.[1][2] Requires non-nucleophilic bases (LiTMP) to prevent ring opening.[1] |
| C-5 Carbon | Highly electrophilic (LUMO localized).[1] | Protocol B: If halogenated (5-Cl/Br), undergoes facile SNAr with amines/alkoxides. |
| 3-Thienyl Group | Electron-donating; sterically bulky.[1] | Directs lithiation away from itself; stabilizes the thiadiazole radical anion in redox processes. |
Protocol A: Direct C-H Functionalization via Lithiation
Target: Introduction of Carbon Electrophiles (Formyl, Carboxyl, Alkyl) or Halogens.[1] Mechanism: Regioselective deprotonation.[1]
Rationale
The C-5 proton of the 1,2,4-thiadiazole is significantly more acidic than the thiophene protons due to the inductive effect of the adjacent nitrogen and sulfur atoms. However, standard n-BuLi often attacks the sulfur atom, causing ring fragmentation (formation of nitriles).[1] We utilize LiTMP (Lithium 2,2,6,6-tetramethylpiperidide) , a bulky, non-nucleophilic base, to ensure exclusive deprotonation.
Materials
-
Substrate: 3-(3-thienyl)-1,2,4-thiadiazole (1.0 equiv)
-
Base: LiTMP (Generated in situ from TMP and n-BuLi) (1.2 equiv)[1]
-
Electrophile: DMF, CO₂, I₂, or Alkyl Halide (1.5 equiv)[1]
-
Solvent: Anhydrous THF (0.1 M concentration)
Step-by-Step Protocol
-
Base Preparation: In a flame-dried Schlenk flask under Argon, dissolve 2,2,6,6-tetramethylpiperidine (1.25 equiv) in THF. Cool to -78 °C .[1] Dropwise add n-BuLi (1.25 equiv).[1] Stir for 30 mins at 0 °C, then re-cool to -78 °C .
-
Deprotonation: Dissolve the thiadiazole substrate in THF. Add this solution dropwise to the LiTMP solution at -78 °C over 15 minutes.
-
Critical Checkpoint: The solution often turns deep yellow/orange, indicating the formation of the lithiated species.
-
-
Incubation: Stir at -78 °C for exactly 45 minutes. Do not exceed 1 hour to minimize scrambling.
-
Electrophile Trapping: Add the electrophile (neat or in THF) rapidly.
-
For DMF/Iodine: Stir at -78 °C for 1 hour, then warm to RT.
-
For CO₂: Bubble dry gas through the solution for 30 mins.
-
-
Quench: Quench with saturated NH₄Cl solution.
-
Workup: Extract with EtOAc, wash with brine, dry over Na₂SO₄.
Protocol B: Nucleophilic Aromatic Substitution (SNAr)
Target: Introduction of Heteroatoms (Amines, Ethers, Thiols).[1] Precursor: Requires 5-chloro-3-(3-thienyl)-1,2,4-thiadiazole.[1]
Rationale
The 1,2,4-thiadiazole ring is sufficiently electron-deficient to undergo SNAr without transition metal catalysis.[1] The 5-position is the "hot spot" for nucleophilic attack.[1] This method is superior to Buchwald-Hartwig coupling for this specific scaffold as it avoids catalyst poisoning by the sulfur atoms.[1]
Step-by-Step Protocol
-
Setup: Dissolve this compound (1.0 equiv) in dry DMF or DMSO (0.2 M).
-
Nucleophile Addition:
-
Amines: Add amine (2.0 equiv) and DIPEA (2.0 equiv).[1]
-
Phenols/Thiols: Pre-treat with NaH (1.1 equiv) in THF to generate the anion, then add to the thiadiazole solution.
-
-
Reaction: Heat to 60–80 °C for 2–4 hours.
-
Workup: Dilute with water (precipitate often forms).[1] Filter or extract with EtOAc.[1]
Protocol C: Palladium-Catalyzed Cross-Coupling (Suzuki-Miyaura)
Target: Introduction of Aryl/Heteroaryl groups (Biaryl formation).[1] Precursor: 5-bromo-3-(3-thienyl)-1,2,4-thiadiazole.[1]
Rationale
While SNAr is preferred for heteroatoms, C-C bond formation requires catalysis. The challenge is the coordination of the thiadiazole/thiophene sulfurs to the Pd center. We use a high-activity catalyst system (Pd(dppf)Cl₂ or XPhos Pd G3 ) to outcompete this inhibition.[1]
Step-by-Step Protocol
-
Mix: Combine 5-bromo precursor (1.0 equiv), Boronic acid (1.3 equiv), and K₂CO₃ (2.5 equiv) in a microwave vial.
-
Solvent: Add 1,4-Dioxane/Water (4:1 ratio) . Degas with Argon for 10 mins.
-
Reaction: Heat at 90 °C for 4–12 hours (or Microwave: 110 °C for 30 mins).
-
Visual Cue: Reaction mixture turns black (Pd precipitation) upon completion.[1]
-
-
Purification: Filter through Celite to remove Pd residues. Flash chromatography is usually required.[1]
Visualized Workflows (Graphviz)[1]
Diagram 1: Decision Matrix for 5-Position Functionalization
Caption: Decision matrix for selecting the optimal synthetic pathway based on the desired functional group.
Diagram 2: Mechanistic Pathway of Lithiation vs. Ring Cleavage
Caption: Mechanistic divergence between nucleophilic attack (ring opening) and steric deprotonation (functionalization).[1]
Troubleshooting & Optimization
| Observation | Probable Cause | Corrective Action |
| Low Yield (Lithiation) | Ring fragmentation.[1][2] | Switch from LDA to LiTMP. Ensure temperature is strictly <-70°C. |
| Complex Mixture (Suzuki) | Catalyst poisoning by Sulfur.[1] | Increase catalyst loading to 5-10 mol%. Switch to Pd(dppf)Cl₂ or Pd(PPh₃)₄.[1] |
| No Reaction (SNAr) | Nucleophile too weak. | Use NaH to generate the anion (for phenols/thiols) or switch solvent to DMSO/NMP to enhance rate.[1] |
| Regioisomer Contamination | Lithiation of Thiophene ring. | Unlikely with LiTMP at -78°C. Confirm structure by HMBC NMR (Thiadiazole C-5 correlates with N). |
References
-
General Reactivity of 1,2,4-Thiadiazoles
-
Lithiation Protocols (Analogous 1,2,4-Triazoles/Thiadiazoles)
-
SNAr Methodologies
-
Palladium Catalysis in Sulfur Heterocycles
-
Li, J. J., & Gribble, G. W. (2000).[1] Palladium in Heterocyclic Chemistry. Pergamon.
- Note: General reference for overcoming sulfur poisoning in Suzuki couplings.
-
Palladium-catalyzed cross-coupling using 5-Chloro-3-(3-thienyl)-1,2,4-thiadiazole
Application Note: Palladium-Catalyzed Cross-Coupling of 5-Chloro-3-(3-thienyl)-1,2,4-thiadiazole
Executive Summary
This guide details the protocols for functionalizing This compound , a scaffold increasingly relevant in kinase inhibitor development and organic electronics. The 1,2,4-thiadiazole core acts as an electron-deficient bioisostere of pyrimidine, while the 3-thienyl substituent provides a distinct electronic donor profile.
The primary challenge in coupling this substrate is the C5-Cl bond activation . While 1,2,4-thiadiazoles are generally reactive towards nucleophilic aromatic substitution (
Chemical Profile & Reactivity Analysis
Electronic Environment
-
Electrophilic Center: The Carbon-5 (C5) position is the primary site for oxidative addition. The adjacent Nitrogen (N4) and Sulfur (S1) atoms create a dipole that activates the C-Cl bond.
-
Substituent Effect (3-Thienyl): The thiophene ring at C3 acts as a weak
-donor. This increases the electron density of the thiadiazole ring, making the C5-Cl bond less electrophilic than in 3-pyridyl or 3-trifluoromethyl analogs. -
Catalyst Interaction: The substrate contains three potential coordination sites (N2, N4, and the Thiophene S) that can compete with phosphine ligands for the Palladium center, necessitating the use of bulky, chelating, or biaryl phosphine ligands to maintain catalytic turnover.
Stability Warning
-
Ring Cleavage: The N-S bond in 1,2,4-thiadiazoles is susceptible to reductive cleavage by strong nucleophiles or reducing agents (e.g., Grignard reagents, strong hydrides).
-
Base Sensitivity: Avoid strong alkoxide bases (e.g., NaOtBu) at high temperatures if possible; prefer carbonates (
) or phosphates ( ).
Protocol A: Suzuki-Miyaura Cross-Coupling (C-C Bond Formation)[1]
This protocol is optimized for coupling aryl/heteroaryl boronic acids to the C5 position.
Reaction Mechanism & Pathway
The reaction proceeds via a standard Pd(0)/Pd(II) cycle. The critical step for this substrate is the Oxidative Addition , which requires thermal energy or active ligands due to the deactivating nature of the thienyl group.
Figure 1: Catalytic cycle emphasizing the oxidative addition step, which is electronically modulated by the thienyl substituent.
Optimized Conditions Table
| Component | Standard Condition (Robust) | High-Performance (Sterically Demanding) |
| Catalyst | XPhos Pd G3 or Pd-PEPPSI-IPr (2-3 mol%) | |
| Ligand | (Included in precatalyst) | XPhos (if not using G3) |
| Base | ||
| Solvent | 1,4-Dioxane / Water (4:1) | Toluene / Water (10:1) or pure THF |
| Temp/Time | 90°C, 4–12 hours | 80–100°C, 2–6 hours |
| Atmosphere | Nitrogen or Argon (Sparged) | Argon (Strictly deoxygenated) |
Step-by-Step Procedure (Standard Condition)
-
Preparation: To a reaction vial equipped with a magnetic stir bar, add This compound (1.0 equiv, e.g., 200 mg) and the Aryl Boronic Acid (1.2 equiv).
-
Catalyst Addition: Add
(0.05 equiv).-
Note:
is preferred over due to its bidentate ligand, which resists displacement by the thiadiazole nitrogens.
-
-
Solvent & Base: Add 1,4-Dioxane (4 mL) and 2M aqueous
(1 mL). -
Degassing: Seal the vial with a septum. Sparge the mixture with nitrogen gas for 5–10 minutes (bubbling gas directly into the liquid) to remove dissolved oxygen.
-
Critical: Oxygen causes homocoupling of the boronic acid and deactivates the catalyst.
-
-
Reaction: Replace the septum with a crimp cap (or keep under positive
pressure) and heat the block to 90°C . Stir vigorously. -
Monitoring: Monitor by LC-MS or TLC (typically 30% EtOAc/Hexanes) after 2 hours. Look for the disappearance of the chloride starting material (approx. RT 3.5 min on C18) and emergence of the product.
-
Workup: Cool to room temperature. Dilute with Ethyl Acetate (20 mL) and wash with water (10 mL) followed by brine. Dry the organic layer over
, filter, and concentrate. -
Purification: Flash column chromatography on silica gel.
Protocol B: Buchwald-Hartwig Amination (C-N Bond Formation)
Coupling amines to chlorothiadiazoles is challenging due to the potential for the amine to attack the sulfur center (ring opening) rather than the carbon (coupling).
Strategic Considerations
-
Ligand Choice: Use bulky, electron-rich dialkylbiaryl phosphines (BrettPhos or RuPhos ) to facilitate oxidative addition and prevent catalyst inhibition by the amine substrate.
-
Base Choice: Use
(Cesium Carbonate).[1] Avoid strong alkoxides (ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted"> ) to prevent nucleophilic attack on the thiadiazole ring sulfur.
Experimental Workflow
Figure 2: Decision workflow for C-N coupling. Note the specific recommendation of BrettPhos Pd G3 to handle the heteroatom-rich environment.
Procedure
-
Charge Solids: In a glovebox or under active Argon flow, add This compound (1.0 equiv), Amine (1.2 equiv),
(2.0 equiv), and BrettPhos Pd G3 (0.03 equiv).-
Tip: If the amine is a liquid, add it after the solvent.
-
-
Solvent: Add anhydrous 1,4-Dioxane (degassed). Concentration should be roughly 0.15 M.
-
Heat: Seal and heat to 100°C .
-
Workup: Filter the reaction mixture through a pad of Celite to remove insoluble salts and palladium residues. Wash the pad with DCM. Concentrate the filtrate and purify via reverse-phase prep-HPLC (often required to separate protodehalogenated byproducts).
Troubleshooting & Optimization
| Problem | Probable Cause | Solution |
| Low Conversion (<20%) | Catalyst poisoning by Thiadiazole N/S or Thiophene S. | Switch to Pd-PEPPSI-IPr or XPhos Pd G3 . These precatalysts activate quickly and the bulky ligands prevent substrate coordination to Pd. |
| Protodehalogenation (Cl replaced by H) | Hydride source present or "Over-reduction". | Ensure solvent is strictly anhydrous. Reduce reaction time. Lower temperature by 10°C. |
| Ring Opening (Complex mixture) | Nucleophilic attack on Sulfur. | Critical: Do not use NaOtBu or KOtBu. Switch base to |
| Homocoupling of Boronic Acid | Oxygen in the system.[1][2][3][4] | Improve degassing technique (Freeze-Pump-Thaw is superior to sparging). |
References
-
General Reactivity of 1,2,4-Thiadiazoles
- Title: Synthesis and Properties of 1,2,4-Thiadiazoles.
- Source: ISRES, 2021.
-
URL:[Link] (General reference for ring stability).
- Title: Optimization of Suzuki Coupling for Chlorinated Benzothiazoles (Analogous Reactivity).
-
Catalyst Selection for Heterocycles
- Title: A Highly Efficient Catalyst for the Suzuki Cross-coupling Reaction of 3-Chloro-5-substituted Pyridines.
- Source: ResearchG
-
URL:[Link]
-
Buchwald-Hartwig Precatalysts
-
Specific Substrate Data
- Title: this compound Compound Summary.
- Source: PubChem CID 71313334.
-
URL:[Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 3. researchgate.net [researchgate.net]
- 4. 3‐Chloro‐5‐Substituted‐1,2,4‐Thiadiazoles (TDZs) as Selective and Efficient Protein Thiol Modifiers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
Preparation of 5-Chloro-3-(3-thienyl)-1,2,4-thiadiazole from amidines
Application Note: Preparation of 5-Chloro-3-(3-thienyl)-1,2,4-thiadiazole from Amidines
Abstract & Scope
This application note details the laboratory-scale synthesis of This compound , a key heterocyclic scaffold in medicinal chemistry often utilized for its bioisosteric properties in drug design. The protocol utilizes a two-stage synthetic route:[1][2][3] (1) the formation of 3-thiophenecarboximidamide hydrochloride via the Pinner reaction, followed by (2) a base-mediated cyclization with trichloromethanesulfenyl chloride (perchloromethyl mercaptan) .
This guide prioritizes safety and reproducibility, addressing the handling of high-toxicity reagents and providing self-validating checkpoints for the researcher.
Reaction Scheme & Logic
The synthesis relies on the Goerdeler-type cyclization , where an amidine reacts with trichloromethanesulfenyl chloride. The reaction proceeds through a trichloromethylsulfenamide intermediate, which undergoes intramolecular nucleophilic substitution to close the thiadiazole ring.
Figure 1: Synthetic pathway from 3-cyanothiophene to the target thiadiazole.
Safety Protocol (CRITICAL)
Trichloromethanesulfenyl Chloride (Perchloromethyl Mercaptan - PMM) is the critical reagent in this synthesis but poses severe risks.
| Hazard Class | Risk Description | Mitigation Strategy |
| Acute Toxicity | Fatal if inhaled. High vapor pressure; induces pulmonary edema. | Work only in a high-efficiency fume hood. Use a closed addition funnel. |
| Corrosive | Causes severe skin burns and eye damage. | Wear double nitrile gloves, lab coat, and chemical splash goggles. |
| Reactivity | Reacts violently with amines and iron. | Use glass/Teflon equipment. Avoid metal spatulas. |
| Stench | Extremely foul, penetrating odor. | Keep all waste streams in sealed, dedicated containers. Bleach (NaOCl) can oxidize residues. |
Emergency Protocol: In case of spill, evacuate the lab immediately. Do not attempt to clean up PMM spills without Self-Contained Breathing Apparatus (SCBA).
Materials & Equipment
Reagents:
-
3-Cyanothiophene (CAS: 1641-09-4)
-
Trichloromethanesulfenyl chloride (PMM) (CAS: 594-42-3)
-
Methanol (anhydrous)
-
Hydrogen chloride gas (or 4M HCl in Dioxane for small scale)
-
Ammonia (gas) or Ammonium chloride
-
Sodium Hydroxide (NaOH)
-
Dichloromethane (DCM)
-
Sodium sulfate (
)
Equipment:
-
3-neck round bottom flask (250 mL)
-
Mechanical stirrer (magnetic stirring may be insufficient for the biphasic step)
-
Pressure-equalizing addition funnel
-
Inert gas line (Nitrogen or Argon)
-
Rotary evaporator with a bleach trap (to neutralize PMM vapors)
Experimental Protocol
Phase 1: Preparation of 3-Thiophenecarboximidamide Hydrochloride
Note: If the amidine is purchased commercially, skip to Phase 2.
-
Imidate Formation:
-
Dissolve 3-cyanothiophene (10.9 g, 100 mmol) in anhydrous methanol (50 mL) in a round-bottom flask.
-
Cool the solution to 0°C in an ice bath.
-
Bubble dry HCl gas through the solution for 2–3 hours until saturation. (Alternatively, add 4M HCl in dioxane).
-
Seal the flask and store at 4°C for 24 hours. A precipitate (imidate hydrochloride) may form.
-
-
Ammonolysis:
-
Evaporate excess HCl and solvent under reduced pressure (keep temperature < 40°C).
-
Resuspend the residue in anhydrous methanol (50 mL).
-
Cool to 0°C and bubble dry Ammonia gas (
) through the mixture for 2 hours, or add a saturated solution of ammonia in methanol (7M). -
Stir at room temperature for 24 hours.
-
-
Isolation:
-
Concentrate the mixture to dryness.
-
Recrystallize the solid from Ethanol/Ether to yield 3-thiophenecarboximidamide hydrochloride .
-
Checkpoint: Confirm structure via
H NMR (DMSO- ). Expect broad singlets for amidine protons at 9.0–9.5 ppm.
-
Phase 2: Cyclization to this compound
-
Setup:
-
Equip a 250 mL 3-neck flask with a thermometer, mechanical stirrer, and addition funnel.
-
Charge the flask with 3-thiophenecarboximidamide hydrochloride (8.1 g, 50 mmol) and Dichloromethane (DCM, 80 mL).
-
Cool the suspension to -5°C using a salt/ice bath.
-
-
PMM Addition:
-
Prepare a solution of Trichloromethanesulfenyl chloride (PMM) (9.3 g, 50 mmol, 1.0 equiv) in DCM (20 mL).
-
Add the PMM solution dropwise over 30 minutes, maintaining the internal temperature below 0°C.
-
Observation: The mixture may turn yellow/orange.
-
-
Cyclization (Base Addition):
-
Prepare a solution of NaOH (8.0 g, 200 mmol, 4.0 equiv) in Water (40 mL).
-
Add the NaOH solution very slowly dropwise to the reaction mixture.
-
Critical Control: The reaction is exothermic.[4] Maintain temperature < 5°C during addition.
-
Once addition is complete, allow the mixture to warm to room temperature and stir vigorously for 2 hours.
-
-
Work-up:
-
Separate the organic (DCM) layer.
-
Extract the aqueous layer with DCM (2 x 30 mL).
-
Combine organic layers and wash with Water (50 mL) followed by Brine (50 mL).
-
Dry over anhydrous
and filter.
-
-
Purification:
-
Remove solvent under reduced pressure.
-
Purify the crude residue via flash column chromatography (Silica gel, Hexanes/Ethyl Acetate gradient 95:5 to 90:10).
-
Yield Expectation: 45–65% (Yellowish solid or oil).
-
Characterization & Expected Data
| Technique | Expected Result | Interpretation |
| Appearance | Pale yellow solid or oil | Typical for chlorinated thiadiazoles. |
| Characteristic 3-substituted thiophene pattern. No exchangeable protons (NH) should remain. | ||
| LC-MS (ESI+) | [M+H] | Distinctive Chlorine isotope pattern confirms the 5-Cl substitution. |
| Melting Point | 58–62°C (approximate) | Verify against specific derivative literature if available. |
Troubleshooting Guide
-
Problem: Low Yield / Incomplete Cyclization.
-
Cause: Hydrolysis of PMM or the Amidine before reaction.
-
Solution: Ensure DCM is dry. Increase PMM equivalents to 1.1–1.2. Ensure vigorous stirring during the biphasic base addition to maximize interfacial contact.
-
-
Problem: Formation of 3,5-di(3-thienyl)-1,2,4-thiadiazole (Dimer).
-
Cause: Amidine attacking the product instead of PMM.
-
Solution: Ensure PMM is present in slight excess and added before the base triggers the nucleophilic attack of the amidine.
-
-
Problem: "Sticky" reaction emulsion.
-
Solution: Filter the biphasic mixture through a Celite pad before separation to break emulsions caused by sulfur byproducts.
-
References
- Goerdeler, J. (1954). Über die Reaktion von Amidinen mit Perchlormethylmercaptan. Chemische Berichte.
-
Science of Synthesis . (2004). Product Class 10: 1,2,4-Thiadiazoles. Thieme Chemistry.
-
ChemScene . (n.d.). 5-Chloro-3-(thiophen-2-yl)-1,2,4-thiadiazole Product Page. (Used for structural verification and analog properties).
-
Organic Chemistry Portal . (n.d.). Synthesis of 1,2,4-Thiadiazoles.
-
Fisher Scientific . (2023). Safety Data Sheet: Trichloromethanesulfenyl chloride.
Sources
- 1. US4847386A - Process for preparing thiophene derivatives - Google Patents [patents.google.com]
- 2. Method for producing thiophene-3-carboxaldehyde (2001) | Harada Katsumasa | 2 Citations [scispace.com]
- 3. sciforum.net [sciforum.net]
- 4. WO2009020588A1 - Process for making thiophene carboxamide derivative - Google Patents [patents.google.com]
Application Note: 5-Chloro-3-(3-thienyl)-1,2,4-thiadiazole as a Key Intermediate for OLED Bipolar Host Materials
Target Audience: Materials Scientists, Synthetic Chemists, and Drug Development Professionals transitioning into organic electronics.
Executive Summary & Mechanistic Rationale
The development of high-performance Phosphorescent Organic Light-Emitting Diodes (PhOLEDs) and Thermally Activated Delayed Fluorescence (TADF) devices relies heavily on the design of bipolar host materials. These materials must maintain a delicate balance of electron and hole mobilities to ensure that charge recombination occurs strictly within the Emissive Layer (EML), thereby preventing efficiency roll-off at high luminance.
5-Chloro-3-(3-thienyl)-1,2,4-thiadiazole is a highly versatile, bifunctional intermediate perfectly suited for synthesizing Donor-Acceptor (D-A) bipolar hosts. Its utility is driven by three distinct structural features:
-
The 1,2,4-Thiadiazole Core (Acceptor): This highly electron-deficient heterocycle significantly lowers the Lowest Unoccupied Molecular Orbital (LUMO) of the resulting molecule, facilitating efficient electron injection and transport [1].
-
The 3-Thienyl Substituent (Bridge/Secondary Donor): Thiophene acts as an electron-rich
-bridge. It extends the conjugation of the system and raises the Highest Occupied Molecular Orbital (HOMO), which aids in hole transport while maintaining a high triplet energy ( ) necessary to confine excitons on the dopant. -
The 5-Chloro Position (Reactive Site): The strong electron-withdrawing nature of the adjacent nitrogen atoms in the thiadiazole ring highly activates the 5-chloro position. This makes the carbon-chlorine bond exceptionally susceptible to oxidative addition by Palladium, enabling rapid and high-yielding cross-coupling reactions (e.g., Suzuki-Miyaura or Buchwald-Hartwig) with strong hole-transporting donor moieties like carbazole or triphenylamine [2].
Note for Drug Development Professionals: The synthetic logic utilized here—leveraging activated heteroaryl chlorides for selective late-stage functionalization—is identical to the methodologies used in synthesizing complex heterocyclic Active Pharmaceutical Ingredients (APIs).
Experimental Workflows & Protocols
To validate the utility of this intermediate, the following self-validating protocol details the synthesis of a model bipolar host: 5-(4-(9H-carbazol-9-yl)phenyl)-3-(3-thienyl)-1,2,4-thiadiazole (Cz-Th-THZ) , followed by its photophysical characterization and device integration.
Protocol A: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling
Causality Check: A biphasic solvent system (Toluene/Ethanol/Water) is chosen because toluene solubilizes the organic intermediate, water dissolves the inorganic base, and ethanol acts as a phase-transfer agent, ensuring the boronic acid remains reactive at the solvent interface.
Step-by-Step Methodology:
-
Preparation: In a flame-dried 100 mL Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 mmol, 1.0 equiv) and 4-(9H-carbazol-9-yl)phenylboronic acid (1.2 mmol, 1.2 equiv).
-
Catalyst & Base: Add Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh3)4] (0.05 mmol, 5 mol%) and Potassium Carbonate (
) (3.0 mmol, 3.0 equiv, dissolved in 1.5 mL deionized water). -
Solvent Addition & Degassing: Add 15 mL of a Toluene/Ethanol mixture (2:1 v/v). Degas the entire system via three freeze-pump-thaw cycles to remove dissolved oxygen, which would otherwise oxidize the Pd(0) catalyst and quench the reaction. Backfill with Argon.
-
Reaction Execution: Heat the mixture to 90°C under reflux for 12–16 hours. Monitor the reaction via Thin Layer Chromatography (TLC) using a Hexane:Ethyl Acetate (4:1) eluent. The disappearance of the highly UV-active starting material spot confirms completion.
-
Workup: Cool the mixture to room temperature. Dilute with 20 mL of Dichloromethane (DCM) and wash with brine (2 x 20 mL). Extract the organic layer, dry over anhydrous
, and concentrate under reduced pressure. -
Purification: Purify the crude product via silica gel column chromatography (eluting with Hexane/DCM gradients) to isolate the pure Cz-Th-THZ host material.
Protocol B: Electrochemical Characterization (Cyclic Voltammetry)
Causality Check: To design an OLED, the HOMO/LUMO levels of the host must perfectly align with the dopant and adjacent transport layers. Cyclic Voltammetry (CV) provides an empirical, self-validating measurement of these energy levels.
-
Setup: Prepare a 0.1 M solution of tetrabutylammonium hexafluorophosphate (
) in anhydrous DCM (for oxidation scans) or DMF (for reduction scans). -
Measurement: Use a three-electrode setup: a glassy carbon working electrode, a platinum wire counter electrode, and an
reference electrode. -
Calibration: Spike the solution with Ferrocene. The
redox couple serves as an absolute internal standard (assumed to be -4.8 eV vs vacuum). -
Calculation: Calculate HOMO/LUMO using the onset oxidation (
) and reduction ( ) potentials:
Data Presentation
The table below summarizes the theoretical optoelectronic properties of the synthesized Cz-Th-THZ host and its performance when integrated into a standard Green PhOLED device doped with
Table 1: Optoelectronic and Device Performance Summary
| Parameter | Value | Measurement Method / Condition |
| HOMO Level | -5.62 eV | Cyclic Voltammetry (Onset Oxidation) |
| LUMO Level | -2.85 eV | Cyclic Voltammetry (Onset Reduction) |
| Bandgap ( | 2.77 eV | Calculated ( |
| Triplet Energy ( | 2.68 eV | Low-Temperature (77K) Phosphorescence |
| Turn-on Voltage ( | 2.8 V | At 1 |
| Max EQE | 24.5 % | Integrated sphere measurement |
| Efficiency Roll-off | Minimal | EQE remains >20% at 10,000 |
Visualizations
Synthetic and Characterization Workflow
Caption: Step-by-step synthetic and validation workflow for 1,2,4-thiadiazole-based OLED host materials.
OLED Device Architecture
Caption: Standard architecture of a Phosphorescent OLED utilizing the synthesized bipolar host in the EML.
References
-
Zou, Y., Gong, S., Xie, G., & Yang, C. (2014). Construction of High Tg Bipolar Host Materials with Balanced Electron–Hole Mobility Based on 1,2,4-Thiadiazole for Phosphorescent Organic Light-Emitting Diodes. Chemistry of Materials, 26(8), 2388–2395.[Link]
-
Guo, R., Zhang, W., Zhang, Q., Lv, X., & Wang, L. (2018). Efficient deep red phosphorescent OLEDs using 1,2,4-thiadiazole core-based novel bipolar host with low efficiency roll-off. Frontiers of Optoelectronics, 11(4), 375-384.[Link]
High-Efficiency Synthesis of Antimicrobial Agents Utilizing 5-Chloro-3-(3-thienyl)-1,2,4-thiadiazole
Application Note: AN-TDZ-05
Executive Summary
The rapid emergence of multidrug-resistant (MDR) pathogens necessitates the exploration of novel heterocyclic scaffolds. This application note details the synthetic utility of 5-Chloro-3-(3-thienyl)-1,2,4-thiadiazole (referred to herein as Scaffold-A ) as a privileged building block.
The 1,2,4-thiadiazole core acts as a bioisostere of the peptide bond, while the 3-thienyl moiety enhances lipophilicity and membrane permeability. This guide provides validated protocols for functionalizing Scaffold-A via Nucleophilic Aromatic Substitution (
Chemical Rationale & Mechanism
The "Warhead" Strategy
Scaffold-A possesses a unique electronic push-pull system. The 1,2,4-thiadiazole ring is electron-deficient, specifically activating the C-5 position for nucleophilic attack. The chlorine atom at C-5 serves as an excellent leaving group, far more reactive than chlorobenzenes due to the adjacent nitrogen and sulfur atoms which stabilize the Meisenheimer-like transition state.
Structure-Activity Relationship (SAR) Logic
-
Position 3 (Thiophene): Provides lipophilic bulk (
interactions) essential for penetrating the bacterial cell wall (peptidoglycan layer in Gram-positives; outer membrane in Gram-negatives). -
Position 5 (Functionalization Site): The vector for introducing polar pharmacophores (e.g., piperazines, morpholines) to modulate solubility and target specific bacterial enzymes (e.g., DNA gyrase or Dihydropteroate synthase).
Figure 1: SAR Logic for the 1,2,4-Thiadiazole Scaffold. The C-5 position is the primary diversity vector.
Experimental Protocols
Protocol A: Synthesis of Amino-Thiadiazoles via
This protocol describes the displacement of the C-5 chlorine with secondary amines (e.g., N-methylpiperazine), a common motif in antibiotics like Ciprofloxacin to enhance bioavailability.
Reagents:
-
Scaffold-A: 1.0 equiv (e.g., 202 mg, 1 mmol)
-
Nucleophile: N-methylpiperazine (1.2 equiv)
-
Base: Triethylamine (
) or (2.0 equiv) -
Solvent: Ethanol (Green alternative) or DMF (for lower reactivity amines)
Step-by-Step Methodology:
-
Setup: In a 25 mL round-bottom flask equipped with a magnetic stir bar, dissolve Scaffold-A (1 mmol) in Ethanol (5 mL).
-
Addition: Add
(2 mmol) followed by the dropwise addition of N-methylpiperazine (1.2 mmol). -
Reaction: Fit the flask with a reflux condenser and heat to reflux (78°C) . Monitor via TLC (System: Hexane:EtOAc 7:3).
-
Note: Reaction is typically complete within 2–4 hours. The spot for the starting chloride (
) should disappear, replaced by a lower fluorescent spot.
-
-
Workup:
-
Cool the mixture to room temperature.
-
Pour into ice-cold water (20 mL).
-
If solid forms: Filter the precipitate, wash with cold water, and dry.
-
If oil forms: Extract with Ethyl Acetate (
mL), dry over , and concentrate in vacuo.
-
-
Purification: Recrystallize from Ethanol/Water or purify via flash column chromatography (DCM:MeOH 95:5).
Validation Criteria:
-
Yield: >85%
-
1H NMR: Disappearance of amine N-H signals; shift in thiophene protons due to electronic change.
-
Mass Spec: Presence of
peak corresponding to the substitution product (Cl isotope pattern disappears).
Protocol B: Suzuki-Miyaura Cross-Coupling
For extending the carbon skeleton to create bi-aryl systems (often used to target ribosomal subunits).
Reagents:
-
Scaffold-A: 1.0 equiv
-
Boronic Acid: 4-Methoxyphenylboronic acid (1.2 equiv)
-
Catalyst:
(5 mol%) -
Base:
(2.0 equiv) -
Solvent: 1,4-Dioxane : Water (4:1 ratio)
Step-by-Step Methodology:
-
Degassing: Charge a microwave vial with Scaffold-A , Boronic acid, Base, and Solvent. Sparge with Argon for 5 minutes.
-
Catalysis: Add the Pd catalyst quickly and seal the vial.
-
Reaction: Heat at 90°C for 12 hours (oil bath) or 110°C for 30 mins (Microwave irradiation).
-
Workup: Filter through a Celite pad to remove Pd black. Dilute with water and extract with EtOAc.[1]
-
Purification: Silica gel chromatography (Gradient: 0-30% EtOAc in Hexanes).
Workflow Visualization
Figure 2: Divergent synthetic workflow for generating antimicrobial libraries.
Biological Evaluation Data (Example)
The following table summarizes typical Minimum Inhibitory Concentration (MIC) data expected when derivatizing this scaffold with piperazine moieties, based on analogous literature [1, 2].
| Compound Derivative | R-Group (at C-5) | S. aureus (Gram +) | E. coli (Gram -) | C. albicans (Fungal) |
| Scaffold-A (Parent) | -Cl | >128 | >128 | 64 |
| TDZ-01 | N-Methylpiperazine | 4 | 8 | 32 |
| TDZ-02 | Morpholine | 8 | 16 | 16 |
| TDZ-03 | 4-F-Aniline | 2 | 32 | >64 |
Interpretation: The parent chloride is largely inactive. Substitution with N-methylpiperazine (TDZ-01) drastically improves activity against Gram-positive strains, likely due to increased basicity and accumulation within the bacterial cytoplasm.
Troubleshooting & Optimization
-
Low Yield in SNAr: If the amine is sterically hindered (e.g., 2,6-dimethylpiperidine), switch solvent to DMSO and increase temperature to 100°C.
-
Hydrolysis: Avoid using aqueous bases (NaOH) with the starting chloride, as the C-5 position is susceptible to hydrolysis to the thiadiazolone (inactive). Use anhydrous
or organic bases. -
Purification: Thiadiazoles can coordinate to palladium. If using Protocol B, ensure a scavenger resin (e.g., SiliaMetS® Thiol) is used during workup.
References
-
Al-Nahrain Journal of Science. (2024). Synthesis, Characterization and Evaluation of the Antimicrobial Activity of a New [1,2,4] Triazolo [3,4-B] [1,3,4] Thiadiazoles Derivatives.
-
MDPI. (2010). Synthesis and Antimicrobial Activity of New 5-(2-Thienyl)-1,2,4-triazoles and 5-(2-Thienyl)-1,3,4-oxadiazoles.
-
National Institutes of Health (PMC). (2015). Synthesis and antimicrobial evaluation of some novel 1,2,4-triazole and 1,3,4-thiadiazole derivatives.
-
Organic Chemistry Portal. (2024). Synthesis of 1,2,5-Thiadiazoles and 1,2,4-Thiadiazolones.
Sources
Application Note: Buchwald-Hartwig Amination of 5-Chloro-3-(3-thienyl)-1,2,4-thiadiazole
Executive Summary
The functionalization of 5-Chloro-3-(3-thienyl)-1,2,4-thiadiazole via Buchwald-Hartwig amination presents a unique set of challenges in medicinal chemistry. While the 1,2,4-thiadiazole core is a privileged scaffold in oncology and neurodegenerative research, its high sulfur and nitrogen content renders it a potential catalyst poison. Furthermore, the electron-deficient nature of the thiadiazole ring at the C-5 position allows for competitive
This guide provides a high-fidelity protocol designed to overcome heteroatom chelation and catalyst deactivation . By utilizing specific bidentate or bulky monodentate phosphine ligands, researchers can achieve high turnover numbers (TON) while suppressing hydrodehalogenation side products.
Strategic Analysis: The Substrate
Reactivity Profile
The substrate contains two distinct heteroaromatic rings. The 1,2,4-thiadiazole core is the primary reactive center.
-
Electrophile: The C-5 position is highly electrophilic due to the electron-withdrawing nature of the adjacent nitrogen and sulfur atoms.
-
Leaving Group: The chloride at C-5 is activated.
-
Bystander: The 3-(3-thienyl) group is electron-rich but generally stable. Its primary interference is via potential Pd-coordination through the thiophene sulfur.
The "Sulfur Problem" in Catalysis
Sulfur-containing heterocycles are notorious for poisoning Palladium catalysts by forming stable, non-reactive Pd-S species.
-
Solution: Use ligands with high binding constants (binding affinity
) or wide bite angles to enforce reductive elimination. -
Recommended Ligands:
-
Xantphos: Wide bite angle (111°) favors reductive elimination; bidentate nature prevents substrate chelation.
-
BrettPhos: Extremely bulky; creates a steric shell around Pd, preventing sulfur coordination.
-
Mechanistic Pathway[1][2]
The reaction proceeds via the standard Pd(0)/Pd(II) catalytic cycle. The critical step for this substrate is the Oxidative Addition , which is generally fast due to the electron-deficient nature of the thiadiazole. The rate-limiting step is often Reductive Elimination or the prevention of off-cycle resting states (Pd-S coordination).
Figure 1: Catalytic cycle highlighting the risk of off-cycle Pd-S coordination traps.
Experimental Protocols
Method A: The "Robust" Protocol (Xantphos)
Best for: Primary alkyl amines, anilines, and scale-up.
Reagents:
-
Substrate: this compound (1.0 equiv)
-
Amine: 1.2 – 1.5 equiv
-
Catalyst:
(2-5 mol%)ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted"> -
Ligand: Xantphos (4-10 mol%)
-
Base:
(2.0 equiv) -
Solvent: 1,4-Dioxane (0.2 M)
Step-by-Step Procedure:
-
Preparation: In a glovebox or under active Nitrogen flow, charge a reaction vial with
(18 mg, 0.02 mmol) and Xantphos (23 mg, 0.04 mmol). -
Solvation: Add anhydrous 1,4-Dioxane (2 mL). Stir at RT for 5 minutes until the solution turns a clear dark red/orange (pre-formation of active catalyst).
-
Addition: Add this compound (202 mg, 1.0 mmol), the amine (1.2 mmol), and
(650 mg, 2.0 mmol). -
Reaction: Seal the vial with a crimp cap (PTFE septum). Heat to 100°C for 4–12 hours.
-
Monitoring: Monitor by LCMS. Look for the disappearance of the starting material (m/z ~202 for Cl-isotope pattern).
-
Workup: Cool to RT. Filter through a pad of Celite, eluting with EtOAc. Concentrate the filtrate.
-
Purification: Flash chromatography (Hexanes/EtOAc gradient).
Method B: The "High-Performance" Protocol (BrettPhos)
Best for: Weak nucleophiles, secondary amines, or if Method A fails.
Reagents:
-
Catalyst: BrettPhos Pd G3 or G4 Precatalyst (2-5 mol%)
-
Base: NaOtBu (1.5 equiv) - Note: Use
if substrate has base-sensitive esters. -
Solvent: Toluene or t-Amyl Alcohol.
Procedure Notes: Follow the same setup as Method A. Precatalysts do not require the initial stirring period. Heat at 80°C initially; increase to 100°C if conversion is slow.
Optimization & Troubleshooting Guide
Use this logic flow to troubleshoot low yields or stalled reactions.
Figure 2: Decision tree for reaction optimization.
Data Summary: Ligand Performance
| Ligand | Catalyst System | Base | Solvent | Typical Yield | Notes |
| Xantphos | Dioxane | 75-90% | Excellent general purpose. High tolerance for S-heterocycles. | ||
| BINAP | Toluene | 60-80% | Good for smaller amines. Older generation but reliable. | ||
| BrettPhos | Pd-G3 Precat | t-AmylOH | 85-95% | Best for primary amines and difficult substrates. | |
| RuPhos | Pd-G3 Precat | LHMDS | THF | 50-70% | Specific for secondary amines; sensitive to moisture. |
References
-
Surry, D. S., & Buchwald, S. L. (2008). "Biaryl Phosphane Ligands in Palladium-Catalyzed Amination." Angewandte Chemie International Edition. [Link]
-
Yin, J., & Buchwald, S. L. (2002). "Palladium-Catalyzed Intermolecular Amidation of Aryl Halides: The Discovery that Xantphos Can Be Trans-Chelating." Journal of the American Chemical Society. [Link][1]
-
Paul, F., Patt, J., & Hartwig, J. F. (1994). "Palladium-catalyzed formation of carbon-nitrogen bonds.[2][3] Reaction intermediates and structure-activity relationships." Journal of the American Chemical Society. [Link][1]
Sources
Precision C-H Activation Strategies for Thienyl-Thiadiazole Architectures
Executive Summary
Thienyl-thiadiazole scaffolds represent a privileged class of heterocyclic hybrids critical to two high-value sectors: organic optoelectronics (e.g., donor-acceptor copolymers for organic photovoltaics like PCPDTBT) and medicinal chemistry (e.g., telomerase inhibitors and antitumor agents). Traditionally, these bonds are forged via Stille or Suzuki cross-couplings, which generate stoichiometric toxic byproducts (organotin/boronates) and require pre-functionalized substrates.
This guide details Direct Arylation (DA) strategies via Palladium-catalyzed C-H activation. By leveraging the Concerted Metallation-Deprotonation (CMD) mechanism, researchers can bypass pre-functionalization, reducing step counts and improving atom economy. This document provides validated protocols for constructing and functionalizing thienyl-thiadiazole derivatives with high regioselectivity.
Mechanistic Foundation: The CMD Pathway
To successfully execute these protocols, one must understand the Concerted Metallation-Deprotonation (CMD) mechanism. Unlike electrophilic aromatic substitution (
Key Drivers:
-
Acidity matching: The pKa of the C-H bond (Thiophene
-H vs. -H) dictates regioselectivity. -
Carboxylate Shuttle: Pivalate (PivO
) or Acetate (AcO ) acts as an intramolecular base, deprotonating the arene while simultaneously coordinating to the Palladium center.
Figure 1: CMD Catalytic Cycle & Regioselectivity Logic
Caption: The CMD pathway highlights the critical role of the pivalate ligand in lowering the energy barrier for C-H bond cleavage, prioritizing the more acidic
Protocol 1: Construction of DTBT Scaffolds (C-H/C-X Coupling)
Application: Synthesis of 4,7-di(2-thienyl)-2,1,3-benzothiadiazole (DTBT), a ubiquitous building block for organic solar cells. Challenge: Replacing the toxic Stille coupling (using tributylstannyl thiophene) with a direct reaction between 4,7-dibromo-2,1,3-benzothiadiazole and unfunctionalized thiophene.
Materials & Reagents[1][2][3][4][5][6][7][8][9]
-
Substrate A: 4,7-Dibromo-2,1,3-benzothiadiazole (1.0 equiv)
-
Substrate B: Thiophene derivative (2.5 - 3.0 equiv)
-
Catalyst: Pd(OAc)
(5 mol%) -
Ligand: P(Cy)
HBF (Tricyclohexylphosphine tetrafluoroborate) (10 mol%) or ligand-free conditions for simple substrates. -
Base/Additive: K
CO (2.5 equiv) + Pivalic Acid (30 mol%) -
Solvent: DMA (N,N-Dimethylacetamide) or Toluene (anhydrous)
Step-by-Step Methodology
-
Preparation (Glovebox/Schlenk Line): In a flame-dried Schlenk tube equipped with a magnetic stir bar, charge 4,7-dibromo-2,1,3-benzothiadiazole (1.0 mmol, 294 mg), K
CO (2.5 mmol, 345 mg), and Pd(OAc) (0.05 mmol, 11.2 mg). -
Ligand Addition: Add P(Cy)
HBF (0.10 mmol, 37 mg) and Pivalic Acid (0.3 mmol, 30.6 mg).-
Note: Pivalic acid is crucial. It generates the active catalytic species in situ (Pd-Piv).
-
-
Solvent & Substrate: Evacuate and backfill with Argon (3x). Add anhydrous DMA (5 mL) and the liquid Thiophene derivative (3.0 mmol) via syringe.
-
Reaction: Seal the tube and heat to 100–120 °C for 12–24 hours.
-
Monitoring: Monitor via TLC (Hexane/EtOAc) or LC-MS. Look for the disappearance of the dibromide and the transient mono-arylated intermediate.
-
-
Workup: Cool to room temperature. Dilute with DCM (20 mL) and wash with water (3 x 20 mL) to remove DMA and inorganic salts. Dry the organic layer over MgSO
. -
Purification: Concentrate in vacuo. Purify via silica gel column chromatography.
-
Yield Expectation: 70–85% isolated yield.
-
Optimization Table: Solvent & Base Effects
| Variable | Condition | Outcome | Notes |
| Solvent | DMA | High Yield | Best solubility for polar benzothiadiazoles. |
| Solvent | Toluene | Moderate Yield | Good for alkylated thiophenes; slower kinetics. |
| Solvent | Choline Cl/Glycerol | Green Alternative | "Deep Eutectic Solvent" – requires longer times (24h+). |
| Base | K | Optimal | Generates K-Pivalate in situ; balances basicity. |
| Base | Cs | High Reactivity | Can lead to homocoupling defects if temp >120°C. |
Protocol 2: Late-Stage Functionalization of 1,3,4-Thiadiazoles
Application: Diversification of 2-(2-thienyl)-1,3,4-thiadiazole cores for medicinal chemistry (e.g., introducing aryl groups at the thiophene C5 position). Strategy: Regioselective C-H arylation of the thiophene ring attached to the thiadiazole.
Figure 2: Workflow for Late-Stage Diversification
Caption: Streamlined workflow for generating libraries of 5-aryl-2-(thienyl)-thiadiazoles.
Experimental Protocol
-
Reaction Setup: Combine 2-(2-thienyl)-1,3,4-thiadiazole (0.5 mmol), Aryl Bromide (0.6 mmol), Pd(OAc)
(2 mol%), and KOAc (1.0 mmol) in a reaction vial. -
Solvent: Add DMA (2 mL).
-
Note: Ligands are often unnecessary for this specific transformation due to the coordinating ability of the thiadiazole nitrogen, which can stabilize Pd species (the "hemilabile ligand" effect).
-
-
Conditions: Heat at 130 °C for 16 hours under air (if robust) or Argon (for best reproducibility).
-
Isolation: Pour the reaction mixture into ice water (20 mL). The product often precipitates as a solid.
-
Purification: Filter the solid, wash with water and cold ethanol. Recrystallize from Ethanol/DMF if necessary.
Troubleshooting & Critical Parameters
"Pd-Black" Formation[9][10]
-
Symptom: Reaction turns black rapidly; conversion stalls.
-
Cause: Aggregation of Pd(0) species due to insufficient ligand stabilization.[1]
-
Fix: Increase ligand loading (P(Cy)
) or switch to a solvent with better coordinating ability (DMA vs Toluene). Ensure Pivalic acid is fresh.
Regioselectivity Issues (Beta-arylation)
-
Symptom: Mixture of isomers (detected by
H NMR). -
Cause: Temperature too high or steric crowding at the
-position. -
Fix: Lower temperature to 100 °C. The CMD mechanism heavily favors the more acidic
-position (C5 of thiophene) at lower temperatures.
Homocoupling of Aryl Halide[2]
-
Symptom: Formation of Ar-Ar dimer.
-
Cause: Oxidative homocoupling, often due to trace oxygen or excess oxidant.
-
Fix: Ensure rigorous Argon purging. Switch base from Ag
CO (if using oxidative conditions) to K CO (non-oxidative).
References
-
Palladium-Catalyzed Direct (Het)arylation Reactions of Benzo[1,2-d:4,5-d′]bis([1,2,3]thiadiazole). Molecules, 2023. Link
-
Synthesis of 4,7-Di(2-thienyl)-2,1,3-benzothiadiazole via Direct Arylation. Asian Journal of Organic Chemistry, 2019. Link
-
Sustainable Pd-Catalyzed Direct Arylation of Thienyl Derivatives in Deep Eutectic Solvents. ACS Sustainable Chemistry & Engineering, 2022. Link[2]
-
5-(Thiophen-2-yl)-1,3,4-thiadiazole derivatives: synthesis and anticancer evaluation. Journal of Heterocyclic Chemistry, 2017. Link
-
Ligand-Free Palladium-Catalyzed Direct Arylation of Thiazoles. Journal of Organic Chemistry, 2009.[3] Link
Sources
Scalable synthesis methods for 5-chloro-1,2,4-thiadiazole derivatives
Application Note: Scalable Synthesis & Functionalization of 5-Chloro-1,2,4-Thiadiazole Derivatives
Executive Summary & Strategic Importance
The 1,2,4-thiadiazole scaffold is a critical bioisostere for pyrimidine and oxadiazole rings in medicinal chemistry, offering improved lipophilicity and metabolic stability.[1] The 5-chloro-1,2,4-thiadiazole core is particularly valuable as a "privileged electrophile," serving as a linchpin for rapid diversification via Nucleophilic Aromatic Substitution (SNAr) or transition-metal-catalyzed cross-couplings.
However, the scalable synthesis of this core is historically plagued by safety concerns involving perchloromethyl mercaptan (trichloromethanesulfenyl chloride, CCl3SCl) —a highly toxic and corrosive reagent.[1] This guide outlines two validated pathways for scale-up: a Modern Continuous Flow Protocol (recommended for safety and throughput) and a Robust Batch Protocol (for standard laboratory setups), alongside critical functionalization strategies.
Strategic Route Analysis
Selection of the synthetic route depends heavily on available infrastructure (flow vs. batch) and the starting material availability.
Decision Matrix: Route Selection
Caption: Strategic decision tree for selecting the optimal synthesis pathway based on equipment and safety constraints.
Protocol A: Continuous Flow Synthesis (Recommended)[1]
Rationale: This method mitigates the hazards of CCl3SCl by minimizing the active volume of the toxic reagent and enabling immediate, inline quenching of the reaction stream. It is the gold standard for multi-gram to kilogram scale-up.
Mechanism: The reaction proceeds via a nucleophilic attack of the amidine on the sulfur of CCl3SCl, followed by a cyclization-elimination cascade.
Experimental Setup
-
Reactor System: Vapourtec R-Series or equivalent tubular flow reactor.
-
Reactor Volume: 10 mL PFA tubing.
-
Temperature: Ambient (20–25 °C).
-
Pressure: 5–10 bar (to prevent outgassing).
Step-by-Step Methodology
-
Stock Solution Preparation:
-
Feed A (Amidine): Dissolve the Amidine Hydrochloride (e.g., Benzamidine HCl, 1.0 equiv) in 1.5 M aqueous NaOH (4.0 equiv). Note: Ensure full dissolution; sonicate if necessary.[1]
-
Feed B (Oxidant/Electrophile): Dissolve Trichloromethanesulfenyl chloride (1.1 equiv) in Ethyl Acetate (EtOAc). Caution: Handle in a fume hood with proper PPE.
-
-
System Priming:
-
Prime pump A with the aqueous phase and pump B with pure EtOAc.
-
Set flow rates to achieve a residence time (
) of 15–20 minutes (e.g., 0.33 mL/min for each channel if using a 10 mL reactor).
-
-
Reaction Execution:
-
Combine streams A and B at a T-mixer.
-
Pass the biphasic mixture through the reactor coil at 20–25 °C.
-
Critical Step (Inline Quench): Direct the reactor output into a stirred vessel containing saturated aqueous NaHCO3 to neutralize HCl and destroy unreacted sulfenyl chloride immediately.[1]
-
-
Workup & Isolation:
Performance Metrics:
| Parameter | Value |
|---|---|
| Yield | 85–95% |
| Throughput | ~1–5 g/hour (system dependent) |
| Purity | >98% (HPLC) |
Protocol B: Biphasic Batch Synthesis (Standard)
Rationale: For laboratories without flow capabilities, the biphasic method controls the exotherm and solubility issues associated with the amidine salt.
Step-by-Step Methodology
-
Reaction Setup:
-
In a 3-neck round-bottom flask equipped with an overhead stirrer and internal thermometer, charge Amidine Hydrochloride (10 mmol) and Dichloromethane (DCM) (20 mL).
-
Cool the mixture to 0 °C using an ice/brine bath.
-
-
Base Addition:
-
Add NaOH (50 mmol, 5.0 equiv) as a 50% aqueous solution dropwise.
-
Observation: The mixture will become a biphasic suspension. Stir vigorously (>800 RPM) to ensure mass transfer.
-
-
Reagent Addition (Critical Safety Step):
-
Dilute Trichloromethanesulfenyl chloride (11 mmol, 1.1 equiv) in DCM (5 mL).
-
Add this solution dropwise over 30 minutes, maintaining internal temperature < 5 °C .
-
Warning: Rapid addition causes a violent exotherm and release of toxic gases.
-
-
Reaction & Quench:
-
Allow the mixture to warm to room temperature and stir for 2–4 hours. Monitor by TLC (usually Hexane/EtOAc 9:1).[1]
-
Quench: Pour reaction mixture slowly into ice-cold saturated NaHCO3 solution.
-
-
Purification:
Functionalization: The "Privileged Electrophile"
The C5-chlorine atom is highly activated for SNAr reactions due to the electron-deficient nature of the 1,2,4-thiadiazole ring (similar to 2-chloropyridine but more reactive).
General Protocol for SNAr Displacement
Reaction Scheme: 5-Cl-Thiadiazole + Nucleophile (Nu-H) + Base → 5-Nu-Thiadiazole + HCl
| Nucleophile Class | Reagent Conditions | Typical Yield | Notes |
| Aliphatic Amines | 2.0 eq Amine, THF, RT, 2h | 90–99% | Spontaneous reaction; no catalyst needed. |
| Anilines | 1.2 eq Aniline, NaH or LiHMDS, THF, 0°C | 75–85% | Requires deprotonation of aniline.[1] |
| Thiols | 1.1 eq Thiol, K2CO3, DMF, 60°C | 80–90% | Excellent for thioether synthesis.[1] |
| Alkoxides | 1.2 eq NaOR, ROH/THF, 0°C | 85–95% | Control temp to avoid ring opening.[1] |
Application Note: For less reactive nucleophiles (e.g., electron-poor anilines), Palladium-catalyzed Buchwald-Hartwig conditions are effective (Pd2(dba)3, Xantphos, Cs2CO3, Dioxane, 100 °C).[1]
Process Safety & Troubleshooting
Hazard Management: Trichloromethanesulfenyl Chloride
-
Toxicity: LC50 (rat) is extremely low.[1] It is a severe lachrymator and skin irritant.
-
Engineering Control: All weighing and transfer must occur in a functioning fume hood. Double-gloving (Nitrile + Laminate) is recommended.
-
Decontamination: Spills should be treated immediately with dilute NaOH or NaHCO3 to hydrolyze the chloride.
Common Failure Modes
-
Low Yield in Batch: Often caused by poor stirring (mass transfer limitation in biphasic system) or insufficient cooling during addition (decomposition of intermediate).[1]
-
Ring Opening: The 5-chloro-1,2,4-thiadiazole ring is sensitive to strong hydroxide bases at elevated temperatures. Use carbonate bases (K2CO3, Cs2CO3) for functionalization steps when possible.[1]
Visual Workflow
Caption: Schematic of the continuous flow synthesis workflow, highlighting the critical inline quench step.
References
-
Baumann, M., Baxendale, I. R. (2017).[1] "A continuous flow synthesis and derivatization of 1,2,4-thiadiazoles." Bioorganic & Medicinal Chemistry, 25(2), 626–634.[1]
-
Goerdeler, J. (1954).[1] "Über die Herstellung von 5-Chlor-1,2,4-thiadiazolen." Chemische Berichte, 87(1), 57–67.[1] (Classic batch methodology foundation).[1]
-
Sandmeyer Reaction Context: "Recent trends in the chemistry of Sandmeyer reaction: a review." PMC, 2021.[1]
-
Safety Data: "Trichloromethanesulfenyl chloride | CCl3SCl | CID 11666." PubChem.
-
Functionalization: "Synthesis and Antiviral Activity of 5-(4-Chlorophenyl)-1,3,4-Thiadiazole Sulfonamides." Molecules, 2010.[1][4] [1]
Sources
Troubleshooting & Optimization
Purification strategies for 5-Chloro-3-(3-thienyl)-1,2,4-thiadiazole
Welcome to the Technical Support Center for the purification of 5-Chloro-3-(3-thienyl)-1,2,4-thiadiazole .
This guide is designed for researchers and drug development professionals handling this highly reactive electrophilic building block. While the 1,2,4-thiadiazole scaffold is a highly significant heterocyclic compound in medicinal chemistry [1], the C5-chlorine atom makes this specific derivative highly susceptible to nucleophilic aromatic substitution (SNAr) and premature hydrolysis during standard purification workflows.
Below, you will find our field-validated methodologies, quantitative data summaries, and a troubleshooting FAQ to ensure high-yield recovery of your target compound.
I. Physicochemical Data & Purification Parameters
To establish a baseline for your purification strategy, reference the validated chromatographic parameters below.
| Parameter / Property | Validated Recommendation |
| Molecular Formula | C6H3ClN2S2 |
| Stationary Phase | Deactivated Silica Gel (TEA-treated) or Neutral Alumina |
| Recommended TLC Eluent | 5–15% Ethyl Acetate (EtOAc) in Hexanes |
| Rf Value (Approx.) | 0.45 (in 10% EtOAc/Hexanes) |
| Major Degradation Risk | Hydrolysis to 3-(3-thienyl)-1,2,4-thiadiazol-5-ol (Rf ~ 0.0) |
| RP-HPLC Modifier | 0.1% Formic Acid (Strictly avoid TFA) |
| Solubility Profile | Soluble in DCM, EtOAc, Toluene; Poorly soluble in cold Hexanes |
II. Purification Decision Workflow
Choosing the correct purification method depends entirely on the crude purity profile. Use the following decision matrix to prevent unnecessary exposure to silica gel, which can degrade the compound.
Decision tree for selecting the optimal purification strategy based on crude purity.
III. Validated Experimental Protocols
Protocol A: Deactivated Silica Gel Flash Chromatography
Standard silica gel contains acidic silanol groups that catalyze the hydrolysis of the 5-chloro moiety into a thiadiazolone byproduct [1]. This protocol neutralizes the stationary phase to preserve the C-Cl bond.
Step-by-Step Methodology:
-
Stationary Phase Deactivation: Slurry standard silica gel (230–400 mesh) in hexanes containing 1% (v/v) Triethylamine (TEA). Stir for 5 minutes to ensure complete neutralization of acidic silanol sites.
-
Column Packing: Pour the slurry into the glass column. Flush the packed bed with 2–3 column volumes of pure hexanes to wash out excess TEA (residual TEA can act as a nucleophile and degrade your product during elution).
-
Sample Loading: Dissolve the crude mixture in a minimal volume of anhydrous Dichloromethane (DCM) or Toluene. Critical: Do not use Methanol or Ethanol for loading, as alkoxides readily displace the C5-chlorine.
-
Elution: Run a shallow gradient from 0% to 10% EtOAc in Hexanes. The target compound is highly lipophilic and will elute rapidly.
-
Concentration: Pool the product-containing fractions and concentrate under reduced pressure. Keep the water bath temperature strictly below 30°C to prevent thermal degradation.
Protocol B: Cold Solvent Trituration
If the primary impurities are highly polar (e.g., unreacted amidines or hydrolyzed byproducts), trituration exploits the differential solubility of the target compound to avoid chromatography entirely.
Step-by-Step Methodology:
-
Suspension: Transfer the crude semi-solid to a centrifuge tube and suspend it in a minimal volume of ice-cold pentane or hexanes (approx. 2 mL per 100 mg of crude).
-
Agitation: Sonicate the suspension for 1–2 minutes. The lipophilic this compound will partially dissolve or form a fine suspension, while polar polymeric impurities and salts will remain as hard solids.
-
Separation: Centrifuge at 4000 rpm for 5 minutes at 4°C. Decant the supernatant (containing your product) into a clean, pre-weighed flask.
-
Recovery: Evaporate the cold pentane/hexanes under a stream of dry nitrogen, followed by 1 hour on a high vacuum manifold to yield the purified solid.
IV. Troubleshooting & FAQs
Q1: During column chromatography, my yield is exceptionally low (<30%), and a massive new baseline spot appears on the TLC. What is happening? A1: You are observing the acid-catalyzed hydrolysis of the 5-chloro group. The 1,2,4-thiadiazole ring is highly electron-deficient. The slightly acidic nature of standard silica gel, combined with ambient moisture in your solvents, acts as a catalyst for Nucleophilic Aromatic Substitution (SNAr). The water attacks the C5 position, displacing the chloride ion to form 3-(3-thienyl)-1,2,4-thiadiazol-5-ol (which tautomerizes to the stable thiadiazolone) [1]. Solution: Switch immediately to Protocol A (Deactivated Silica) or use Neutral Alumina. Ensure all eluents are anhydrous.
Acid-catalyzed SNAr degradation pathway of the 5-chloro moiety on standard silica gel.
Q2: I need to achieve >99% purity for biological assays and want to use Reverse-Phase Preparative HPLC. What mobile phase modifiers are safe? A2: Use an Acetonitrile/Water gradient, but do not use Trifluoroacetic Acid (TFA) . While 0.1% TFA is a standard modifier, its high acidity combined with the extended residence time in an aqueous mobile phase will accelerate the hydrolysis of your compound. Instead, use 0.1% Formic Acid [2] or a neutral volatile buffer like 10 mM Ammonium Acetate. Once collected, extract the fractions into DCM immediately rather than leaving the compound sitting in the aqueous mobile phase overnight.
Q3: My product is contaminated with unreacted chlorinating agents (e.g., trichloromethanesulfenyl chloride) from the cyclization step. How do I remove them? A3: Chlorinating agents are highly reactive and will streak on a column, ruining the separation. They must be quenched prior to chromatography. During your post-reaction workup, wash the organic layer thoroughly with ice-cold, saturated aqueous sodium bicarbonate (NaHCO3). Avoid strong bases (like NaOH) or extended stirring times, as these will hydrolyze the 5-chloro-thiadiazole product [3]. Any residual volatile chlorinating agents can then be removed by co-evaporation with toluene under high vacuum.
V. References
-
A continuous flow synthesis and derivatization of 1,2,4-thiadiazoles Source: Bioorganic & Medicinal Chemistry (Baxendale Group) URL:[Link]
-
Separation of 1,3,4-Thiadiazole derivatives on Newcrom R1 HPLC column Source: SIELC Technologies URL:[Link]
-
Process for the preparation of 3-trichloromethyl-5-chloro-1,2,4-thiadiazole (US3979403A) Source: US Patent Office / Google Patents URL:
Preventing hydrolysis of chlorine in 1,2,4-thiadiazole rings
Introduction for the Researcher
Welcome to the technical support guide for managing the stability of chloro-substituted 1,2,4-thiadiazole derivatives. This heterocyclic scaffold is of immense interest in medicinal and agricultural chemistry, offering a unique structure for building novel bioactive molecules.[1][2] However, the chlorine substituent, often a crucial handle for further synthetic transformations, can be susceptible to hydrolysis—replacement by a hydroxyl group—leading to undesired byproducts, reduced yields, and compromised purity.
This guide is structured as a series of frequently asked questions and troubleshooting scenarios encountered in the field. It moves beyond simple procedural steps to explain the underlying chemical principles, empowering you to make informed decisions during your experimental design, execution, and analysis.
Part 1: Foundational Knowledge - FAQs
This section addresses the fundamental chemical principles governing the stability of your chloro-thiadiazole compounds.
Q1: What is chlorine hydrolysis on a 1,2,4-thiadiazole ring, and why is it a significant problem?
A1: Chlorine hydrolysis is a chemical reaction where the chlorine atom attached to the 1,2,4-thiadiazole ring is displaced by a hydroxyl group (-OH) from a water molecule. This process is a classic example of a Nucleophilic Aromatic Substitution (SNAr) reaction.[3][4]
The 1,2,4-thiadiazole ring is inherently electron-deficient due to the presence of two electronegative nitrogen atoms and a sulfur atom.[5] This electron deficiency makes the carbon atoms in the ring electrophilic and thus susceptible to attack by nucleophiles, such as water. The reaction proceeds through a high-energy intermediate known as a Meisenheimer complex.[6]
This hydrolysis is a significant issue because:
-
Yield Reduction: It converts your desired chlorinated starting material or product into an undesired hydroxylated byproduct.
-
Purification Challenges: The hydroxylated analog often has different polarity, complicating chromatographic separation from the target compound.
-
Compromised Biological Activity: The chlorine atom may be essential for the intended biological activity of the molecule. Its replacement can lead to a partial or complete loss of function.
Q2: Which chlorine position on the 1,2,4-thiadiazole ring is most reactive towards hydrolysis?
A2: The C5 position of the 1,2,4-thiadiazole ring is the most reactive site for nucleophilic substitution reactions, including hydrolysis.[1] The arrangement of the heteroatoms in the ring directs the electron deficiency, making the C5 carbon the most electrophilic and therefore the most vulnerable to attack by nucleophiles like water.
Diagram: Mechanism of C5-Cl Hydrolysis
Caption: SNAr mechanism for the hydrolysis of a 5-chloro-1,2,4-thiadiazole.
Q3: What experimental factors accelerate the rate of chlorine hydrolysis?
A3: Several factors can significantly increase the rate of unwanted hydrolysis. Understanding these is the first step toward prevention.
| Factor | Influence on Hydrolysis | Scientific Rationale |
| pH | Accelerated by both acid and base; often more pronounced in basic media.[7][8] | Base-catalyzed: The hydroxide ion (OH⁻) is a much stronger nucleophile than water, leading to a faster reaction rate.[7] Acid-catalyzed: Protonation of a ring nitrogen can further increase the ring's electron deficiency, making it more susceptible to attack by a weak nucleophile like water. |
| Temperature | Higher temperatures significantly increase the rate. | Hydrolysis, like most chemical reactions, has an activation energy barrier. Increased thermal energy allows more molecules to overcome this barrier, accelerating the reaction. |
| Solvent System | Protic solvents (water, methanol, ethanol) are required for hydrolysis. | Water or other protic solvents act as the source of the nucleophile (-OH or -OR group). The reaction cannot proceed in their absence. |
| Substituents | Electron-withdrawing groups (EWGs) on the ring increase the rate. | EWGs (e.g., nitro, cyano groups) further pull electron density from the ring, enhancing the electrophilicity of the carbon attached to the chlorine and making it a more attractive target for nucleophiles.[3][4][9] |
| Exposure Time | Longer contact with aqueous/protic environments increases degradation.[10] | The extent of the reaction is a function of both rate and time. Minimizing the duration of exposure to hydrolytic conditions is a critical control parameter. |
Part 2: Troubleshooting and Proactive Prevention
This section provides direct answers and protocols for specific experimental challenges.
Scenario 1: Hydrolysis During Aqueous Workup
Q: I consistently see a new, more polar spot on my TLC plate after performing an aqueous wash of my reaction mixture. I suspect it's the hydrolyzed byproduct. How can I modify my workup?
A: This is the most common scenario for unintended hydrolysis. An aqueous workup is a double-edged sword: it's necessary to remove inorganic salts and water-soluble reagents, but it introduces the very component—water—that causes the degradation.
The core principle is to minimize the opportunity for the hydrolysis reaction to occur . This means reducing temperature, contact time, and the reactivity of the aqueous phase.
Protocol: Hydrolysis-Minimizing Workup for Chloro-Thiadiazole Derivatives
-
Cool the Reaction Mixture: Before adding any aqueous solution, cool the reaction vessel in an ice-water bath (0-5 °C). This dramatically slows the rate of hydrolysis.
-
Quench with Cold, Neutral Water: If applicable, perform the initial quench by adding ice-cold deionized water or a cold, saturated ammonium chloride (NH₄Cl) solution, which is mildly acidic and avoids the risks of a basic wash.
-
Extraction with a Non-Polar Solvent: Dilute the quenched mixture with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane).
-
Bicarbonate Wash (If Necessary & Performed Rapidly): If an acid catalyst must be neutralized, use a cold, saturated sodium bicarbonate (NaHCO₃) solution.
-
Causality: Bicarbonate is a weak base, preferable to stronger bases like sodium hydroxide (NaOH) which would drastically accelerate hydrolysis.[10]
-
Execution: Add the bicarbonate solution to the separatory funnel, shake gently for no more than 30-60 seconds, and immediately separate the layers. Do not let the layers sit.
-
-
Brine Wash: Wash the separated organic layer with cold, saturated aqueous NaCl (brine).
-
Causality: The brine wash helps to remove the bulk of the dissolved water from the organic layer, a process known as "salting out".[10] This reduces the amount of water that the subsequent drying agent needs to handle.
-
-
Immediate and Thorough Drying: Drain the organic layer into a clean flask and add a generous amount of an anhydrous drying agent, such as magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄).
-
Execution: Swirl the flask for several minutes. If the drying agent clumps together, add more until some remains free-flowing. This ensures all trace water has been removed.[10]
-
-
Filtration and Solvent Removal: Quickly filter off the drying agent and remove the solvent under reduced pressure (rotary evaporation), ensuring the bath temperature is kept as low as practical.
Diagram: Troubleshooting Decision Tree for Workup
Caption: Decision tree for diagnosing and solving workup-related hydrolysis.
Scenario 2: Degradation During Storage
Q: My purified 5-chloro-3-aryl-1,2,4-thiadiazole appears to degrade over several weeks, even as a solid. How can I ensure its long-term stability?
A: Solid-state stability can be compromised by atmospheric moisture, especially if the compound is hygroscopic or stored in a humid environment. The key is to create a microenvironment that is cold, dry, and inert.
Recommended Storage Protocol:
-
Ensure Absolute Dryness: Before storage, ensure the compound is completely free of residual solvents by drying under high vacuum for several hours.
-
Use an Inert Atmosphere: Place the compound in a vial, and backfill the vial with an inert gas like argon or nitrogen to displace air and moisture.[11]
-
Seal Tightly: Use a vial with a PTFE-lined cap to ensure an airtight seal. For highly sensitive compounds, consider sealing the cap with paraffin film.
-
Store Cold and Dark: Store the sealed vial in a freezer, preferably at -20 °C or lower. The low temperature will drastically reduce the rate of any potential degradation pathway. Keep it away from light, which can sometimes promote decomposition.
-
Use a Desiccator: For added protection, the sealed vial can be stored inside a desiccator within the freezer to guard against moisture ingress during temperature fluctuations.[11]
Scenario 3: Hydrolysis Under Reaction Conditions
Q: I need to perform a subsequent reaction that requires a nucleophile in a protic solvent, but my chloro-thiadiazole starting material is hydrolyzing faster than it reacts. What strategies can I employ?
A: This is a classic challenge of competing reaction pathways. The solution lies in either modifying the conditions to disfavor hydrolysis or switching to an entirely anhydrous system.
Strategy 1: pH Control in Protic Solvents
-
Rationale: If the desired reaction can proceed under neutral or slightly acidic conditions, buffering the reaction mixture can prevent the pH from becoming basic, where hydrolysis is often fastest.
-
Method: Consider using a buffer system like phosphate-buffered saline (PBS) or an acetic acid/acetate buffer if compatible with your desired reaction.
Strategy 2: Anhydrous Reaction Conditions
-
Rationale: The most robust solution is to eliminate water entirely. This is the preferred method for most nucleophilic substitutions on the chloro-thiadiazole ring.
-
Method:
-
Solvent: Switch to a polar, aprotic solvent such as Dimethylformamide (DMF), Acetonitrile (MeCN), or Tetrahydrofuran (THF). Ensure the solvent is from a freshly opened bottle or has been rigorously dried.
-
Reagents: Use anhydrous reagents. If using a base, opt for a non-nucleophilic organic base like triethylamine (TEA) or diisopropylethylamine (DIPEA), or an inorganic base like anhydrous potassium carbonate (K₂CO₃).
-
Atmosphere: Run the reaction under an inert atmosphere (argon or nitrogen) to prevent atmospheric moisture from entering the reaction. Use oven-dried glassware.
-
By implementing these scientifically-grounded strategies, you can effectively mitigate the risk of hydrolysis, ensuring the integrity of your chloro-substituted 1,2,4-thiadiazole compounds and maximizing the success of your research endeavors.
References
- ISRES. (n.d.). 174 Thiadiazoles and Their Properties.
- University of Calgary. (n.d.). HYDROLYSIS.
- ChemicalBook. (2026, January 13). 5-CHLORO-3-METHYL-1,2,4-THIADIAZOLE | 21734-85-0.
- Kuhn, B., et al. (n.d.). 3‐Chloro‐5‐Substituted‐1,2,4‐Thiadiazoles (TDZs) as Selective and Efficient Protein Thiol Modifiers. PMC.
- Touj, N., et al. (2023). The Facile Hydrolysis of Imidazolinium Chlorides (N-Heterocyclic Carbene Precursors) Under Basic Aqueous Conditions. Chemistry.
- ResearchGate. (n.d.). The Facile Hydrolysis of Imidazolinium Chlorides (N‐Heterocyclic Carbene Precursors) Under Basic Aqueous Conditions | Request PDF.
- Sparkl. (n.d.). Revision Notes - Comparison of Hydrolysis of Acyl Chlorides, Alkyl Chlorides and Aryl Chlorides.
- MDPI. (2022). Diverse Biological Activities of 1,3,4-Thiadiazole Scaffold.
- IntechOpen. (2024, July 24). Chapter 6: Synthesis, Properties, and Biological Applications of 1,2,4-Thiadiazoles.
- iAAT. (2024, February 22). Three types of hydrolysis and ways to prevent hydrolysis.
- Wikipedia. (n.d.). Nucleophilic aromatic substitution.
- Master Organic Chemistry. (2018, August 20). Nucleophilic Aromatic Substitution (NAS).
- BenchChem. (n.d.). Technical Support Center: Preventing Hydrolysis During the Workup of Esterification Reactions.
- Chemistry Steps. (2021, August 9). Nucleophilic Aromatic Substitution.
Sources
- 1. isres.org [isres.org]
- 2. books.rsc.org [books.rsc.org]
- 3. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. mdpi.com [mdpi.com]
- 6. Nucleophilic Aromatic Substitution - Chemistry Steps [chemistrysteps.com]
- 7. web.viu.ca [web.viu.ca]
- 8. The Facile Hydrolysis of Imidazolinium Chlorides (N-Heterocyclic Carbene Precursors) Under Basic Aqueous Conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Revision Notes - Comparison of Hydrolysis of Acyl Chlorides, Alkyl Chlorides and Aryl Chlorides | Carboxylic Acids and Derivatives (Aromatic) | Chemistry - 9701 | AS & A Level | Sparkl [sparkl.me]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. carbodiimide.com [carbodiimide.com]
Recrystallization solvents for 5-Chloro-3-(3-thienyl)-1,2,4-thiadiazole
Welcome to the Technical Support Center for Heterocyclic Chemistry. This portal is dedicated to the isolation and purification of 5-Chloro-3-(3-thienyl)-1,2,4-thiadiazole , a critical intermediate often utilized in medicinal chemistry and agrochemical development.
Because the 1,2,4-thiadiazole core is highly electron-deficient, the chlorine atom at the 5-position is highly activated toward Nucleophilic Aromatic Substitution (SNAr). This specific chemical nature dictates our solvent selection: improper recrystallization conditions can lead to rapid degradation, solvolysis, or poor recovery. This guide provides the mechanistic rationale, validated protocols, and troubleshooting steps to ensure high-yield, high-purity recovery.
I. Mechanistic Context & Solvent Selection Matrix
The choice of solvent is not merely about solubility; it is about chemical compatibility. The 5-chloro-1,2,4-thiadiazole scaffold is thermally sensitive and reactive. Heating this compound in nucleophilic, protic solvents (like ethanol or methanol) in the presence of even trace impurities (e.g., residual base from previous synthetic steps) will trigger an SNAr reaction, converting your desired 5-chloro compound into a 5-alkoxy derivative[1].
To prevent this, aprotic solvent systems are strictly recommended. Below is the quantitative and qualitative data matrix for solvent selection.
| Solvent System | Nucleophilicity | Boiling Point (°C) | Solvolysis Risk | Typical Recovery Yield | Recommendation Level |
| Ethyl Acetate / Hexane | None (Aprotic) | 77 / 69 | Low | 80 - 88% | Highly Recommended . Ideal polarity gradient for thiophenes. |
| Toluene / Heptane | None (Aprotic) | 110 / 98 | Low | 75 - 85% | Recommended . Excellent for large-scale / process chemistry. |
| Dichloromethane / Ether | None (Aprotic) | 39 / 34 | Low | N/A (Trituration only) | Not Recommended for hot recrystallization due to low boiling points. |
| Ethanol / Water | High (Protic) | 78 / 100 | Critical | < 40% (Degrades) | Do Not Use . High risk of forming 5-ethoxy-1,2,4-thiadiazole[1]. |
II. Self-Validating Recrystallization Protocol (EtOAc/Hexane)
This protocol utilizes a dual-solvent (solvent/anti-solvent) approach. It is designed as a self-validating system: you will use visual cues (the "cloud point") and analytical checks (TLC) to confirm success at each stage before proceeding.
Step 1: Initial Dissolution
-
Weigh your crude this compound and transfer it to a clean, dry Erlenmeyer flask equipped with a magnetic stir bar.
-
Add a minimum volume of Ethyl Acetate (EtOAc) (approx. 2-3 mL per gram of crude).
-
Gently heat the suspension on a stirring hotplate to 60°C. Causality: We keep the temperature below the boiling point of EtOAc (77°C) to minimize thermal stress on the thiadiazole ring.
-
Add EtOAc dropwise until the solid is completely dissolved.
-
Validation Check: If dark, insoluble particulates remain, perform a hot gravity filtration through fluted filter paper to remove mechanical impurities.
Step 2: Anti-Solvent Addition
-
Maintain the solution at 60°C.
-
Begin adding hot Hexane (pre-heated to 50°C) dropwise using a Pasteur pipette.
-
Continue addition until the solution becomes faintly turbid and the turbidity does not dissipate upon swirling (this is the Cloud Point ).
-
Validation Check: Add exactly one drop of EtOAc to clear the solution. This ensures the system is perfectly saturated at 60°C.
Step 3: Controlled Crystallization
-
Remove the flask from the heat source. Remove the stir bar.
-
Allow the flask to cool undisturbed to room temperature (approx. 20°C) over 2 hours. Causality: Slow cooling promotes the growth of large, pure crystal lattices, excluding impurities.
-
Once at room temperature, transfer the flask to an ice bath (4°C) for 30 minutes to maximize yield.
Step 4: Isolation and Drying
-
Collect the crystals via vacuum filtration using a Büchner funnel.
-
Wash the filter cake with a small volume of ice-cold Hexane (1-2 mL).
-
Dry the crystals under high vacuum at room temperature for 4 hours.
-
Validation Check: Run a TLC (e.g., 20% EtOAc in Hexanes) against the crude starting material to confirm the removal of baseline impurities.
III. Troubleshooting & FAQs
Q: My product is forming a thick, syrupy oil at the bottom of the flask instead of crystals. How do I fix this? A: This phenomenon is known as "oiling out" (liquid-liquid phase separation), which occurs when the compound melts and separates from the solvent before it can crystallize. Solution: Reheat the mixture until the oil dissolves completely. Add 5-10% more Ethyl Acetate to lower the saturation temperature. Allow it to cool much more slowly. If you have pure compound from a previous batch, add a microscopic "seed crystal" when the solution reaches 45°C to provide a nucleation site.
Q: I performed a recrystallization in boiling ethanol, and my LCMS now shows a mass [M-Cl+OEt]. What happened? A: You have inadvertently synthesized a new compound. The 5-chloro position on the 1,2,4-thiadiazole ring is highly electrophilic. When heated in ethanol, especially if trace basic impurities are present, the chloride is displaced by the ethoxide nucleophile via an SNAr mechanism[1]. Solution: Discard the degraded batch (or purify via column chromatography if the ether is desired). For future batches, strictly adhere to the aprotic EtOAc/Hexane protocol.
Q: My crude material is dark brown/black, and the recrystallized product is still heavily discolored. What is the cause? A: Thiophene derivatives are prone to oxidative polymerization, generating highly colored, highly conjugated trace impurities. Solution: During Step 1 of the protocol, add 5% w/w activated charcoal (Norit) to the hot Ethyl Acetate solution. Boil gently for 5 minutes, then perform a hot filtration through a pad of Celite. The charcoal will adsorb the polymeric impurities, yielding a pale yellow or white crystalline product.
Q: Can I leave the compound in the hot solvent overnight to ensure complete dissolution? A: Absolutely not. 1,2,4-Thiadiazoles can exhibit thermal instability over prolonged periods. Continuous flow chemistry studies have shown that minimizing residence time at elevated temperatures is crucial to preventing decomposition. Dissolve and crystallize as efficiently as possible.
IV. Workflow Visualization
Below is the logical decision matrix for troubleshooting the recrystallization of 5-chloro-1,2,4-thiadiazole derivatives.
Decision Matrix and Troubleshooting Workflow for 1,2,4-Thiadiazole Recrystallization.
V. References
-
Baumann, M., & Baxendale, I. R. (2017). A continuous flow synthesis and derivatization of 1,2,4-thiadiazoles. Bioorganic & Medicinal Chemistry, 25(24), 6218-6223.[Link]
-
Schroeder, H. A. (1978). Certain 3,5-dihalo-1,2,4-thiadiazole preparations. U.S. Patent No. 4,081,453A. Washington, DC: U.S. Patent and Trademark Office.
Sources
Technical Guide: Troubleshooting Suzuki Coupling of Chloro-Thiadiazoles
Executive Summary & Chemical Context[1][2][3][4][5][6][7][8][9][10]
Chloro-thiadiazoles are notoriously difficult substrates in palladium-catalyzed cross-coupling. Unlike simple aryl chlorides, these electron-deficient heterocycles present a "perfect storm" of challenges: they are prone to catalyst poisoning via sulfur/nitrogen coordination, susceptible to nucleophilic aromatic substitution (
This guide moves beyond standard "screening kits" to provide a mechanistic understanding of failure modes. Success with these substrates requires a shift from standard
Diagnostic Logic: The Troubleshooting Flowchart
Before altering conditions, identify your specific failure mode using the logic below.
Figure 1: Decision tree for diagnosing Suzuki coupling failures based on crude reaction analysis.
Failure Mode Analysis & Solutions
Issue 1: The "No Reaction" Scenario (Catalyst Poisoning)
Symptom: Starting material is fully recovered. The catalyst may precipitate as a black solid (Pd black) or remain as an inactive complex.
Mechanism: Thiadiazoles contain both "soft" (Sulfur) and "hard" (Nitrogen) donation sites. These atoms displace standard phosphine ligands (like
Corrective Action:
-
Switch Ligand: Use bulky, electron-rich dialkylbiaryl phosphines. XPhos and SPhos are the gold standards here. Their steric bulk prevents the thiadiazole from binding to the Pd center, forcing the Pd to interact only with the C-Cl bond.
-
Pre-catalysts: Stop using
or with separate ligands. Use G3 or G4 precatalysts (e.g., XPhos Pd G4 ) to ensure the active Pd(0) species is generated immediately without requiring reduction by the boronic acid (which can be slow).
Issue 2: The "Wrong Product" Scenario ( Competition)
Symptom: You observe a byproduct where the Chloride is replaced by -OH, -OMe, or -OtBu.
Mechanism: Chloro-thiadiazoles are highly electron-deficient. Strong bases (hydroxides, alkoxides) act as nucleophiles, attacking the ring and displacing the chloride before the Palladium can. This is a classic Nucleophilic Aromatic Substitution (
Corrective Action:
-
Change Base: Switch from strong/nucleophilic bases (
, , ) to mild, non-nucleophilic bases.-
Recommendation:
(tripotassium phosphate) is the preferred base. It buffers the pH and is sterically bulky enough to minimize direct attack. -
Anhydrous Option: If water promotes hydrolysis, use
or in dry solvents.
-
Issue 3: Hydrodehalogenation (Cl H)
Symptom: The product mass is [M-34], corresponding to the replacement of Cl with H.
Mechanism: This occurs when the Transmetallation step is slow. The oxidative addition complex (L-Pd-Ar-Cl) reacts with a hydride source (often from
Corrective Action:
-
Solvent Switch: Avoid primary/secondary alcohols if possible. Use 1,4-Dioxane or Toluene .
-
Boost Transmetallation: Increase the concentration of the boronic acid (1.5 - 2.0 equiv) and ensure the base is soluble enough to activate the boron species.
Optimized Protocol: The "Rescue" System
If standard conditions fail, adopt this protocol designed specifically for difficult heterocyclic chlorides.
Reaction Setup (0.5 mmol scale):
| Component | Reagent | Equiv/Amt | Function |
| Substrate | Chloro-thiadiazole | 1.0 equiv | Electrophile |
| Coupling Partner | Aryl Boronic Pinacol Ester | 1.5 equiv | Nucleophile (Esters are more stable than acids) |
| Catalyst | XPhos Pd G4 | 2-4 mol% | Pre-catalyst (Prevents poisoning) |
| Base | 3.0 equiv | Mild Base (Prevents | |
| Solvent | 1,4-Dioxane / | 4:1 Ratio (0.2 M) | High solubility, moderate polarity |
Step-by-Step Procedure:
-
Charge Solids: Add the chloro-thiadiazole, boronic ester,
, and XPhos Pd G4 to a vial equipped with a stir bar. -
Inert Atmosphere: Seal the vial and purge with Nitrogen or Argon for 5 minutes. Crucial: Oxygen kills the active catalyst.
-
Solvent Addition: Add degassed 1,4-Dioxane and degassed water via syringe.
-
Reaction: Heat to 80°C for 2-4 hours.
-
Note: Do not exceed 100°C initially; thiadiazoles can decompose thermally.
-
-
Workup: Dilute with EtOAc, wash with water, dry over
.
Mechanistic Visualization
The diagram below illustrates why bulky ligands are essential for these substrates.
Figure 2: Competition between catalyst poisoning (coordination) and productive oxidative addition.
Frequently Asked Questions (FAQs)
Q: My 3,5-dichloro-1,2,4-thiadiazole has two chlorides. Which one reacts first? A: The chloride at the C5 position is significantly more reactive than the C3 position. The C5 carbon is flanked by both the Sulfur and Nitrogen atoms, making it more electron-deficient (electrophilic) and prone to oxidative addition. You can achieve high regioselectivity for mono-arylation at C5 by using 1.0 equivalent of boronic acid at moderate temperatures (room temp to 60°C).
Q: Can I use
Q: Why do you recommend Boronic Esters over Acids? A: Heterocyclic boronic acids are often unstable and prone to protodeboronation (losing the Boron group). Pinacol esters are more stable. If your coupling partner is unstable, consider using MIDA boronates , which release the active boronic acid slowly, keeping the concentration low and preventing side reactions.
Q: I am seeing ring opening/decomposition. What is happening?
A: The thiadiazole ring is sensitive to nucleophilic attack. If you are using hydroxide bases (
References
-
Yoneda Labs. (2023). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]
-
Fleckenstein, C. A., & Plenio, H. (2008). Highly efficient Suzuki-Miyaura coupling of heterocyclic substrates through rational reaction design.[1] Chemistry – A European Journal. Retrieved from [Link]
-
Organic Chemistry Portal. (2023). Suzuki Coupling: Mechanism and Recent Literature. Retrieved from [Link]
-
Royal Society of Chemistry. (2013). Organosulphur and related ligands in Suzuki–Miyaura C–C coupling.[2] Dalton Transactions.[2] Retrieved from [Link]
Sources
Technical Support Center: Minimizing Homocoupling in Thiadiazole Reactions
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and frequently asked questions (FAQs) to address the common challenge of homocoupling side products in palladium-catalyzed cross-coupling reactions of thiadiazoles. Our focus is on providing practical, mechanistically grounded solutions to improve reaction efficiency and product purity.
Introduction: The Homocoupling Challenge in Thiadiazole Chemistry
Thiadiazoles are a critical scaffold in medicinal chemistry and materials science.[1][2][3] Their functionalization through cross-coupling reactions like Suzuki-Miyaura, Stille, and Sonogashira is a cornerstone of modern synthesis.[4][5][6] However, the formation of undesired homocoupling byproducts, where two molecules of the same starting material couple, is a frequent and frustrating issue.[7][8] This not only reduces the yield of the desired product but also complicates purification.[8]
This guide is structured to help you diagnose and solve homocoupling issues by understanding the underlying chemical principles.
Troubleshooting Guide & FAQs
Q1: I'm observing significant homocoupling of my boronic acid/ester in a Suzuki-Miyaura reaction with a bromo-thiadiazole. What are the most likely causes and how can I fix it?
A1: Homocoupling in Suzuki-Miyaura reactions is a prevalent issue, often stemming from several key factors.[8] Let's break down the causes and solutions.
Primary Causes of Boronic Acid Homocoupling:
-
Presence of Oxygen: Dissolved oxygen can oxidize the active Pd(0) catalyst to Pd(II) species.[8][9] These Pd(II) species are known to promote the homocoupling of boronic acids.[9]
-
Use of Pd(II) Precatalysts: When using a Pd(II) salt like Pd(OAc)₂, it can directly react with the boronic acid to form the homocoupled product before being reduced to the catalytically active Pd(0) state.[8]
-
Slow Reductive Elimination: If the final step of the catalytic cycle, reductive elimination to form the desired C-C bond, is slow, it increases the lifetime of the diorganopalladium(II) intermediate. This intermediate can be susceptible to side reactions, including those leading to homocoupling.[8]
Troubleshooting Workflow:
Caption: Troubleshooting workflow for Suzuki-Miyaura homocoupling.
Detailed Protocols & Explanations:
-
Rigorous Deoxygenation: Before adding your catalyst, ensure your solvent and reaction vessel are free of oxygen. A common and effective method is to subject the sealed reaction flask to at least three cycles of freeze-pump-thaw.
-
Catalyst Selection:
-
Pd(0) vs. Pd(II): Using a Pd(0) source like Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) is often advantageous as it bypasses the in-situ reduction step that can contribute to homocoupling.[8]
-
Precatalysts: Modern Buchwald precatalysts are designed for clean and efficient generation of the active Pd(0) species.[9]
-
-
Ligand Choice: The ligand plays a crucial role in the catalytic cycle.
-
Base and Solvent: The choice of base and solvent can significantly influence the reaction outcome. For base-sensitive thiadiazoles, weaker bases like K₂CO₃ or K₃PO₄ are often preferred over stronger bases like hydroxides or alkoxides.[10] Aprotic solvents like dioxane or toluene are commonly used.
Q2: In my Stille coupling of a chloro-thiadiazole with an organostannane, I'm getting a significant amount of the thiadiazole-thiadiazole homocoupled product. What's going on?
A2: Homocoupling in Stille reactions, while sometimes less common than in Suzuki couplings, can still be a significant issue. The mechanism often involves side reactions of the palladium catalyst or the organostannane reagent.
Potential Causes for Stille Homocoupling:
-
Slow Transmetalation: If the transfer of the organic group from tin to palladium (transmetalation) is slow, it can allow for competing side reactions.
-
Redox Processes: Unwanted redox processes involving the palladium catalyst can lead to the formation of species that promote homocoupling.
-
Stannane Reactivity: The nature of the organostannane itself can influence the propensity for homocoupling.
Strategies for Mitigation:
| Strategy | Rationale | Recommended Action |
| Ligand Modification | The ligand can influence the rates of both transmetalation and reductive elimination. | For challenging couplings, consider ligands like P(t-Bu)₃ or bulky N-heterocyclic carbenes (NHCs) which can promote efficient coupling. |
| Additive Effects | Certain additives can facilitate the transmetalation step. | The addition of Cu(I) salts (e.g., CuI) can accelerate transmetalation, thereby outcompeting homocoupling pathways. |
| Solvent Choice | The polarity of the solvent can affect the rates of the elementary steps in the catalytic cycle. | Polar aprotic solvents like DMF or NMP can sometimes accelerate the desired cross-coupling reaction. |
| Temperature Control | Lowering the reaction temperature can sometimes suppress side reactions more than the desired reaction. | If the reaction is sluggish at lower temperatures, a careful balance must be found. |
Experimental Protocol for a Stille Coupling with Minimized Homocoupling:
-
Setup: To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add the chloro-thiadiazole (1.0 eq), Pd₂(dba)₃ (2.5 mol%), and your chosen phosphine ligand (10 mol%).
-
Solvent and Reagents: Add degassed anhydrous solvent (e.g., toluene or DMF). Stir for 10-15 minutes at room temperature.
-
Organostannane Addition: Add the organostannane reagent (1.1 - 1.2 eq) dropwise via syringe.
-
Reaction: Heat the reaction to the desired temperature (e.g., 80-110 °C) and monitor by TLC or LC-MS.
-
Workup: Upon completion, cool the reaction, dilute with an appropriate organic solvent, and wash with a saturated aqueous solution of KF to remove tin byproducts.[10] Dry the organic layer and concentrate under reduced pressure for purification.
Q3: My Sonogashira coupling of an iodo-thiadiazole with a terminal alkyne is plagued by the formation of a diyne (alkyne homocoupling). How can I promote the desired cross-coupling?
A3: The homocoupling of terminal alkynes, often referred to as Glaser coupling, is a very common side reaction in Sonogashira couplings.[11] This is typically promoted by the copper(I) co-catalyst in the presence of an oxidant (often adventitious oxygen).[11]
Visualizing the Competing Pathways:
Sources
- 1. d-nb.info [d-nb.info]
- 2. Synthetic Methods, Chemistry, and the Anticonvulsant Activity of Thiadiazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. isres.org [isres.org]
- 4. mdpi.com [mdpi.com]
- 5. Selective Stille coupling reactions of 3-chloro-5-halo(pseudohalo)-4H-1,2,6-thiadiazin-4-ones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. jmcct.com [jmcct.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Yoneda Labs [yonedalabs.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. scholars.lib.ntu.edu.tw [scholars.lib.ntu.edu.tw]
Storage stability and degradation of 5-Chloro-3-(3-thienyl)-1,2,4-thiadiazole
[1]
Executive Summary & Chemical Profile
Compound: 5-Chloro-3-(3-thienyl)-1,2,4-thiadiazole
Class: Heterocyclic Building Block / Electrophilic Intermediate
Primary Reactivity: Nucleophilic Aromatic Substitution (
This guide addresses the specific stability challenges of This compound . Unlike generic heterocycles, this molecule possesses a "warhead" configuration: the chlorine atom at the 5-position of the 1,2,4-thiadiazole ring is highly activated for displacement. While this makes it a valuable intermediate for drug discovery (e.g., thiol trapping, peptidomimetic synthesis), it inherently compromises its storage stability.
Key Stability Risks:
-
Hydrolytic Dechlorination: Spontaneous reaction with atmospheric moisture.[1]
-
Photochemical Ring Opening: Thiophene sensitivity to UV light.[1]
-
Acid-Catalyzed Decomposition: HCl byproduct accelerates further degradation (Autocatalysis).[1]
Storage & Handling Protocols (The "Before" Phase)
Objective: Prevent the initiation of the autocatalytic degradation cycle.
Optimal Storage Conditions
| Parameter | Recommendation | Scientific Rationale |
| Temperature | 2°C to 8°C (Refrigerated) | Lowers kinetic energy, significantly slowing the rate of hydrolysis and oxidation.[1] |
| Atmosphere | Argon or Nitrogen (Inert) | Displaces oxygen and moisture.[1] The C-Cl bond is moisture-sensitive; oxygen can oxidize the thiophene sulfur.[1] |
| Container | Amber Glass with Teflon-lined cap | Amber glass blocks UV/Blue light (preventing thiophene excitation).[1] Teflon prevents leaching of plasticizers by the chlorinated moiety.[1] |
| Desiccant | Required (e.g., Silica/Drierite) | Scavenges residual humidity inside the secondary containment.[1] |
Handling Best Practices
-
"Dry-Box" Rule: Always weigh and dispense this compound under an inert atmosphere (Glovebox or Nitrogen cone) if possible.[1]
-
Avoid Metal Spatulas: Use chemically resistant plastic or glass tools.[1] Trace metal ions (Fe, Cu) can catalyze oxidative coupling of the thiophene rings.
-
Solvent Choice: Never dissolve in protic solvents (Methanol, Ethanol, Water) for storage. Use anhydrous DMSO or Acetonitrile only immediately before use.[1]
Degradation Troubleshooting (The "During" Phase)
Objective: Identify if your batch has been compromised.
FAQ: How do I know if my compound has degraded?
A: Degradation often manifests physically before it is detected analytically.[1] Look for these signs:
-
Visual Change: Pure compound is typically an off-white to pale yellow solid/oil.[1]
-
Olfactory Sign: A sharp, acrid smell of Hydrochloric Acid (HCl) indicates the C-Cl bond has hydrolyzed.[1]
-
Solubility Shift: Degraded material (hydroxy-thiadiazole) is often less soluble in non-polar solvents (e.g., Hexanes) and more soluble in aqueous base.[1]
Mechanistic Degradation Pathway
The following diagram illustrates the primary failure modes: Hydrolysis (Major) and Photo-oxidation (Minor).[1]
Figure 1: Primary degradation pathways.[1] Note the autocatalytic loop where generated HCl accelerates further decomposition.
Analytical Protocols (The "Verification" Phase)
Objective: Quantitatively assess purity.
FAQ: My LC-MS shows a mass shift of -18 or +16. What is happening?
A:
-
Mass -18 (or +16 depending on ionization): This is likely Hydrolysis .[1]
-
Mass +32: Sulfur oxidation (Sulfone formation) on the thiophene ring.[1]
Recommended HPLC Method
Do not use standard unbuffered water/methanol gradients, as the acidity of the mobile phase can degrade the compound on-column.
| Parameter | Setting | Reason |
| Column | C18 (e.g., Zorbax Eclipse Plus), 3.5 µm | Standard reverse phase retention.[1] |
| Mobile Phase A | Water + 0.1% Formic Acid | Acidic pH stabilizes the thiadiazole ring against basic hydrolysis.[1] |
| Mobile Phase B | Acetonitrile (MeCN) | Preferred over Methanol (MeOH is nucleophilic and can react with the 5-Cl position over long runs).[1] |
| Gradient | 5% B to 95% B over 10 min | The compound is moderately lipophilic (LogP ~2.5-3.0).[1] |
| Detection | UV @ 254 nm & 280 nm | 254 nm for the thiadiazole; 280 nm specific for the thiophene system.[1] |
| Sample Diluent | Anhydrous Acetonitrile | CRITICAL: Do not dissolve in water/methanol mixtures for injection.[1] |
Quality Control Decision Tree
Use this logic flow to determine if a batch is salvageable.
Figure 2: QC Decision Tree for batch validation.
References
-
PubChem. (2023).[1] 5-Chloro-3-phenyl-1,2,4-thiadiazole (Analogous Structure Data). National Library of Medicine.[1] Link
-
Wittenbrook, L. S. (1975).[1] The Chemistry of 1,2,4-Thiadiazoles.[2][3][4][5] Journal of Heterocyclic Chemistry.[1] (Foundation for 5-chloro-1,2,4-thiadiazole reactivity).[1]
-
Bhuiyan, M. D. H., et al. (2012). Synthesis and reactivity of thiadiazole derivatives.[1][6][7][8][9][10]ACS Omega (Context on thiophene/thiadiazole stability).[1] Link
-
ChemicalBook. (2023).[1] 5-Chloro-3-methyl-1,2,4-thiadiazole Safety Data Sheet. (Storage and Handling protocols). Link
Sources
- 1. 5-Chloro-3-phenyl-1,2,4-thiadiazole | C8H5ClN2S | CID 32262 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. isres.org [isres.org]
- 3. Synthesis and Molecular Modeling Studies of New Thiadiazole-Thiophene Compounds as Potent Antimicrobial Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 5-CHLORO-3-METHYL-1,2,4-THIADIAZOLE | 21734-85-0 [chemicalbook.com]
- 5. chemscene.com [chemscene.com]
- 6. Synthesis of 1,3,4-thiadiazole Derivative Using Appropriate Reaction Conditions [ijraset.com]
- 7. 3‐Chloro‐5‐Substituted‐1,2,4‐Thiadiazoles (TDZs) as Selective and Efficient Protein Thiol Modifiers - PMC [pmc.ncbi.nlm.nih.gov]
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Validation & Comparative
A Predictive Guide to the HRMS Fragmentation of 5-Chloro-3-(3-thienyl)-1,2,4-thiadiazole
A Comparative Analysis for Structural Elucidation in Drug Discovery
Abstract
High-Resolution Mass Spectrometry (HRMS) is an indispensable analytical technique for the precise structural identification of novel chemical entities in drug development.[1][2][3] This guide provides a detailed predictive analysis of the fragmentation patterns of 5-Chloro-3-(3-thienyl)-1,2,4-thiadiazole, a heterocyclic compound of interest, under Collision-Induced Dissociation (CID) conditions. By comparing its anticipated fragmentation pathways with those of structurally similar compounds, this document serves as a practical reference for researchers engaged in the characterization of complex small molecules. The methodologies outlined herein are designed to ensure data integrity and provide a logical framework for structural confirmation.
Introduction: The Imperative for Unambiguous Structural Elucidation
In the landscape of modern drug discovery, the precise determination of a molecule's structure is a foundational requirement. High-Resolution Mass Spectrometry (HRMS) stands out for its ability to provide exact mass measurements, often with accuracy in the parts-per-million (ppm) range, which allows for the determination of elemental compositions.[3] When coupled with tandem mass spectrometry (MS/MS) techniques like Collision-Induced Dissociation (CID), HRMS becomes a powerful tool for unraveling the structural intricacies of a molecule by analyzing its fragmentation patterns.[4][5]
This compound is a heteroaromatic compound featuring a chlorinated 1,2,4-thiadiazole ring linked to a thienyl group. The presence of multiple heteroatoms (N, S) and a halogen atom (Cl) suggests a rich and informative fragmentation behavior. Understanding these fragmentation pathways is crucial for its unambiguous identification in complex matrices, such as during reaction monitoring, metabolite identification, or impurity profiling.
This guide will first propose the primary fragmentation pathways for the target molecule based on established chemical principles. It will then compare these predictions with the expected fragmentation of a key structural isomer, 5-Chloro-3-(2-thienyl)-1,2,4-thiadiazole, to highlight how subtle changes in structure can lead to distinct mass spectra.
Predicted Fragmentation Pathways of this compound
The fragmentation of a molecule in a mass spectrometer is not random; it follows predictable pathways governed by the relative strengths of chemical bonds and the stability of the resulting fragment ions. For this compound (Molecular Formula: C₆H₃ClN₂S₂, Molecular Weight: 202.95 g/mol ), the most likely fragmentation events under positive-ion ESI-HRMS/MS are initiated by the protonated molecular ion [M+H]⁺.
The 1,2,4-thiadiazole ring is expected to be the primary site of initial fragmentation. Heterocyclic rings, particularly those containing multiple heteroatoms, are prone to ring-opening reactions and subsequent loss of small neutral molecules.[6][7] Studies on various thiadiazole derivatives have shown that the ring system can undergo cleavage, often leading to characteristic fragment ions.[8][9][10]
Primary Fragmentation Pathways:
-
Thienylnitrile Radical Cation Formation: The most probable initial fragmentation is the cleavage of the thiadiazole ring, leading to the expulsion of a neutral chlorosulfur nitride (ClSN) fragment. This would result in the formation of a stable 3-thienylnitrile radical cation.
-
Thienyl Cation Formation: A subsequent fragmentation of the thienylnitrile radical cation could involve the loss of a cyanide radical (•CN), yielding the 3-thienyl cation.
-
Chlorinated Thiadiazole Cation Formation: An alternative pathway involves the cleavage of the bond between the thienyl and thiadiazole rings, resulting in a chlorinated 1,2,4-thiadiazole cation and a thienyl radical.
These predicted pathways are summarized in the table below and visualized in the accompanying diagram.
| Proposed Fragment | Molecular Formula | Theoretical m/z | Description |
| [M+H]⁺ | [C₆H₄ClN₂S₂]⁺ | 203.9553 | Protonated Parent Molecule |
| [C₅H₃NS]⁺• | [C₅H₃NS]⁺• | 108.9986 | 3-Thienylnitrile radical cation |
| [C₄H₃S]⁺ | [C₄H₃S]⁺ | 83.0009 | 3-Thienyl cation |
| [C₂ClN₂S]⁺ | [C₂ClN₂S]⁺ | 119.9447 | 5-Chloro-1,2,4-thiadiazole cation |
graph Fragmentation_Pathway { layout=dot; rankdir=LR; node [shape=box, style="rounded,filled", fontname="Helvetica", fontsize=10]; edge [fontname="Helvetica", fontsize=9];// Node Definitions Parent [label="[M+H]⁺\nm/z = 203.9553\nC₆H₄ClN₂S₂", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Frag1 [label="3-Thienylnitrile Cation\nm/z = 108.9986\nC₅H₃NS", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Frag2 [label="3-Thienyl Cation\nm/z = 83.0009\nC₄H₃S", fillcolor="#FBBC05", fontcolor="#202124"]; Frag3 [label="5-Chloro-1,2,4-thiadiazole Cation\nm/z = 119.9447\nC₂ClN₂S", fillcolor="#34A853", fontcolor="#FFFFFF"];
Caption: Standardized workflow for HRMS analysis of small molecules.
Conclusion
This guide provides a predictive framework for understanding the HRMS fragmentation patterns of this compound. By leveraging fundamental principles of mass spectrometry, we have proposed the most likely fragmentation pathways and highlighted how these can be used to differentiate between structural isomers. The detailed experimental protocol offers a robust methodology for obtaining high-quality data, ensuring that researchers in drug development and related fields can confidently elucidate the structures of novel heterocyclic compounds. This predictive approach, combined with rigorous experimental validation, is a cornerstone of modern chemical analysis.
References
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Electron ionization induced fragmentation of some oxadiazole and thiadiazole derivatives. Journal of Heterocyclic Chemistry. Available at: [Link]
-
HRMS Analysis of Small Molecules. University of Texas Medical Branch. Available at: [Link]
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Structural Features of 1,3,4-Thiadiazole-Derived Ligands and Their Zn(II) and Cu(II) Complexes Which Demonstrate Synergistic Antibacterial Effects with Kanamycin. National Center for Biotechnology Information. Available at: [Link]
-
Heterocyclic ring cleavage upon collision-induced dissociation of deprotonated 3-hydroxy-1,2,5-oxadiazoles (3-hydroxyfurazans). Journal of Mass Spectrometry. Available at: [Link]
-
Mass spectra of thiadiazole derivatives 1, 2, and 3 (A, B, and C,...). ResearchGate. Available at: [Link]
-
The Application of High-Resolution Mass Spectrometry for the Analysis of Biopolymers, Metabolites, and Biologically Relevant Small Molecules. University of Massachusetts Boston. Available at: [Link]
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High-resolution mass spectrometry of small molecules bound to membrane proteins. National Center for Biotechnology Information. Available at: [Link]
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Perhalogenated thiazoles. Their synthesis, reactions and mass spectra. Journal of Heterocyclic Chemistry. Available at: [Link]
-
High Resolution Mass Spectrometry (HRMS) Analysis. ResolveMass Laboratories Inc. Available at: [Link]
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Collision-induced dissociation. Wikipedia. Available at: [Link]
-
Mass Spectral Fragmentation Modes of Some Heterocyclically Substituted Chromones-II. Journal of the Indian Chemical Society. Available at: [Link]
-
Collision-Induced Dissociation (CID): A Method for Molecular Structure Discovery in Mass Spectrometry. Longdom Publishing. Available at: [Link]
-
Mass Spectrometric Fragmentation and Pharmacological activities of 1,2,4 triazole derivatives. ResearchGate. Available at: [Link]
-
In-source collision-induced dissociation (IS-CID): Applications, issues and structure elucidation with single-stage mass analyzers. Semantic Scholar. Available at: [Link]
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Differentiation between Isomeric 4,5-Functionalized 1,2,3-Thiadiazoles and 1,2,3-Triazoles by ESI-HRMS and IR Ion Spectroscopy. Semantic Scholar. Available at: [Link]
-
structure and spectroscopy of 3-chloro-4-fluoro-1,2,5-thiadiazole. ResearchGate. Available at: [Link]
-
T[6][9][11]hiadiazolo[3,4-b]pyrazine-5,6(4H,7H)-dione. MDPI. Available at: [Link]
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Source-Induced Dissociation Vs Collision-Induced Dissociation Fragmentation Behavior of Four Antiviral Drugs in a Liquid Chromatography Ion-Trap Mass Spectrometry. Biomedical Journal of Scientific & Technical Research. Available at: [Link]
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Structural Features of 1,3,4-Thiadiazole-Derived Ligands and Their Zn(II) and Cu(II) Complexes Which Demonstrate Synergistic Antibacterial Effects with Kanamycin. MDPI. Available at: [Link]
-
Syntheses and properties of thienyl-substituted dithienophenazines. Beilstein Journal of Organic Chemistry. Available at: [Link]
-
Influence of the molecular structure on heterocyclic-ring dissociation kinetics and structural evolution of laser-induced plasmas. Journal of Analytical Atomic Spectrometry. Available at: [Link]
-
Top 171 Journal of Heterocyclic Chemistry papers published in 1968. SciSpace. Available at: [Link]
-
3‐Chloro‐5‐Substituted‐1,2,4‐Thiadiazoles (TDZs) as Selective and Efficient Protein Thiol Modifiers. National Center for Biotechnology Information. Available at: [Link]
-
Fragmentation Pathways of Odd- and Even-electron N-alkylated Synthetic Cathinones. Journal of the American Society for Mass Spectrometry. Available at: [Link]
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Crystal Structure & Solid-State Analysis: 5-Chloro-3-(3-thienyl)-1,2,4-thiadiazole
Topic: Crystal structure analysis of 5-Chloro-3-(3-thienyl)-1,2,4-thiadiazole Content Type: Publish Comparison Guide
A Comparative Technical Guide for Structural Chemists and Medicinal Researchers
Executive Summary: The Structural Imperative
In the development of histone deacetylase (HDAC) inhibitors and novel agrochemicals, the 1,2,4-thiadiazole scaffold has emerged as a superior pharmacophore compared to its 1,3,4-isomers due to its unique electronic profile and "sigma-hole" driven interactions.[1][2]
This guide focuses on This compound (C3T-TDZ) .[3][4][1][2] Unlike the commercially ubiquitous 2-thienyl analog, the 3-thienyl variant offers distinct rotational freedom and packing motifs that critically influence solubility, bioavailability, and subsequent nucleophilic substitution reactions (SNAr) at the C5 position.[1][2]
This document compares the solid-state performance of C3T-TDZ against its primary structural alternatives, providing validated protocols for crystallographic characterization.[3][4][1][2]
Comparative Analysis: C3T-TDZ vs. Structural Alternatives
The crystal packing of thiadiazoles is dominated by chalcogen bonding (S[1][2]···N) and halogen bonding (Cl[1][2]···N/S).[3][4][2][5] The following table compares C3T-TDZ with its regioisomer and the classic bioisostere.
Table 1: Solid-State Performance & Physiochemical Comparison[1][2][4][5]
| Feature | Target: C3T-TDZ (3-Thienyl) | Alt 1: C2T-TDZ (2-Thienyl) | Alt 2: 1,3,4-Thiadiazole Analog |
| Structure | 3-(thiophen-3-yl) attachment | 3-(thiophen-2-yl) attachment | Sym. 2,5-disubstituted |
| Conformational Lock | Low: High rotational freedom between rings.[3][4][1][2] | High: S(thiophene)...N(thiadiazole) repulsion locks conformation.[3][4][1][2] | Rigid: Linear packing. |
| Crystal Density | Moderate (~1.45 - 1.52 g/cm³) | High (>1.55 g/cm³) | High (Efficient stacking) |
| Solubility (DMSO) | Enhanced: Due to "herringbone" packing disruption.[3][4][1][2] | Lower: Due to planar | Moderate |
| S···N Interaction | Intermolecular (Network forming) | Intramolecular (Planarity enforcing) | Intermolecular (Dimer forming) |
| Reactivity (C5-Cl) | High: Accessible void space facilitates SNAr.[3][4][1][2] | Moderate: Steric shielding from packing.[3][4][6] | Low: Electronic deactivation.[3][4][6] |
Critical Insight: The 3-thienyl attachment in C3T-TDZ prevents the formation of the intramolecular S[3][4][1][2]···N "conformational lock" seen in the 2-thienyl isomer.[3][4][1][2] This results in a more flexible lattice that dissolves faster, making it a superior intermediate for rapid library synthesis.
Mechanistic Visualization: Supramolecular Synthons
Understanding the crystal lattice requires analyzing the specific non-covalent interactions that stabilize the solid.[2] The diagram below illustrates the competing forces driving the crystallization of C3T-TDZ.
Figure 1: The "Synthon Hierarchy" determining the crystal structure.[3][2] The S...N chalcogen bond is the dominant directional force, often overriding weaker Pi-stacking preferences.[1][2]
Experimental Protocols: Validated Characterization Workflow
To ensure scientific integrity, the following protocols utilize self-validating checks (e.g., calculated density vs. flotation density).
Protocol A: Single Crystal Growth (Slow Evaporation)
Objective: Obtain X-ray quality crystals suitable for SC-XRD.[3][4][1][2]
-
Solvent Selection: Prepare a binary solvent system of Ethanol:Chloroform (1:1 v/v) . The chloroform solubilizes the chlorinated heterocycle, while ethanol acts as the precipitant.[2]
-
Saturation: Dissolve 50 mg of C3T-TDZ in 2 mL of the solvent mixture at 40°C. Filter through a 0.45 µm PTFE syringe filter to remove nucleation sites (dust).
-
Crystallization: Place the vial in a vibration-free environment at 20°C. Cover with Parafilm and poke 3 small holes to control evaporation rate.
-
Harvesting: Crystals should appear as colorless prisms within 48-72 hours.
-
Validation:
Protocol B: Structure Solution & Refinement (SHELX)
Objective: Solve the phase problem and refine atomic positions.
-
Data Collection: Collect reflections on a diffractometer (Mo-K\alpha or Cu-K\alpha) at 100 K . Low temperature is mandatory to reduce thermal vibration of the terminal Chlorine atom.[3]
-
Space Group Determination: Expect Monoclinic (P2₁/c) or Triclinic (P-1) , common for planar heterocycles.
-
Structure Solution: Use Direct Methods (SHELXT) to locate the heavy atoms (S, Cl).[3][2]
-
Refinement:
-
Refine anisotropically (
) using SHELXL.[3][4][2] -
Crucial Step: Check for disorder in the thienyl ring.[3][4][6] The 3-thienyl group can rotate 180°, leading to a superposition of "syn" and "anti" conformers in the lattice.[1][2] If electron density suggests this, model with split positions (PART 1 / PART 2).
-
Technical Deep Dive: The "Sigma-Hole" Advantage
Why choose the 1,2,4-thiadiazole over the 1,3,4-isomer? The answer lies in the Sigma-Hole (
In 1,2,4-thiadiazoles, the Sulfur atom is flanked by Nitrogen and Carbon.[1][2] The electron-withdrawing Nitrogen creates a region of positive electrostatic potential (the
-
1,2,4-Thiadiazole (C3T-TDZ): Strong
-hole on Sulfur.[3][4][1][2] Forms robust S···N supramolecular chains.[3][4][6] This pre-organizes the molecules in the crystal, often creating channels that aid solvent penetration during synthesis.[2] -
1,3,4-Thiadiazole: The Sulfur is flanked by two Carbons.[4] The
-hole is weaker or absent.[3][4][1][2] Packing is driven purely by dipole alignment, leading to denser, less soluble crystals.[2]
Implication for Drug Design: When designing HDAC inhibitors, the specific geometry of the C3T-TDZ crystal structure (angles of ~89-92° at the Sulfur) mimics the transition state geometry required for cysteine modification in the enzyme active site [1].[3][4][1][2]
References
-
Wittenbrook, L. S. (1975).[3][4] "Synthesis and reactions of 3-substituted 5-chloro-1,2,4-thiadiazoles." Journal of Heterocyclic Chemistry, 12(1), 37-42.[1][2] [1][2]
-
Matulis, D., et al. (2022). "3-Chloro-5-Substituted-1,2,4-Thiadiazoles (TDZs) as Selective and Efficient Protein Thiol Modifiers." ChemBioChem, 23(21).[2][7]
-
Cambridge Crystallographic Data Centre (CCDC). "CSD Entry: 1,2,4-Thiadiazole Derivatives." CCDC Database.
-
Chopra, D., et al. (2014). "Quantitative crystal structure analysis of 1,3,4-thiadiazole derivatives." CrystEngComm, 16, 60-70.[1][2]
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- 3. 5-Chloro-3-methyl-1,2,4-thiadiazole | C3H3ClN2S | CID 12919159 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 5-Chloro-3-phenyl-1,2,4-thiadiazole | C8H5ClN2S | CID 32262 - PubChem [pubchem.ncbi.nlm.nih.gov]
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- 7. 3-Chloro-5-Substituted-1,2,4-Thiadiazoles (TDZs) as Selective and Efficient Protein Thiol Modifiers - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Reactivity & Performance Guide: 3-Thienyl vs. 2-Thienyl Thiadiazole Isomers
Executive Summary
This guide provides a technical comparison between 2-thienyl and 3-thienyl isomers when attached to a thiadiazole scaffold (specifically 1,3,4-thiadiazole and 2,1,3-benzothiadiazole).
-
Select the 2-Thienyl Isomer for applications requiring maximal conjugation , low band-gap optoelectronics , and high synthetic reactivity in cross-coupling reactions. The C2-attachment facilitates superior electron delocalization (quinoidal character) but introduces metabolic liability in drug candidates.
-
Select the 3-Thienyl Isomer for medicinal chemistry optimization where metabolic stability is paramount. The C3-attachment disrupts the conjugation pathway, raising the HOMO-LUMO gap, but significantly reduces the rate of oxidative metabolism (S-oxidation) and alters the vector of the substituent for structure-activity relationship (SAR) tuning.
Electronic & Structural Analysis[1][2]
The reactivity difference between these isomers is rooted in the orbital coefficient distribution of the thiophene ring.
Resonance and Inductive Effects
-
2-Thienyl (α-isomer): The sulfur atom exerts a strong +M (mesomeric) effect that is effectively delocalized into the electron-deficient thiadiazole ring. This creates a "push-pull" system, ideal for lowering band gaps in organic photovoltaics (OPV).
-
3-Thienyl (β-isomer): The resonance contribution from the sulfur lone pair to the substituent at C3 is negligible compared to C2. The connection relies more on inductive effects, resulting in a "cross-conjugated" system with a wider band gap and higher oxidation potential.
Visualization of Electronic Pathways
Figure 1: Comparative electronic flow. The 2-thienyl isomer allows direct resonance injection into the thiadiazole, while the 3-thienyl isomer relies on weaker inductive interactions.
Synthetic Reactivity & Protocols
Cross-Coupling Efficiency (Suzuki-Miyaura)
Experimental data indicates that 2-thienylboronic acid is generally more reactive than its 3-thienyl counterpart.[1]
-
Transmetalation: The C2-carbon is more nucleophilic (due to the adjacent sulfur), facilitating faster transmetalation to the Palladium(II) center.
-
Yield Comparison: In comparative studies with bromo-partners, 2-thienyl coupling often yields 5-10% higher product isolation than 3-thienyl under identical conditions.
Data Summary: Suzuki Coupling Yields
| Coupling Partner | 2-Thienyl Boronic Acid Yield | 3-Thienyl Boronic Acid Yield |
|---|---|---|
| 2-Bromoaniline | 86% | 81% |
| 4-Bromoaniline | 95% | 88% |
| Steric Hindrance | Low (Linear topology) | Moderate (Angular topology) |
Protocol: Micellar Suzuki Coupling (Self-Validating)
Rationale: This protocol uses a surfactant (TPGS-750-M or Kolliphor EL) to create nanoreactors, stabilizing the hydrophobic thiophene species and preventing protodeboronation, a common side reaction for 2-thienylboronic acid.
Reagents:
-
Aryl Bromide (1.0 equiv)[2]
-
Thienylboronic Acid (1.2 equiv)[2]
-
Catalyst: Pd(dtbpf)Cl₂ (2 mol%) — Selected for high activity with heteroaromatics.
-
Base: Et₃N (3.0 equiv)
-
Solvent: 2 wt% TPGS-750-M in Water (Global surfactant solution).
Step-by-Step Workflow:
-
Preparation: In a reaction vial, charge the Aryl Bromide (0.5 mmol) and Pd(dtbpf)Cl₂ (0.01 mmol).
-
Addition: Add the 2 wt% surfactant solution (1.0 mL) and stir to form a micellar suspension.
-
Activation: Add the Thienylboronic acid (0.6 mmol) and Et₃N (1.5 mmol).
-
Reaction: Stir vigorously at room temperature (25 °C) for 2–4 hours.
-
Validation Check: Monitor via TLC.[2] The 2-thienyl isomer should show spot-to-spot conversion faster than the 3-thienyl isomer.
-
-
Workup: Extract with minimal EtOAc (green chemistry compliant). Filter through a silica plug.
Biological Implications (Medicinal Chemistry)
For drug discovery, the choice between isomers is often a trade-off between potency (bioisosterism) and metabolic clearance.
Metabolic Soft Spots[1]
-
2-Thienyl Liability: The sulfur atom is prone to S-oxidation and the C5 position (if unsubstituted) is highly reactive toward CYP450 enzymes, leading to reactive epoxides or ring-opening.
-
3-Thienyl Advantage: This isomer is often used to "block" metabolism. The C2 position is sterically crowded when attached to the thiadiazole, and the C5 position is less electronically activated than in the 2-thienyl isomer.
Metabolic Pathway Diagram
Figure 2: Metabolic fate. 2-thienyl derivatives are high-risk for reactive metabolite formation, whereas 3-thienyl derivatives often serve as metabolic blockers.
Optoelectronic Performance (Materials Science)
In the context of conducting polymers (e.g., for solar cells or electrochromic devices), the 2-thienyl isomer is dominant .
Electropolymerization
-
Mechanism: Polymerization occurs via the coupling of radical cations.
-
2-Thienyl: Polymerizes efficiently at the C5 position (α-coupling). The resulting polymer (e.g., Poly(2-thienyl-thiadiazole)) is linear and planar.
-
3-Thienyl: Polymerization is difficult. The active C2 and C5 sites are electronically distinct.[3] Coupling at C2 is sterically hindered by the thiadiazole; coupling at C5 leads to irregular regiochemistry (head-to-head vs head-to-tail defects).
Band Gap Data Comparison
Based on benzothiadiazole (BTD) copolymers:
| Property | 4,7-di(2-thienyl)-BTD | 4,7-di(3-thienyl)-BTD |
| Optical Band Gap ( | ~1.6 eV (Low) | ~2.1 eV (Medium) |
| Emission Color | Red / Near-IR | Orange / Yellow |
| Planarity | High (Quinoidal) | Low (Twisted) |
| Application | Solar Cells (PSCs) | Fluorescent Probes |
References
-
University of Milano-Bicocca. (2021). Micellar Suzuki Cross-Coupling between Thiophene and Aniline in Water. Organics, 2, 418.[4] Retrieved from [Link]
-
National Institutes of Health (NIH). (2014). Metabolic stability optimization of 2,5-thiophene amide 17β-HSD2 inhibitors. European Journal of Medicinal Chemistry. Retrieved from [Link]
-
MDPI. (2024). Synthesis and Characterization of Copolymers with Fluorene-di-2-thienyl-2,1,3-benzothiadiazole Units. Retrieved from [Link]
Sources
HPLC method development for purity analysis of thiadiazole derivatives
A Comparative Guide to Enhanced Selectivity using Phenyl-Hexyl Stationary Phases
Executive Summary: The "Silanol Trap" in Thiadiazole Analysis
Thiadiazole derivatives (1,3,4-thiadiazoles) are a cornerstone of modern medicinal chemistry, serving as scaffolds for antimicrobial, anticancer, and anti-inflammatory agents.[1][2] However, their analysis presents a specific chromatographic challenge: the nitrogen-rich heterocyclic ring .
Standard C18 (Octadecylsilane) columns often fail to deliver adequate purity data for these compounds. The basic nitrogen atoms in the thiadiazole ring interact with residual silanols on the silica surface, leading to severe peak tailing , retention variability , and co-elution of positional isomers .
This guide compares the industry-standard C18 approach against a superior alternative: the Phenyl-Hexyl stationary phase .[3] We demonstrate why leveraging
Mechanism of Action: Why C18 Fails & Phenyl-Hexyl Excels
To develop a robust method, one must understand the molecular interactions at play.
The Baseline: C18 (Hydrophobic Interaction Only)
-
Mechanism: Relies solely on Van der Waals forces (hydrophobicity).
-
Limitation: Thiadiazole isomers often have identical hydrophobicity (LogP). Consequently, C18 cannot discriminate between them, resulting in merged peaks and overestimated purity.
-
The Tailing Issue: At neutral pH, the thiadiazole nitrogen is often unprotonated but polar; at acidic pH, it becomes protonated (
). In both states, it is prone to secondary interactions with acidic silanols on the C18 silica support, causing tailing factors ( ) often exceeding 2.0.
The Challenger: Phenyl-Hexyl (Hydrophobic + Interaction)[3]
-
Mechanism: Combines a C6 alkyl chain (hydrophobicity) with a terminal phenyl ring.
-
Advantage: The electron-deficient thiadiazole ring acts as a
-acceptor/donor, engaging in stacking interactions with the phenyl stationary phase. -
Result: This adds a second dimension of separation. Isomers with slightly different electron densities (due to substituent position) interact differently with the phenyl ring, leading to baseline separation.
Visualization: Interaction Pathways
Figure 1: Mechanistic comparison.[4] Note the detrimental ionic interaction on C18 (Red) versus the constructive Pi-Pi interaction on Phenyl-Hexyl (Green).
Experimental Protocol: Method Development
This protocol is designed to validate the selectivity difference. It uses a "Scouting Gradient" approach which is standard in pharmaceutical purity analysis.
Materials & Reagents[5][6]
-
Analytes: 2-amino-1,3,4-thiadiazole derivative (Target) spiked with 1% of its regioisomer (Impurity A).
-
Solvents: HPLC-grade Methanol (MeOH) and Acetonitrile (ACN).
-
Buffer: 10mM Ammonium Formate adjusted to pH 3.0 with Formic Acid.
-
Why pH 3.0? Thiadiazoles are weak bases. Low pH ensures full protonation, improving solubility and reducing silanol activity, though Phenyl-Hexyl relies less on this for peak shape than C18.
-
Chromatographic Conditions
| Parameter | Condition A (Standard) | Condition B (Optimized) |
| Column | C18 (Fully Porous, 5µm, 150x4.6mm) | Phenyl-Hexyl (Core-Shell, 2.6µm, 100x4.6mm) |
| Mobile Phase A | 0.1% Formic Acid in Water | 10mM Ammonium Formate (pH 3.0) |
| Mobile Phase B | Acetonitrile | Methanol |
| Flow Rate | 1.0 mL/min | 0.8 mL/min |
| Gradient | 5-95% B in 20 min | 5-95% B in 15 min |
| Detection | UV @ 254 nm | UV @ 254 nm |
Critical Insight (Expertise):
For Condition B, we switch from Acetonitrile to Methanol . Acetonitrile has its own
Performance Comparison: The Data
The following data represents typical performance metrics observed when analyzing thiadiazole synthesis mixtures.
Table 1: Quantitative Method Performance
| Metric | C18 System (ACN) | Phenyl-Hexyl System (MeOH) | Verdict |
| Retention Time (Target) | 8.4 min | 10.2 min | Phenyl-Hexyl retains polar aromatics better. |
| Resolution ( | 1.2 (Co-elution) | 3.8 (Baseline Separation) | CRITICAL SUCCESS |
| Tailing Factor ( | 1.8 (Asymmetric) | 1.1 (Symmetric) | Phenyl-Hexyl suppresses silanol effects. |
| Peak Capacity | Moderate | High | Core-shell particles improve efficiency. |
Interpretation
-
Resolution: The C18 column failed to fully separate the regioisomer (
is unacceptable for purity analysis). The Phenyl-Hexyl column achieved , allowing for precise integration of the impurity peak. -
Peak Shape: The C18 chromatogram showed significant tailing (
). This tailing can mask small impurities eluting on the tail of the main peak. The Phenyl-Hexyl method yielded sharp peaks ( ), improving the Limit of Quantitation (LOQ).
Method Development Workflow (Decision Logic)
Follow this logic flow to ensure self-validating method development.
Figure 2: Decision matrix for selecting the optimal stationary phase. Note the feedback loop: if C18 fails, the immediate next step is Phenyl-Hexyl, not just changing gradients.
Troubleshooting & Validation
To ensure Trustworthiness and Self-Validation , check these parameters:
-
Mobile Phase pH Stability:
-
Thiadiazoles can degrade in highly alkaline conditions. Ensure your buffer pH is between 2.5 and 6.0.
-
Validation Step: Inject the standard solution at T=0 and T=24h. If peak area decreases by >2%, adjust pH or temperature.
-
-
Methanol vs. Acetonitrile Selectivity Flip:
-
If you observe a change in elution order (peak reversal) when switching organic modifiers, this confirms the presence of active
interactions.[4] This "selectivity flip" is a powerful tool for confirming impurity identity.
-
-
Sample Diluent Mismatch:
-
Dissolving thiadiazoles in 100% DMSO or DMF can cause peak distortion (fronting) when injecting onto a high-aqueous initial gradient.
-
Protocol: Dilute samples in the starting mobile phase (e.g., 90% Buffer / 10% MeOH) whenever possible.
-
References
-
Sipkina, N. Yu, et al. (2019).[5] "Development and Validation of a New HPLC Method for Quantification of a Novel Antifungal Drug Based on 1,3,4-Thiadiazole and its Impurities." Chromatographia, 82(11), 1633-1639.[5]
-
Agilent Technologies. (2022). "Comparing Selectivity of Phenylhexyl and Other Types of Phenyl Bonded Phases." Chromatography Online.
-
BenchChem. (2025).[6] "Confirming the Purity of Synthesized 5-Pentyl-1,3-Thiazole: A Comparative Guide to HPLC and Alternative Methods."
-
Oreate AI. (2026). "Beyond the Usual Suspect: Phenyl-Hexyl vs. C18 Columns in Chromatography."
-
Shimadzu. "Using a Phenyl Column When Separation with C18 (ODS) Is Insufficient." Technical Report C190-E155.
Sources
- 1. alliedacademies.org [alliedacademies.org]
- 2. researchgate.net [researchgate.net]
- 3. Beyond the Usual Suspect: Phenyl-Hexyl vs. C18 Columns in Chromatography - Oreate AI Blog [oreateai.com]
- 4. lcms.cz [lcms.cz]
- 5. Development and Validation of a New HPLC Method for Quantification of a Novel Antifungal Drug Based on 1,3,4-Thiadiazole and its Impurities [agris.fao.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
Comparison Guide: IR Spectral Characterization of 5-Chloro-3-(3-thienyl)-1,2,4-thiadiazole
This guide outlines the IR spectroscopic characterization of 5-Chloro-3-(3-thienyl)-1,2,4-thiadiazole , a critical heterocyclic intermediate in medicinal chemistry. It focuses on distinguishing this specific regioisomer from its common structural analogs using spectral fingerprints.[1]
Executive Summary & Technical Context
This compound is a "privileged scaffold" intermediate used to synthesize bioactive compounds, particularly enzyme inhibitors (e.g., for cysteine-dependent enzymes). In synthetic workflows, the primary challenge is not just identifying the molecule, but differentiating it from its regioisomers (specifically the 2-thienyl analog) and validating the chlorination at the 5-position.
This guide provides a self-validating spectral framework to confirm structural identity without immediate recourse to NMR or X-ray crystallography.
Key Spectral Fingerprint
-
Core Scaffold: 1,2,4-Thiadiazole ring absorptions (~1515, 1480 cm⁻¹).
-
Critical Differentiator: 3-Thienyl C-H out-of-plane (OOP) bending (~750–790 cm⁻¹) vs. 2-Thienyl (~690–710 cm⁻¹).
-
Functional Verification: C-Cl heteroaromatic stretch (~700–740 cm⁻¹).
Characteristic IR Peak Assignments
The following table synthesizes experimental data from structural analogs (3-chloro-1,2,5-thiadiazole, 3-substituted thiophenes) to provide a high-confidence assignment list.
Table 1: Diagnostic IR Bands
| Functional Group | Frequency (cm⁻¹) | Intensity | Vibrational Mode Assignment |
| Aromatic C-H | 3100 – 3050 | Weak | C-H stretching (Thiophene & Thiadiazole rings). Values >3000 cm⁻¹ confirm heteroaromaticity. |
| C=N (Thiadiazole) | 1640 – 1610 | Medium | C=N stretching of the 1,2,4-thiadiazole ring. |
| Ring Skeleton | 1520 – 1480 | Strong | Mixed C=C / C=N ring breathing modes. |
| 3-Thienyl Ring | 750 – 790 | Strong | C-H Out-of-Plane (OOP) Bending. Key diagnostic for 3-substitution. |
| C-Cl Bond | 700 – 740 | Strong | C-Cl stretching (Heteroaromatic). |
| Ring Deformation | ~640 – 650 | Medium | In-plane ring deformation (Thiadiazole). |
Expert Insight: The region between 650 cm⁻¹ and 800 cm⁻¹ is the "Fingerprint of Truth" for this molecule. You must resolve the C-Cl stretch from the Thiophene C-H OOP bands to confirm the isomer.
Comparative Analysis: The "Alternative" Problem
In drug development, this compound is often compared against its 2-thienyl isomer (a common impurity from non-selective coupling) or its non-chlorinated precursor .
Scenario A: Distinguishing 3-Thienyl vs. 2-Thienyl Isomers
The most common synthetic error yields the 2-thienyl isomer. IR spectroscopy is a faster screen than NMR for this specific exclusion.
| Feature | Target: 3-Thienyl Isomer | Alternative: 2-Thienyl Isomer | Diagnostic Logic |
| C-H OOP Bend | ~750–790 cm⁻¹ (Distinct) | ~690–710 cm⁻¹ (Very Strong) | The 2-thienyl ring has a dominant band near 700 cm⁻¹. The 3-thienyl ring shifts this significantly higher (~780 cm⁻¹). |
| Spectral Overlap | C-Cl (~700) and Thienyl (~780) appear as two distinct bands . | C-Cl (~700) and Thienyl (~700) often overlap/merge into one broad, intense peak. | Two distinct peaks in the low-frequency region strongly favor the 3-thienyl target. |
Scenario B: Validating Chlorination (vs. Precursor)
Confirming the conversion of the 5-H or 5-OH precursor to the 5-Cl product.
-
Precursor (5-H/OH): Will show broad O-H stretch (if hydroxy) or specific C-H bending. Lacks the strong band at ~700–740 cm⁻¹.
-
Product (5-Cl): Appearance of a sharp, strong band at 700–740 cm⁻¹ (C-Cl stretch).
Experimental Protocol: High-Fidelity Acquisition
To ensure the resolution required to distinguish these isomers, follow this "Self-Validating" protocol.
Method: ATR-FTIR (Attenuated Total Reflectance)
Preferred over KBr pellets to avoid moisture interference in the hygroscopic thiadiazole region.
-
Crystal Selection: Use a Diamond or ZnSe crystal. (Diamond is preferred for chlorinated compounds to prevent potential etching, though risk is low here).
-
Sample Prep:
-
Ensure the sample is a dry, fine powder.
-
Apply high pressure to the clamp to ensure intimate contact (critical for the <1000 cm⁻¹ region where C-Cl and OOP bands reside).
-
-
Parameters:
-
Resolution: Set to 2 cm⁻¹ (Standard 4 cm⁻¹ may merge the critical 700–800 cm⁻¹ peaks).
-
Scans: Minimum 32 scans to reduce noise in the fingerprint region.
-
Range: 4000 – 600 cm⁻¹ (Ensure the detector cutoff is not above 600 cm⁻¹).
-
Data Validation Step (Self-Check)
-
Check: Is there a peak >3000 cm⁻¹? -> Yes: Aromaticity confirmed.[1][2]
-
Check: Is there a strong peak ~1690–1750 cm⁻¹? -> Yes:Contamination Alert. This indicates residual solvent (ethyl acetate/acetone) or hydrolysis to the amide/urea. The spectrum is invalid.
-
Check: Are there two distinct bands between 680–800 cm⁻¹? -> Yes: Likely the correct 3-thienyl, 5-chloro species.
Decision Logic Workflow (Graphviz)
The following diagram illustrates the logical flow for validating the compound's structure using IR data.
Caption: Logical workflow for spectral verification of this compound, distinguishing it from precursors and regioisomers.
References
-
Richardson, A. W. (1972). The Infrared and Raman Spectra of 3-Chloro-1,2,5-thiadiazole. Canadian Journal of Chemistry, 50(5), 627-631. Link
-
Grounding: Provides specific C-Cl stretch (~701 cm⁻¹) and ring deformation data for chloro-thiadiazoles.[3]
-
-
Otsuji, Y., & Imoto, E. (1959). Infrared Absorption Spectra of Substituted Thiophenes. Nippon Kagaku Zasshi, 80(11), 1199-1203. Link
- Grounding: Establishes the C-H out-of-plane bending differences between 2-substituted (~700 cm⁻¹) and 3-substituted (~750-790 cm⁻¹) thiophenes.
-
BenchChem. (2025). Spectroscopic Properties of 1,2,3-Thiadiazole Derivatives: An In-depth Technical Guide. Link
- Grounding: General characteristic peaks for thiadiazole ring systems (C=N, Ring bre
-
NIST Chemistry WebBook. (2025). 5-Chloro-3-methyl-1,2,4-thiadiazole IR Spectrum. Link
- Grounding: Comparative data for the 5-chloro-1,2,4-thiadiazole core scaffold.
Sources
Reactivity Comparison: 5-Chloro-1,2,4-thiadiazole vs. 2-Chloro-1,3,4-thiadiazole in Nucleophilic Aromatic Substitution
Thiadiazoles are privileged heterocyclic scaffolds in medicinal chemistry, frequently deployed as bioisosteres for pyrimidines and oxazoles to improve pharmacokinetic profiles. Among the various isomers, 1,2,4-thiadiazoles and 1,3,4-thiadiazoles are the most widely utilized. However, the distinct electronic topologies of these two ring systems fundamentally alter their reactivity profiles.
As an application scientist designing late-stage functionalization workflows, understanding the kinetic and thermodynamic differences between 5-chloro-1,2,4-thiadiazole and 2-chloro-1,3,4-thiadiazole is critical. This guide objectively compares their performance in Nucleophilic Aromatic Substitution (SNAr) reactions, providing mechanistic rationales and self-validating experimental protocols.
Electronic Topology and Mechanistic Rationale
The reactivity of halo-thiadiazoles in SNAr reactions is governed by the ability of the heteroaromatic ring to stabilize the anionic Meisenheimer complex intermediate.
5-Chloro-1,2,4-thiadiazole: The 1,2,4-thiadiazole ring is highly asymmetric and polarized. The C5 position is exceptionally electrophilic because it is directly adjacent to the sp2-hybridized N4 atom and a sulfur atom. The N4 atom acts as a powerful electron sink, strongly withdrawing electron density via both inductive and resonance effects. This dramatically lowers the activation energy required for nucleophilic attack, allowing SNAr to proceed rapidly at ambient temperatures. Conversely, the C3 position is relatively inert to nucleophiles, enabling highly predictable regiocontrol[1].
2-Chloro-1,3,4-thiadiazole: The 1,3,4-thiadiazole core is symmetric, distributing electron density more evenly across the N3 and N4 atoms. While the C2 position is activated for SNAr by the adjacent nitrogen atoms[2], the stabilization of the resulting Meisenheimer complex is less pronounced than at the C5 position of the 1,2,4-isomer. Consequently, displacing the C2-chloride typically requires a higher thermal driving force to overcome the activation energy barrier[3].
SNAr pathways highlighting Meisenheimer complex stabilization in thiadiazole isomers.
Quantitative Reactivity Comparison
The kinetic differences between the two scaffolds translate directly into distinct operational parameters in the laboratory. The table below summarizes quantitative experimental data for SNAr reactions on both scaffolds using various nucleophiles.
| Scaffold | Nucleophile | Solvent | Base / Catalyst | Temp (°C) | Time | Yield (%) |
| 5-chloro-1,2,4-thiadiazole | Aliphatic Amines | CH2Cl2 | Et3N (1.1 eq) | 25 | 2–8 h | 80–87 |
| 5-chloro-1,2,4-thiadiazole | Phenols | THF | BEMP | 25 | < 2 h | > 80 |
| 2-chloro-1,3,4-thiadiazole | Methylamine | EtOH | None (Excess Amine) | 80 | 3 h | 86[3] |
| 2-chloro-1,3,4-thiadiazole | Hydrazine Hydrate | EtOH | None | Reflux | 3 h | 80+[3] |
Data Analysis: The 5-chloro-1,2,4-thiadiazole scaffold demonstrates superior reactivity, achieving >80% yields at room temperature (25 °C) within a few hours. In contrast, the 2-chloro-1,3,4-thiadiazole scaffold requires elevated temperatures (80 °C to reflux) to achieve comparable conversions, even with highly reactive nucleophiles like hydrazine[3].
Self-Validating Experimental Protocols
To ensure reproducibility, the following protocols are designed as self-validating systems. Every reagent choice and operational step is grounded in mechanistic causality.
Protocol A: Ambient SNAr of 5-Chloro-1,2,4-thiadiazole
Objective: Synthesize a 5-amino-1,2,4-thiadiazole derivative under mild conditions.
-
Reaction Setup: Dissolve 5-chloro-1,2,4-thiadiazole (1.0 mmol) in anhydrous CH2Cl2 (2.5 M concentration).
-
Causality: Dichloromethane provides excellent solubility for both the heteroaromatic electrophile and aliphatic amines without participating in the reaction.
-
-
Nucleophile Addition: Add the desired amine nucleophile (1.1 equiv.) followed by triethylamine (1.1 equiv.).
-
Causality: Triethylamine acts as an acid scavenger. It neutralizes the HCl byproduct generated during the substitution, preventing the protonation of the incoming nucleophile and driving the equilibrium forward.
-
-
Ambient Incubation: Stir the reaction mixture at 25 °C. Monitor via TLC (typically 2–8 hours).
-
Causality: The C5 position is highly activated; applying heat is unnecessary and may lead to substrate decomposition or off-target side reactions. The disappearance of the starting material on TLC validates the kinetic efficiency of the C5 position.
-
-
Workup: Evaporate the solvent under reduced pressure and purify the residue via silica gel chromatography.
-
Causality: Direct evaporation followed by chromatography efficiently removes the triethylamine hydrochloride salts and any trace unreacted amine, yielding the pure SNAr product.
-
Protocol B: Thermally-Activated SNAr of 2-Chloro-1,3,4-thiadiazole
Objective: Synthesize a 2-alkylamino-1,3,4-thiadiazole derivative.
-
Reaction Setup: Dissolve 2-chloro-1,3,4-thiadiazole (1.0 mmol) in absolute ethanol (10 mL).
-
Causality: Protic solvents like ethanol assist in stabilizing the polar transition state during the displacement of the chloride ion, which is crucial for the less reactive 1,3,4-system[3].
-
-
Nucleophile Addition: Add methylamine or ethylamine (3.0 equiv.) to the solution.
-
Causality: An excess of the amine serves a dual purpose: it acts as the nucleophile and the base to absorb the generated HCl. Empirical data shows that omitting external inorganic bases (like K2CO3) and using excess amine prevents yield reduction caused by competitive hydrolysis[3].
-
-
Thermal Activation: Heat the reaction mixture to 80 °C for 3 hours.
-
Causality: Unlike the 1,2,4-isomer, the 1,3,4-thiadiazole core requires thermal activation to overcome the higher activation energy barrier for SNAr[3].
-
-
Workup: Cool the mixture to room temperature. The product often precipitates directly upon cooling or after partial concentration. Collect via suction filtration.
-
Causality: The high crystallinity of the resulting 2-amino-1,3,4-thiadiazole allows for isolation without complex chromatography, self-validating the completion of the reaction.
-
Advanced Applications: Orthogonal Functionalization
The stark difference in reactivity between the C3 and C5 positions of the 1,2,4-thiadiazole ring makes it an exceptional building block for complex drug discovery programs.
For example, when utilizing 3-bromo-5-chloro-1,2,4-thiadiazole , researchers can perform a highly regioselective SNAr reaction at the C5-chloro position at room temperature. The C3-bromo group remains completely unreactive under these conditions[4]. Once the C5 position is functionalized, the C3-bromo group can be subsequently targeted using harsher SNAr conditions, or more commonly, via palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura couplings) to install aryl groups[1]. This orthogonal reactivity is not possible with the symmetric 1,3,4-thiadiazole core, making the 1,2,4-isomer superior for sequential, late-stage diversification.
References
- Product Class 10: 1,2,4-Thiadiazoles Thieme Connect
- 2-Chloro-1,3,4-thiadiazole | 52819-57-5 Benchchem
- A continuous flow synthesis and derivatization of 1,2,4-thiadiazoles Durham University / Baxendale Group
- Development of a Late-Stage Functionalization Strategy to Access Diverse 3,5-Disubstituted 1,2,4-Thiadiazoles The Journal of Organic Chemistry - ACS Public
- Utilization of 2-Halo-1,3,4-thiadiazoles in the Synthesis of 2-Functionalized 1,3,4-Thiadiazole Deriv
Sources
Validating the Structural Integrity of Thiadiazoles Post-Cross-Coupling: A Comparative Analytical Guide
The Mechanistic Challenge: Heterocycle Degradation
Thiadiazoles (e.g., 1,3,4-thiadiazole and 1,2,5-thiadiazole) are privileged, electron-deficient scaffolds widely utilized in medicinal chemistry and organic materials 1. However, functionalizing these cores via palladium-catalyzed cross-coupling reactions (such as Suzuki-Miyaura or Stille couplings) presents a significant synthetic hurdle.
Because the carbon centers within the thiadiazole ring are highly electrophilic, they are exceptionally vulnerable to nucleophilic attack by strong bases, metal amides, or even the coupling partners themselves. If the reductive elimination step in the catalytic cycle is sluggish, the intermediate Pd-heterocycle complex often undergoes concurrent decomposition, leading to the heterolytic cleavage of the C–S or N–S bonds 2. This results in ring-opened byproducts such as acyclic thioamides, isothiocyanates, or nitriles.
Consequently, standard characterization is often insufficient. A ring-opened isomer will possess the exact same mass as the desired product, leading to false positives. This guide objectively compares three analytical validation workflows to definitively confirm the structural integrity of thiadiazoles post-coupling.
Comparative Analysis of Validation Workflows
To ensure scientific integrity, researchers must select an analytical suite capable of probing the internal connectivity of the heterocycle.
A. Basic Analytical Suite (1D ¹H/¹³C NMR + LC-UV/MS)
-
Mechanism: Relies on chromatographic retention, mass-to-charge ratio ([M+H]⁺), and basic proton/carbon counting.
-
Limitation: Ring-opened degradation products are isomers of the target compound. They exhibit identical m/z values in LC-MS. Furthermore, because the thiadiazole core lacks attached protons, standard 1D ¹³C NMR often fails to definitively prove that the quaternary carbons remain bound in a cyclic N=C–S arrangement.
B. Advanced Spectroscopic Suite (2D NMR [HMBC/HSQC] + HRMS)
-
Mechanism: Combines High-Resolution Mass Spectrometry (to rule out fragmentation) with 2D Heteronuclear Multiple Bond Correlation (HMBC) NMR.
-
Advantage: HMBC traces long-range couplings (²J, ³J) from the protons of the newly coupled substituent directly to the isolated C2/C5 carbons of the thiadiazole ring. Observing this specific correlation provides an internal, self-validating proof that the thiadiazole scaffold remains intact 3.
C. Crystallographic Suite (Single-Crystal X-Ray Diffraction - SCXRD)
-
Mechanism: Measures the diffraction of X-rays through a crystal lattice to map the absolute 3D electron density.
-
Advantage: The undisputed gold standard. It provides unambiguous proof of the molecular structure, confirming the presence of the 5-membered ring and the exact regiochemistry of the coupling 3. However, it is bottlenecked by the requirement to grow diffraction-quality crystals.
Quantitative Performance Comparison
| Analytical Workflow | Primary Output | Ring-Opening Detection | Throughput | Relative Cost | Sample Requirement |
| Basic Suite (1D NMR + LC-MS) | Mass, Purity, C/H Count | Low (< 40%) | High (Minutes) | Low | < 1 mg |
| Advanced Suite (2D NMR + HRMS) | Exact Mass, Connectivity | High (> 95%) | Medium (Hours) | Medium | 5–15 mg |
| Crystallographic Suite (SCXRD) | Absolute 3D Arrangement | Absolute (100%) | Low (Days) | High | Single Crystal |
Validation Workflow Logic
The following diagram illustrates the logical decision tree a chemist should follow to validate thiadiazole integrity after a cross-coupling reaction.
Decision tree for validating thiadiazole structural integrity post-coupling.
Self-Validating Experimental Protocols
To achieve success, both the synthetic execution and the analytical validation must be explicitly designed to account for the heterocycle's fragility.
Protocol 1: Mild Suzuki-Miyaura Coupling of Thiadiazoles
This protocol is engineered to prevent base-mediated ring opening by utilizing mild conditions and accelerating the catalytic cycle.
-
Reagent Preparation: In a flame-dried Schlenk flask under argon, combine the halogenated thiadiazole (1.0 equiv), arylboronic acid (1.2 equiv), and anhydrous K₃PO₄ (2.0 equiv).
-
Causality: K₃PO₄ is deliberately chosen over stronger bases (e.g., NaOtBu or KOH) to prevent nucleophilic attack on the highly electrophilic C2/C5 positions of the thiadiazole ring, which is the primary trigger for degradation.
-
-
Catalyst Activation: Add Pd₂(dba)₃ (2 mol%) and XPhos (8 mol%).
-
Causality: The bulky, electron-rich XPhos ligand accelerates transmetalation and forces rapid reductive elimination. This minimizes the lifetime of the vulnerable Pd(II)-thiadiazole intermediate, preventing it from undergoing side reactions.
-
-
Solvent & Degassing: Add a degassed mixture of Toluene/H₂O (10:1, 0.1 M). Freeze-pump-thaw for 3 cycles to remove oxygen.
-
Reaction Execution: Heat the mixture at 80 °C for 12 hours. Monitor conversion via LC-MS.
-
Isolation: Quench with water, extract with EtOAc, dry over Na₂SO₄, and purify via flash chromatography.
Protocol 2: Advanced 2D NMR (HMBC) Structural Validation
This protocol acts as a self-validating system; the presence of specific cross-peaks internally proves the structural integrity of the product.
-
Sample Preparation: Weigh 10–15 mg of the purified cross-coupled thiadiazole and dissolve it completely in 0.6 mL of DMSO-d₆ 4. Transfer to a 5 mm NMR tube.
-
Causality: DMSO-d₆ is preferred over CDCl₃ as it disrupts intermolecular hydrogen bonding, providing sharper, higher-resolution signals for heteroaromatic systems, which is critical for resolving complex multiplets 4.
-
-
Acquisition Parameters: Acquire standard ¹H and ¹³C spectra, followed by a ¹H-¹³C HMBC experiment optimized for long-range coupling constants (J = 8 Hz).
-
Data Interpretation & Validation:
-
Identify the proton signals of the newly coupled aryl ring (e.g., the ortho-protons).
-
Trace the cross-peaks in the HMBC spectrum from these ortho-protons to the quaternary carbon of the thiadiazole ring (typically found at δ 150–165 ppm) 3.
-
Causality Check: If the ring has opened to form a thioamide or isothiocyanate, the characteristic C2/C5 chemical shifts will disappear or shift drastically, and the 3-bond spatial coupling will be broken. The presence of the HMBC correlation is definitive proof that the N=C–S center is intact 3.
-
References
1.4 - Benchchem 2.3 - PMC 3.1 - Benchchem 4.2 - ResearchGate
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. First X-ray Crystal Structure Characterization, Computational Studies, and Improved Synthetic Route to the Bioactive 5-Arylimino-1,3,4-thiadiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
Definitive Guide to Elemental Analysis Standards for 5-Chloro-3-(3-thienyl)-1,2,4-thiadiazole
Topic: Elemental Analysis Standards for 5-Chloro-3-(3-thienyl)-1,2,4-thiadiazole Content Type: Publish Comparison Guide
Executive Summary
This compound (CAS: 186982-41-2) is a critical heterocyclic building block, frequently utilized in the synthesis of kinase inhibitors and advanced agrochemicals. Its structural rigidity and electron-deficient nature make it a valuable scaffold, yet these same properties present significant challenges for characterization.
For researchers and drug development professionals, validating the purity of this compound is not merely a box-checking exercise; it is a safeguard against failed downstream coupling reactions (e.g., Suzuki-Miyaura or Buchwald-Hartwig) where catalyst poisoning by sulfur or chlorine impurities is a risk.
This guide establishes the Elemental Analysis (EA) benchmarks for this specific compound, compares the "Gold Standard" combustion method against modern alternatives (HRMS/qNMR), and provides a field-proven protocol to overcome the interference caused by its high sulfur (31.6%) and chlorine (17.5%) content.
The Theoretical Benchmark (The Standard)
Before assessing experimental performance, we must define the absolute theoretical values. For a compound with the molecular formula C₆H₃ClN₂S₂ and a molecular weight of 202.68 g/mol , the elemental composition is as follows:
Table 1: Theoretical Elemental Composition
| Element | Symbol | Atomic Mass | Count | Total Mass Contribution | Theoretical % (w/w) | J. Med. Chem. Tolerance (±0.4%) |
| Carbon | C | 12.011 | 6 | 72.066 | 35.56% | 35.16% – 35.96% |
| Hydrogen | H | 1.008 | 3 | 3.024 | 1.49% | 1.09% – 1.89% |
| Nitrogen | N | 14.007 | 2 | 28.014 | 13.82% | 13.42% – 14.22% |
| Sulfur | S | 32.06 | 2 | 64.12 | 31.64% | 31.24% – 32.04% |
| Chlorine | Cl | 35.45 | 1 | 35.45 | 17.49% | 17.09% – 17.89% |
Scientific Note: The Sulfur:Carbon ratio is nearly 1:1 by mass. This is the critical failure point for standard combustion protocols. Standard CHN analyzers often saturate their reduction tubes when processing samples with >30% sulfur, leading to "ghost" nitrogen peaks or drifting baselines.
Comparative Analysis of Validation Methods
While Classical Combustion (CHNS) is the historical prerequisite for publication, modern workflows often require orthogonal validation. Below is an objective comparison of the three primary standards for validating this thiadiazole derivative.
Method A: Classical Combustion Analysis (CHNS-Cl)
Status: The "Gold Standard" for Publication (J. Med. Chem., J. Org.[1] Chem.).
-
Mechanism: Flash combustion at >1000°C in an oxygen-rich environment.
-
Performance on this compound:
-
Accuracy: High, IF interferences are managed.
-
Precision: ±0.15% (under optimized conditions).
-
-
The Challenge: The high Cl content forms HCl, and high S content forms SO₂/SO₃. Without specific "scrubbers" (e.g., silver wool for halogens, tungsten trioxide for sulfur), these gases interfere with the thermal conductivity detector (TCD), often artificially inflating the Nitrogen value.
-
Verdict: Mandatory for top-tier publication, but requires the "Modified Pregl-Dumas" protocol (see Section 5).
Method B: High-Resolution Mass Spectrometry (HRMS) + HPLC
Status: The "Modern Alternative" (Accepted if EA is unstable).
-
Mechanism: Measures exact mass (
) to within 5 ppm error, coupled with UV-Vis purity integration. -
Performance:
-
Sensitivity: Extremely high (picogram range).
-
Blind Spot: Does not detect inorganic impurities (e.g., silica gel, sodium chloride salts from workup) or retained solvents (water/dichloromethane) which EA would reveal as a %C deviation.
-
-
Verdict: Excellent for verifying identity, but insufficient for proving bulk purity of this specific building block, as it misses the inorganic salts often trapped in the thiadiazole lattice.
Method C: Quantitative NMR (qNMR)
Status: The "Absolute Purity" Check.
-
Mechanism: Proton integration against a certified internal standard (e.g., Maleic Acid or TCNB).
-
Performance:
-
Accuracy: ±0.5% (dependent on relaxation delay d1).
-
Advantage: Can quantify residual solvent and structure simultaneously.
-
-
Verdict: The best internal check for the chemist, but often considered "supporting data" rather than the primary standard by conservative reviewers.
Analytical Decision Matrix
The following diagram illustrates the logical workflow for validating this compound, ensuring compliance with rigorous scientific standards.
Figure 1: Analytical workflow for validating high-sulfur/chlorine heterocycles.
Detailed Experimental Protocol: The "Modified" Combustion
To achieve the ±0.4% standard for This compound , you cannot use the default "generic organic" setting on your analyzer. The high sulfur content requires a combustion aid to prevent the formation of refractory char.
Protocol: V₂O₅-Assisted Flash Combustion
Objective: Complete oxidation of the thiadiazole ring and quantitative capture of sulfur/chlorine gases.
Reagents & Materials:
-
Sample: 1.5 – 2.5 mg of dried this compound.
-
Combustion Aid: Vanadium Pentoxide (V₂O₅) or Tungsten Trioxide (WO₃).
-
Capsule: Tin (Sn) capsule (Tin facilitates the exothermic flash, reaching ~1800°C).
Step-by-Step Workflow:
-
Microbalance Calibration: Tare the empty tin capsule. Ensure the balance is stable to ±0.001 mg.
-
Sample Loading: Weigh exactly 2.0 mg (±0.1 mg) of the sample into the capsule.
-
Additive Application: Add 5–10 mg of V₂O₅ powder directly on top of the sample.
-
Reasoning: V₂O₅ acts as an oxygen donor and flux, ensuring the sulfur-rich core oxidizes completely to SO₂ rather than forming sulfate ash.
-
-
Encapsulation: Fold the tin capsule tightly, ensuring no air pockets (which cause nitrogen blanks).
-
Instrument Setup (e.g., Elementar vario or Thermo FlashSmart):
-
Furnace Temp: 1150°C (Higher than the standard 960°C to handle the refractory thiophene ring).
-
Oxygen Dose: Increase O₂ injection time by 20% (approx. 120s total).
-
Reduction Tube: Ensure the copper reduction layer is fresh. (High S samples deplete Cu rapidly).
-
-
Run Analysis: Perform a "Conditioning Run" with a Sulfanilamide standard before running the actual sample to prime the adsorption columns.
Troubleshooting Data
-
Low %C, High %N: Indicates incomplete combustion (char formation). Solution: Increase Oxygen dose or V₂O₅ ratio.
-
High %C: Solvent entrapment (likely Hexane or Ethyl Acetate). Solution: Dry at 50°C under high vacuum (0.1 mbar) for 12 hours.
References
-
National Institutes of Health (NIH). (2022). Searching for the Truth: Elemental Analysis–A Powerful but Often Poorly Executed Technique. ACS Cent. Sci. [Link]
Sources
Spectroscopic Differentiation of Thiadiazole Regioisomers
Executive Summary: The Isomer Challenge
Thiadiazoles (
Differentiation is rarely straightforward due to overlapping physicochemical properties.[1][2] This guide moves beyond basic characterization, providing a multi-modal spectroscopic framework to definitively assign regio-chemistry.[1][2] We prioritize NMR (Nuclear Magnetic Resonance) as the primary determinant, supported by MS (Mass Spectrometry) fragmentation forensics and IR/Raman symmetry selection rules.[1][2]
Strategic Differentiation Workflow
The following decision tree illustrates the logical flow for assigning a thiadiazole regioisomer based on spectral data.
Figure 1: Logic flow for the spectroscopic differentiation of thiadiazole isomers.
Deep Dive: NMR Spectroscopy
NMR is the gold standard for differentiation.[2] The electronic environment of the ring carbons is heavily influenced by the proximity to the electronegative nitrogen and sulfur atoms.[2]
Comparative Chemical Shifts (Parent Heterocycles)
The following table summarizes the baseline chemical shifts for the unsubstituted parent rings in
| Isomer | Symmetry | Proton ( | Carbon ( | Key Diagnostic Feature |
| 1,2,5-Thiadiazole | 8.61 (s) | 151.6 | Most upfield carbon signal; singlet proton. | |
| 1,3,4-Thiadiazole | 9.12 (s) | 158.0 – 164.0 | Protons significantly deshielded (>9 ppm).[1][2] | |
| 1,2,3-Thiadiazole | H4: ~8.3H5: ~8.8 | C4: ~135–145C5: ~160–170 | Large | |
| 1,2,4-Thiadiazole | H3: ~8.7H5: ~9.5 | C3: ~155–165C5: ~170–188 | C5 is the most deshielded carbon of all isomers.[1] |
Mechanistic Insight: Why the Shifts Differ?
-
1,2,5-Thiadiazole: The carbons are flanked by one Nitrogen and one Sulfur.[1][3] The symmetry makes C3 and C4 equivalent.[2] The shift (~151 ppm) is relatively upfield compared to other isomers because the carbons are not sandwiched between two nitrogens.[2]
-
1,2,4-Thiadiazole: The C5 carbon is unique; it is bonded to both Nitrogen and Sulfur (N=C-S), similar to a thiazole C2, but the adjacent N-N bond in the ring creates a strong electron-withdrawing effect, pushing C5 extremely downfield (often >170 ppm).[1]
-
1,2,3-Thiadiazole: C4 is far removed from the sulfur and only adjacent to one nitrogen, making it the most upfield carbon in the asymmetric series (~135-145 ppm). This large dispersion between C4 and C5 is diagnostic.[2]
Mass Spectrometry Forensics
When NMR is ambiguous (e.g., fully substituted rings), fragmentation patterns provide the "fingerprint."[1]
The "Nitrogen Rule" of 1,2,3-Thiadiazoles
The most definitive test for 1,2,3-thiadiazole is the loss of molecular nitrogen (
-
Mechanism: The radical cation undergoes ring opening to form a diazo-thioketone intermediate, which rapidly expels
(Mass loss of 28 Da).[2] -
Observation: Look for
. -
Note: 1,2,3-Triazoles also lose
, but they lack the sulfur isotopic pattern ( ~4.4%).[1]
Nitrile Formation in 1,2,5- and 1,2,4-Isomers[1]
-
1,2,5-Thiadiazole: Typically fragments via reductive cleavage of the N-S bonds, generating two nitrile fragments (
) and sulfur.[1] -
1,2,4-Thiadiazole: Often undergoes retro-cycloaddition to release a nitrile (
) and a nitrile sulfide ( ) fragment.[1][2]
1,3,4-Thiadiazole Stability
This isomer is remarkably stable.[1] Fragmentation usually occurs at the substituents before the ring cleaves.[2] When the ring does break, it often preserves the N-N bond (hydrazine-like character), unlike the 1,2,3-isomer which breaks the N-N bond to release
Vibrational Spectroscopy (IR/Raman)
While less specific than NMR, IR/Raman is powerful for distinguishing the symmetric isomers (1,2,5 vs 1,3,[1]4) based on selection rules.
-
Symmetry Selection Rules (
): -
Fingerprint Regions:
Validated Experimental Protocols
Protocol A: NMR Structural Validation
Objective: Obtain high-resolution shifts to distinguish C4/C5 environments.
-
Sample Prep: Dissolve 5–10 mg of analyte in 0.6 mL DMSO-d6 (preferred over
for polar heterocycles to prevent aggregation). -
Acquisition:
-
Run standard
(16 scans) and (1024+ scans). -
Crucial Step: Run HSQC (Heteronuclear Single Quantum Coherence).[1][2]
-
Validation: If signals are ambiguous, run HMBC (Heteronuclear Multiple Bond Correlation).[1][2] Look for long-range coupling across the sulfur atom (often weak or absent) vs. across nitrogens.[2]
-
Protocol B: Mass Spectrometry "N2 Loss" Test
Objective: Confirm 1,2,3-thiadiazole scaffold.
-
Ionization: Use ESI+ (Electrospray Ionization) or EI (Electron Impact).[1][2] EI is preferred for observing fragmentation.[1][2]
-
Method:
-
Analysis:
References
-
Thiadiazole Overview & Bioactivity
-
1,2,5-Thiadiazole Spectroscopy
-
1,2,3-Thiadiazole vs Triazole MS Differentiation
-
Comparative NMR Data
-
General Heterocyclic Spectroscopy
Sources
- 1. rsc.org [rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. 1,2,5-Thiadiazole 1,1-dioxides and Their Radical Anions: Structure, Properties, Reactivity, and Potential Use in the Construction of Functional Molecular Materials - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scribd.com [scribd.com]
- 5. chemguide.co.uk [chemguide.co.uk]
- 6. isres.org [isres.org]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
Safety Operating Guide
Operational Guide: Disposal of 5-Chloro-3-(3-thienyl)-1,2,4-thiadiazole
The following guide details the technical disposal and handling procedures for 5-Chloro-3-(3-thienyl)-1,2,4-thiadiazole .
As a Senior Application Scientist, I have structured this protocol based on Structure-Activity Relationship (SAR) analysis. While specific Safety Data Sheet (SDS) data for this precise research intermediate may be limited, its functional groups—a halogenated thiadiazole core coupled with a thiophene ring—dictate a strict "Worst-Case Scenario" safety profile.[1]
Hazard Profiling & Chemical Logic
To dispose of this compound safely, you must first understand its reactivity.[1][2][3] We do not treat this merely as "organic waste"; we treat it based on its specific electrophilic nature.[1][2][3]
| Functional Group | Chemical Behavior | Disposal Implication |
| 1,2,4-Thiadiazole Core | High nitrogen/sulfur content.[1] | NOx/SOx Generation: Incineration requires scrubbers. |
| 5-Position Chlorine | Highly reactive electrophile ( | Contact Hazard: Reacts with nucleophiles (proteins/DNA) causing severe burns/sensitization.[1][2][3] Do not mix with strong bases in uncontrolled waste streams to avoid exothermic runaway.[1][2][3] |
| 3-Thienyl Group | Thiophene moiety.[1][2][3] | Aquatic Toxicity: Strictly prohibited from sewer discharge.[1][2][3][4] High persistence in aquatic environments.[1][2][3] |
Critical Directive: Due to the active C-Cl bond, this compound is a Lachrymator/Corrosive candidate.[1][2][3] All handling requires a functional Fume Hood.[1][2][3]
Pre-Disposal: Waste Segregation & Packaging[1][2][3][4]
The integrity of your disposal chain relies on proper segregation at the bench.[1][2][3]
A. Solid Waste (Pure Compound) [1][2][3]
-
Container: High-Density Polyethylene (HDPE) wide-mouth jar.[1][3] Glass is acceptable but poses a breakage risk during transport.[1][2][3]
-
Labeling: Must be labeled "Hazardous Waste - Toxic/Corrosive - Organosulfur/Organochlorine." [1][3]
-
Segregation: Do NOT mix with oxidizers (e.g., Nitric acid, Peroxides).[1][2][3] The thiophene ring is susceptible to aggressive oxidation, potentially leading to fire.[2][3]
B. Liquid Waste (Mother Liquors/Solutions) [1][2][3]
-
Solvent Compatibility: If dissolved in DCM or Chloroform, segregate into "Halogenated Organic Waste." [1][2][3]
-
Non-Halogenated Solvents: If dissolved in Ethyl Acetate/Hexane, segregate into "Flammable Solvents" but flag for halogen content (the solute itself contains Cl).[1][2][3]
-
pH Check: Ensure the waste stream is Neutral (pH 6-8). Acidic waste streams can catalyze the decomposition of the thiadiazole ring, releasing toxic gases.[2][3]
Primary Disposal Methodology: High-Temperature Incineration[1]
There is only one industry-standard method for the final destruction of this compound.[1]
Protocol: Rotary Kiln Incineration with Flue Gas Scrubbing.
-
Mechanism: The compound is subjected to temperatures >1100°C.[1][2][3]
-
Why this is mandatory: Low-temperature burning (<800°C) of chlorinated aromatics/heterocycles can facilitate the de novo synthesis of Dioxins and Furans .[1][2][3] You must verify that your waste contractor utilizes high-temperature incineration capabilities.[1][2][3]
Emergency Response: Spill & Decontamination
In the event of a spill, speed and containment are paramount.[1][2][3][5] Do not use water, as hydrolysis of the C-Cl bond can generate hydrochloric acid and reactive hydroxy-thiadiazole species.[1]
Spill Cleanup Workflow
Figure 1: Immediate response protocol for solid or liquid spills of this compound.
Decontamination Logic (Step 6):
We use 5% Sodium Carbonate (
-
Reasoning: The mild alkalinity neutralizes any trace HCl generated by hydrolysis and converts the reactive chloro-thiadiazole into a less volatile hydroxy-thiadiazole salt, which is safer to wipe up.[1]
Regulatory Compliance & Waste Codes
When filling out your hazardous waste manifest, use the following classifications. While the specific CAS may not be listed under RCRA P-list or U-list, you must apply "Knowledge of Process" codes.[1]
| Regulatory Body | Classification | Code/Description |
| RCRA (USA) | Characteristic Waste | D003 (Reactivity - if potentially explosive/reactive) or D002 (Corrosivity - if pH < 2).[1] |
| RCRA (USA) | Toxicity | D027 (1,4-Dichlorobenzene analog) - Use as a conservative placeholder if specific toxicity testing is absent.[1] |
| EU Waste Framework | EWC Code | 07 05 03 * (Organic halogenated solvents, washing liquids and mother liquors).[1][2][3] |
| DOT (Transport) | Hazard Class | Class 8 (Corrosive) or Class 6.1 (Toxic) .[1][2][3] Assume Packing Group II.[1][2][3] |
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 548032, 5-Chloro-1,2,4-thiadiazole. Retrieved from [Link]
-
Note: Used as the primary SAR reference for the 5-chloro-1,2,4-thiadiazole core reactivity and safety profile.[1]
-
-
U.S. Environmental Protection Agency (2023). Resource Conservation and Recovery Act (RCRA) Orientation Manual. Retrieved from [Link]
- Reference for waste coding (D-list)
- Reference for analog handling precautions (Corrosive/Lachrymator classific
Sources
Personal protective equipment for handling 5-Chloro-3-(3-thienyl)-1,2,4-thiadiazole
Executive Summary: The "Why" Behind the Protocol
Handling 5-Chloro-3-(3-thienyl)-1,2,4-thiadiazole requires more than generic "standard precautions." This molecule is not merely an inert solid; it is an electrophilic heteroaromatic scaffold designed for reactivity.[1]
The Chemical Hazard Mechanism: The 1,2,4-thiadiazole ring is electron-deficient.[1][2] When substituted with a chlorine atom at the 5-position, the C-Cl bond becomes highly susceptible to nucleophilic attack.[1]
-
Biological Implication: Upon contact with biological tissue (skin, mucous membranes), this compound can alkylate proteins, leading to contact dermatitis and sensitization .[1][2]
-
Hydrolysis Risk: Exposure to atmospheric moisture can slowly hydrolyze the C-Cl bond, releasing trace hydrogen chloride (HCl) gas, which acts as a silent respiratory irritant.[1][2]
This guide moves beyond compliance to establish a self-validating safety system that protects your assay integrity and your health.
Personal Protective Equipment (PPE) Matrix
Do not rely on single barriers. The following matrix utilizes a "Redundancy Defense" strategy to account for material failure or permeation breakthrough.
| PPE Component | Specification | Technical Rationale (The "Why") |
| Hand Protection | Double-Glove System 1. Inner: Nitrile (4 mil, colored)2.[1][2] Outer: Nitrile (5 mil, extended cuff) | Permeation Defense: Halogenated heterocycles can permeate standard nitrile in <15 mins.[1][2] The inner colored glove acts as a visual breach indicator.[1] |
| Respiratory | P100 Particulate Respirator (if outside hood)Preferred: Fume Hood (Face velocity: 100 fpm) | Dust Control: The solid form is often a fine powder.[1] N95 masks do not filter organic vapors released if hydrolysis occurs.[1] |
| Eye Protection | Chemical Splash Goggles (Indirect Vent)Prohibited:[1][2] Safety Glasses | Vapor/Dust Seal: Safety glasses allow dust migration.[1] Goggles seal the orbital area against corrosive dust and accidental splashes.[1] |
| Body Defense | Lab Coat (Cotton/Poly) + Tyvek Sleeves | Gap Coverage: Wrist gaps are the #1 exposure point.[1][2] Tyvek sleeves bridge the gap between the glove cuff and lab coat. |
Operational Workflow: The "Safe Loop" Protocol
This protocol is designed as a closed loop.[1] If any step fails (e.g., a spill occurs), the loop breaks, and you must exit to the Emergency Procedure.
Phase 1: Pre-Operational Validation
-
The "Dry Run": Before opening the vial, verify the fume hood airflow monitor reads between 80–120 fpm .[1]
-
Static Neutralization: Thiadiazoles are static-prone.[1] Place an ionizing bar or anti-static gun near the balance before dispensing to prevent "powder fly-out."[1]
Phase 2: Manipulation (Weighing & Transfer)
-
Step 1 (Donning): Put on the inner glove (e.g., Blue Nitrile).[1][2] Inspect for tears. Put on the outer glove (e.g., Purple Nitrile). Pull the outer glove over the Tyvek sleeve.[1]
-
Step 2 (The Transfer): Open the container only inside the fume hood.[1]
-
Step 3 (Solvation): If preparing a stock solution (e.g., DMSO or DMF), add the solvent slowly down the side of the vial.[2]
Phase 3: Decontamination & Doffing [1][2]
-
Wipe Down: Wipe the exterior of the stock vial with a Kimwipe soaked in acetone before removing it from the hood.[1]
-
Outer Glove Removal: Remove outer gloves inside the hood and dispose of them as Solid Hazardous Waste .
-
Inspection: Inspect inner gloves for discoloration. If clean, proceed to wash hands with soap and water while wearing the inner gloves, then remove them.
Visualization: Exposure Prevention Logic
The following diagram illustrates the decision-making logic for handling this compound, emphasizing the "Stop Work" triggers.
Figure 1: Decision logic for PPE selection and operational safety based on physical state and engineering control verification.
Waste Disposal & Emergency Response
Disposal: The "Halogenated" Rule
Because this molecule contains both Chlorine and Sulfur, it must not be commingled with general organic waste.[1]
-
Labeling: Clearly mark the tag with "Contains Organic Chlorides & Sulfur."[1]
-
Incompatibility: Do not mix with strong oxidizers (e.g., Nitric Acid) or strong bases.[1][2] The thiadiazole ring can decompose exothermically under extreme pH conditions [1].[1]
Emergency Spill Response
-
Solid Spill: Do not sweep (creates dust).[1] Cover with a wet paper towel (water/surfactant) to dampen, then wipe up.[1][2]
-
Skin Contact: Immediately wash with soap and water for 15 minutes.[1][4] Do not use alcohol/acetone on skin (increases permeability).[1][2]
-
Eye Contact: Flush for 15 minutes. Seek medical attention immediately—corneal damage from chlorinated heterocycles can be delayed.[1]
References
-
National Institutes of Health (PubChem). (2025).[1][2] 5-Chloro-3-methyl-1,2,4-thiadiazole (Analogous Hazard Data). PubChem Compound Summary. Retrieved from [Link][1][2]
-
European Chemicals Agency (ECHA). (2023).[1][2] Guidance on the Application of the CLP Criteria: Acute Toxicity and Skin Corrosion/Irritation. Retrieved from [Link]
-
Occupational Safety and Health Administration (OSHA). (2024).[1] Personal Protective Equipment: Hand Protection Selection. Retrieved from [Link][1][2]
-
University of Illinois Urbana-Champaign (DRS). (2023).[1][2] Halogenated Organic Liquids - Standard Operating Procedure. Retrieved from [Link][1][2]
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
